molecular formula C28H40N2O5 B102620 Gallopamil CAS No. 16662-47-8

Gallopamil

Katalognummer: B102620
CAS-Nummer: 16662-47-8
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: XQLWNAFCTODIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gallopamil is a member of benzenes and an organic amino compound.
This compound has been used in trials studying the treatment of Asthma.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring.
See also: Verapamil (broader);  Verapamil Hydrochloride (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045172
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16662-47-8
Record name (±)-Gallopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallopamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gallopamil on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallopamil, a phenylalkylamine calcium antagonist and a methoxy derivative of verapamil, exerts its therapeutic effects primarily through the targeted inhibition of L-type calcium channels (LTCCs).[1][2][3] Its mechanism is characterized by a sophisticated, state-dependent blockade of the channel pore, which translates into potent cardiovascular effects, including negative inotropy, chronotropy, and dromotropy, as well as systemic vasodilation.[1][4] This technical guide provides a detailed examination of this compound's interaction with LTCCs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular pathways.

The Molecular Target: L-type Calcium Channels (Cav1.2)

The principal target for this compound is the L-type calcium channel, a high-voltage activated channel crucial for excitation-contraction coupling in cardiac, smooth, and skeletal muscle.[5][6] The Cav1.2 isoform is the predominant type in cardiac and smooth muscle cells.[7] These channels are complex hetero-oligomeric proteins, but the central pore-forming α1-subunit is the site of drug binding. The α1-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The region encompassing segments S5 and S6 and the intervening P-loop from domains III and IV forms the critical binding pocket for phenylalkylamines like this compound.[8]

Core Mechanism of Action: State-Dependent Channel Blockade

This compound functions by physically occluding the channel pore, thereby inhibiting the influx of Ca²⁺ ions into the cell.[1][4] This blockade is not static; it is highly dependent on the conformational state of the channel, a property known as use-dependence or frequency-dependence .

  • High Affinity for Active States: this compound exhibits a significantly higher affinity for L-type calcium channels in the open and inactivated states compared to the resting (closed) state.[9]

  • Cytoplasmic Access: As a positively charged cation at physiological pH, this compound is believed to access its binding site from the intracellular (cytoplasmic) side of the membrane.[9] The repetitive depolarization of the cell membrane during an action potential increases the proportion of time channels spend in the open state, facilitating drug entry into the pore and subsequent binding.[7][9]

  • Stabilization of Inactivated State: Upon binding, this compound stabilizes the channel in an inactivated conformation, which slows the recovery from inactivation.[9] This leads to a cumulative block at higher frequencies of stimulation (e.g., higher heart rates), making the drug particularly effective in managing tachyarrhythmias.[7]

A proposed molecular model suggests that this compound's binding is stabilized by hydrogen bonds between its methoxy groups and key tyrosine residues within the IIIS6 and IVS6 transmembrane segments of the α1-subunit.[10] The nitrile group may coordinate with a Ca²⁺ ion within the channel's selectivity filter, further anchoring the drug.[10]

cluster_channel L-type Calcium Channel States cluster_drug This compound Interaction Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Blocked Drug-Bound Inactivated State Open->Blocked High-Affinity Binding Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked High-Affinity Binding This compound This compound (Intracellular) This compound->Open Accesses Pore Blocked->Resting Slow Dissociation

Caption: State-dependent binding of this compound to the L-type calcium channel.

Quantitative Pharmacodynamics

The potency of this compound has been quantified in various experimental systems. While specific IC₅₀ values for direct L-type channel block can vary depending on the tissue, cell type, and experimental conditions (e.g., holding potential, stimulation frequency), it is established that this compound is a highly potent agent, surpassing the activity of its parent compound, verapamil, by approximately an order of magnitude.[4]

ParameterValueContextCell/Tissue TypeReference
IC₅₀ ~250 nM - 15.5 µMGeneral range for phenylalkylamines on L-type Ca²⁺ channels.Various[11]
IC₅₀ 10.9 µMInhibition of H⁺ secretion (via K⁺/H⁺-ATPase).Guinea Pig Parietal Cells[2][12]
IC₅₀ Micromolar (µM) rangeInhibition of low-affinity [³H]-ryanodine binding.Cardiac Sarcoplasmic Reticulum[13]
Relative Potency ~10x VerapamilComparison of cardiovascular effects.Myocardium, Vasculature[4]

Note: The IC₅₀ for acid secretion is likely an off-target effect but is included for completeness of reported quantitative data.

Signaling Pathways and Physiological Consequences

The inhibition of Ca²⁺ influx by this compound initiates a cascade of downstream physiological effects that are tissue-specific.

cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell cluster_nodal SA / AV Nodal Tissue This compound This compound LTCC L-type Ca²⁺ Channel (Cav1.2) This compound->LTCC Blocks CaInflux ↓ Ca²⁺ Influx LTCC->CaInflux CICR ↓ Ca²⁺-Induced Ca²⁺ Release (from Sarcoplasmic Reticulum) CaInflux->CICR VascContraction ↓ Contraction CaInflux->VascContraction AP ↓ Slope of Phase 0 Depolarization CaInflux->AP Contraction ↓ Myocardial Contractility (Negative Inotropy) CICR->Contraction Vasodilation Vasodilation VascContraction->Vasodilation BP ↓ Blood Pressure Vasodilation->BP HR ↓ Heart Rate (Negative Chronotropy) AP->HR AV ↓ Conduction Velocity (Negative Dromotropy) AP->AV

Caption: Downstream physiological effects of this compound-mediated channel blockade.

In Cardiac Myocytes: By blocking Ca²⁺ entry, this compound reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in myocardial contractility (negative inotropy) and a reduction in cardiac oxygen demand.[1][4]

In Vascular Smooth Muscle: Inhibition of Ca²⁺ influx prevents the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation, particularly in arterioles.[1] This reduces systemic vascular resistance and lowers blood pressure.[1]

In Cardiac Nodal Tissues: In the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is dependent on Ca²⁺ currents, this compound slows the rate of depolarization. This results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[1]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring ion channel currents. It allows for precise control of the cell's membrane potential (voltage-clamp) while recording the Ca²⁺ current through LTCCs.

Objective: To measure the inhibitory effect of this compound on L-type Ca²⁺ currents (ICa,L) and characterize its voltage- and use-dependence.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with the genes for the L-type calcium channel subunits (α₁, β, α₂δ).[11][14]

  • Solutions:

    • External Solution (Bath): Contains physiological concentrations of ions, but Na⁺ is often replaced with N-methyl-D-glucamine (NMDG⁺) and K⁺ channels are blocked (e.g., with Cs⁺) to isolate ICa,L. The charge carrier is either Ca²⁺ or Ba²⁺ (Barium is often used as it carries a larger current and reduces Ca²⁺-dependent inactivation).

    • Internal Solution (Pipette): Contains a Cs⁺-based solution to block outward K⁺ currents, a Ca²⁺ buffer (e.g., EGTA), and ATP/GTP to maintain cell health.

  • Recording:

    • A glass micropipette filled with the internal solution is pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal".

    • Suction is applied to rupture the cell membrane, achieving the "whole-cell" configuration, which allows electrical access to the entire cell.[15][16]

  • Voltage Protocol:

    • The cell is held at a negative holding potential (e.g., -80 mV) where most channels are in the resting state.

    • To elicit a current, the membrane is depolarized with a voltage step (e.g., to 0 mV).

    • To test use-dependence, a train of depolarizing pulses at a set frequency (e.g., 1 Hz) is applied before and after the application of this compound. The reduction in current amplitude with successive pulses in the presence of the drug demonstrates use-dependent block.[17]

  • Data Analysis: The peak current amplitude is measured and plotted against the drug concentration to determine the IC₅₀. The kinetics of block and unblock are analyzed to understand the drug's interaction with different channel states.[17]

P1 Isolate Cells (e.g., Cardiomyocytes) P5 Apply Voltage-Clamp Protocol (Pulse Train) P1->P5 P2 Prepare External & Internal Solutions P2->P5 P3 Form Gigaseal with Micropipette P4 Rupture Membrane (Whole-Cell Mode) P3->P4 P4->P5 P6 Record Baseline Ca²⁺ Current P5->P6 P7 Perfuse with This compound P6->P7 P8 Record Blocked Ca²⁺ Current P7->P8 P9 Analyze Data (IC₅₀, Kinetics) P8->P9

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd or Ki) of a drug for its receptor by measuring the displacement of a radioactive ligand.

Objective: To determine the binding affinity of this compound for the L-type calcium channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from a tissue rich in LTCCs (e.g., heart muscle, cerebral cortex).

  • Assay Components:

    • Radioligand: A high-affinity radiolabeled LTCC ligand, typically a dihydropyridine like [³H]PN200-110, is used.

    • Unlabeled Ligand: this compound, at varying concentrations.

    • Buffer: A suitable buffer to maintain membrane integrity.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound until equilibrium is reached.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A competition binding curve is generated, from which the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is determined. The IC₅₀ can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

R1 Prepare Tissue Membrane Fractions R2 Incubate Membranes with: • Fixed [³H]Ligand • Varied [this compound] R1->R2 R3 Separate Bound from Free Ligand (Filtration) R2->R3 R4 Quantify Bound Radioactivity R3->R4 R5 Plot Competition Curve & Calculate Kᵢ R4->R5

Caption: Workflow for a competitive radioligand binding assay.

Advanced Mechanistic Considerations

Role of Inactivation Gating

LTCCs inactivate through both Ca²⁺-dependent and voltage-dependent mechanisms. Studies have shown that this compound's action is intricately linked to these processes.

  • This compound appears to selectively promote a fast voltage-dependent component of inactivation.[14][18]

  • It does not, however, alter the kinetics of Ca²⁺-dependent inactivation.[14][18]

  • The channel's sensitivity to this compound is significantly higher when Ca²⁺ is the charge carrier compared to Ba²⁺. This is attributed to a much slower recovery from the drug-bound state in the presence of intracellular Ca²⁺, effectively trapping the drug for longer periods.[14][18]

Interaction with Other Cellular Targets

While the primary target is the LTCC, there is evidence that this compound can also interact with intracellular Ca²⁺ handling proteins. Investigations have shown that this compound can inhibit Ca²⁺ release from the sarcoplasmic reticulum by interacting with the ryanodine receptor (RyR), the intracellular Ca²⁺ release channel.[13][19][20] This action is independent of its effect on the sarcolemmal LTCCs and may contribute to its overall effect on cellular Ca²⁺ homeostasis and muscle contractility.[19]

Conclusion

The mechanism of action of this compound on L-type calcium channels is a classic example of a sophisticated, state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel, coupled with its ability to stabilize the inactivated state, results in a potent, use-dependent inhibition of Ca²⁺ influx. This targeted blockade translates directly into its well-characterized therapeutic effects on the cardiovascular system. A thorough understanding of this mechanism, supported by quantitative biophysical and pharmacological data, is essential for the rational design and development of future calcium channel modulators.

References

An In-depth Technical Guide on the Electrophysiological Effects of Gallopamil on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a phenylalkylamine L-type calcium channel blocker utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the inhibition of transmembrane calcium influx in myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] This guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac myocytes, detailing its impact on ion channels, action potential characteristics, and underlying signaling pathways. The information is presented to support research and drug development efforts in cardiovascular pharmacology.

Core Electrophysiological Effects of this compound

This compound exerts its primary electrophysiological effects by blocking L-type calcium channels, which play a crucial role in the excitation-contraction coupling of heart cells.[3][4] This blockade leads to a reduction in intracellular calcium, thereby decreasing myocardial contractility and heart rate.[3]

Effects on Cardiac Ion Channels

The interaction of this compound with various cardiac ion channels is central to its therapeutic and electrophysiological profile. While its principal target is the L-type calcium channel, its effects on other channels contribute to its overall action.

Table 1: Quantitative Effects of this compound on Cardiac Ion Channels

Ion Current Channel Species IC50 Notes Reference
ICa,L L-type Ca2+ Guinea Pig Not explicitly quantified, but potency is lower than verapamil. This compound decreases the L-type Ca2+ current amplitude. [1]
IKr hERG Not Available - Verapamil, a related compound, shows high-affinity block of hERG current (IC50 = 143.0 nmol/L). [5]
IKs KCNQ1/KCNE1 Not Available - Verapamil has been shown to block IKs channels with an IC50 of 161.0 μmol/L.

| INa | Nav1.5 | Not Available | - | No specific data available on this compound's effect on the fast sodium current. | |

Effects on Cardiac Action Potential

This compound modifies the cardiac action potential, primarily by influencing the duration of repolarization.

Table 2: Effects of this compound on Cardiac Action Potential Parameters

Parameter Effect Species Concentration Notes Reference
Action Potential Duration (APD) Decreased Guinea Pig Not specified This compound decreased the action potential duration of isolated papillary muscles without substantially affecting other action potential parameters. [1]
Maximum Rate of Rise (Vmax) No substantial effect Guinea Pig Not specified In contrast to verapamil, this compound did not substantially affect the maximum rate of rise. [1]

| Action Potential Amplitude | No substantial effect | Guinea Pig | Not specified | this compound did not substantially affect the amplitude of the action potential. |[1] |

Signaling Pathways Modulated by this compound

The primary signaling event initiated by this compound is the blockade of L-type calcium channels, which interrupts the normal sequence of excitation-contraction coupling. This initial event leads to a cascade of downstream effects.

Gallopamil_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx Action_Potential Action Potential (Depolarization) Action_Potential->L_type_Ca_Channel Activates Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Decreased Influx CaM Calmodulin (CaM) Intracellular_Ca->CaM Binds Contraction Myofilament Contraction Intracellular_Ca->Contraction Initiates RyR Ryanodine Receptor (RyR2) Intracellular_Ca->RyR Triggers Ca_CaM_Complex Ca2+-CaM Complex CaM->Ca_CaM_Complex CaMKII CaMKII Ca_CaM_Complex->CaMKII Activates SR_Ca_Release SR Ca2+ Release (CICR) RyR->SR_Ca_Release Mediates SR_Ca_Release->Intracellular_Ca Increases Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Myocyte_Isolation Isolate Cardiac Myocytes Plating Plate Myocytes on Coverslip Myocyte_Isolation->Plating Giga_Seal Form Giga-Seal Plating->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_AP Record Action Potentials (Current Clamp) Whole_Cell->Record_AP Record_Currents Record Ion Currents (Voltage Clamp) Whole_Cell->Record_Currents Analyze_AP Analyze AP Parameters Record_AP->Analyze_AP Analyze_Currents Analyze Current Characteristics Record_Currents->Analyze_Currents

References

Beyond the Channel Block: An In-depth Technical Guide to the Underlying Molecular Targets of Gallopamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a well-established L-type calcium channel blocker utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility.[3][4] However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary mechanism of action. This technical guide delves into the off-target molecular interactions of this compound, providing a comprehensive overview of its effects on various proteins and cellular processes. Understanding these underlying molecular targets is crucial for a complete comprehension of its pharmacological and toxicological profile, and for identifying potential new therapeutic applications.

This document summarizes the available quantitative data on this compound's interaction with non-calcium channel targets, provides detailed experimental methodologies for the key experiments cited, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data on Off-Target Interactions

The following table summarizes the known quantitative data for this compound's interaction with molecular targets other than L-type calcium channels. It is important to note that for some targets, precise quantitative data for this compound is limited, and data for its parent compound, verapamil, is provided as a relevant proxy.

TargetThis compound Quantitative DataVerapamil Quantitative Data (for comparison)Reference
P-glycoprotein (P-gp/MDR1) Ki and IC50 values not definitively reported.Ki: ~2.9 µM; IC50: ~3.9 µM[5]
Ryanodine Receptor (RyR) IC50: in the micromolar range (for low-affinity site)IC50: ~8 µM[1][2][6]
K+/H+-ATPase (Proton Pump) IC50: 10.9 µM (for inhibition of acid secretion)IC50: 12.1 µM (for inhibition of acid secretion)[7]
Sigma-1 Receptor Binding affinity not definitively reported.-
Sigma-2 Receptor Binding affinity not definitively reported.-
Calmodulin (CaM) Binding affinity not definitively reported.-
Lysosomes Quantitative data on accumulation not available.Induces lysosomal phospholipidosis.[8]

In-Depth Analysis of Off-Target Molecular Interactions

P-glycoprotein (P-gp/MDR1) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. This compound, like its parent compound verapamil, is known to inhibit P-gp, thereby reversing multidrug resistance and increasing the intracellular concentration of chemotherapeutic agents.

Signaling Pathway and Mechanism of Action:

This compound's inhibition of P-gp is thought to occur through direct interaction with the transporter, although the exact binding site and mechanism are still under investigation. This inhibition blocks the efflux of P-gp substrates, such as various anticancer drugs, leading to their accumulation within the cell and enhanced cytotoxicity towards cancer cells.

P_glycoprotein_Inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (MDR1) Drug_out Chemotherapeutic Drug (extracellular) P-gp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (intracellular) Drug_in->P-gp Binding Drug_out->Drug_in Diffusion This compound This compound This compound->P-gp Inhibition Calcein_AM_Workflow start Start seed Seed P-gp overexpressing and parental cells start->seed adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of This compound & controls adhere->prepare preincubate Pre-incubate cells with compounds (15-30 min) prepare->preincubate add_calcein Add Calcein-AM (0.25-1 µM) preincubate->add_calcein incubate Incubate (30-60 min) add_calcein->incubate measure Measure fluorescence (Ex: 485nm, Em: 520nm) incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end Lysosomal_Trapping cluster_cell Cell cluster_lysosome Lysosome (pH 4.5-5.0) G_protonated This compound-H+ G_neutral This compound (neutral) G_neutral->G_protonated Protonation G_neutral->G_protonated Diffusion across lysosomal membrane G_neutral_ext This compound (extracellular) G_neutral_ext->G_neutral Diffusion across cell membrane

References

Gallopamil's Role in Modulating Intracellular Calcium Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca2+ concentration is therefore critical for cellular function. Dysregulation of Ca2+ signaling is implicated in the pathophysiology of numerous diseases, making the components of the Ca2+ signaling machinery attractive targets for therapeutic intervention.

Gallopamil, a phenylalkylamine derivative, is a potent calcium channel antagonist that exerts its therapeutic effects by modulating intracellular Ca2+ signaling pathways.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, its impact on key signaling cascades, and detailed experimental protocols for its study.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are predominantly expressed in cardiac muscle, vascular smooth muscle, and sinoatrial and atrioventricular nodes, playing a crucial role in cardiovascular physiology.

By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular Ca2+ into the cell upon membrane depolarization. This reduction in Ca2+ entry has several key physiological consequences:

  • In Cardiac Myocytes: Decreased intracellular Ca2+ concentration leads to a reduction in the force of myocardial contraction (negative inotropy).

  • In Vascular Smooth Muscle Cells: Inhibition of Ca2+ influx promotes relaxation of the smooth muscle, leading to vasodilation and a decrease in blood pressure.

  • In Nodal Tissues: this compound slows the rate of depolarization in the sinoatrial node and conduction through the atrioventricular node, resulting in a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).

This compound's effects on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable and have been shown to be approximately one order of magnitude more potent than its predecessor, verapamil.[1]

Modulation of Intracellular Calcium Stores: Interaction with Ryanodine Receptors

Beyond its effects on plasma membrane Ca2+ channels, this compound also modulates the release of Ca2+ from intracellular stores, specifically by interacting with ryanodine receptors (RyRs). RyRs are large conductance calcium channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) that are responsible for calcium-induced calcium release (CICR).

Studies have shown that this compound can inhibit the binding of ryanodine to its low-affinity sites on the cardiac ryanodine receptor, with an IC50 in the micromolar range.[2][3][4] This suggests that this compound can directly interact with and inhibit the RyR, thereby reducing the amount of Ca2+ released from the SR into the cytosol. This action may contribute to its cardioprotective effects by preventing Ca2+ overload in ischemic conditions.[5]

Downstream Signaling Pathways

The modulation of intracellular Ca2+ levels by this compound has significant downstream consequences on various Ca2+-dependent signaling pathways.

Calmodulin and Calmodulin-Dependent Kinases

Calmodulin (CaM) is a primary intracellular Ca2+ sensor that, upon binding Ca2+, activates a host of downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). While direct studies on this compound's interaction with CaM are limited, its ability to reduce intracellular Ca2+ concentrations would logically lead to a decrease in the activation of CaM and its downstream targets. This can impact processes such as gene transcription, cell cycle progression, and smooth muscle contraction.

Protein Kinase C (PKC)

Protein Kinase C (PKC) is another crucial family of serine/threonine kinases that are often activated by Ca2+ and diacylglycerol (DAG). Studies on the closely related phenylalkylamine, verapamil, have shown that it can decrease the activity of PKC in lymphocytes.[6] By lowering intracellular Ca2+ levels, this compound is also expected to attenuate the activation of Ca2+-dependent PKC isoforms. This can have wide-ranging effects on cellular processes, including proliferation, differentiation, and apoptosis.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the inhibitory effects of this compound.

TargetParameterValueCell/Tissue TypeReference
Low-Affinity Ryanodine Receptor BindingIC50Micromolar rangeRat Heart Sarcoplasmic Reticulum[2][3][4]
Acid SecretionIC5010.9 µMGuinea Pig Parietal Cells[9]
L-type Calcium ChannelsIC50 / KiNot explicitly found in the searched literature.-

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and intracellular calcium signaling are provided below.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured on coverslips

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Prepare Fura-2 AM stock solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare loading buffer: Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.

  • Cell loading:

    • Wash cultured cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular Ca2+ concentration.

    • To study the effect of this compound, acquire a baseline reading and then perfuse the cells with a solution containing the desired concentration of this compound.

Patch-Clamp Electrophysiology for L-type Calcium Channel Analysis

This protocol outlines the whole-cell patch-clamp technique to record L-type Ca2+ currents.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 135 TEA-Cl, 10 BaCl2 or CaCl2, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal (pipette) solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH)

  • Cells expressing L-type calcium channels

Procedure:

  • Pipette fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell preparation: Isolate and plate the cells of interest in a recording chamber on the microscope stage.

  • Seal formation:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-cell configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data acquisition:

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the L-type Ca2+ channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) to activate the channels and record the resulting inward Ca2+ or Ba2+ currents.

    • To investigate the effect of this compound, record control currents and then perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

Ryanodine Receptor Binding Assay

This protocol describes a radioligand binding assay to assess the interaction of this compound with ryanodine receptors.

Materials:

  • [3H]ryanodine (radiolabeled ligand)

  • Sarcoplasmic reticulum (SR) membrane vesicles prepared from cardiac or skeletal muscle

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Varying concentrations of unlabeled ryanodine (for competition assays)

  • Varying concentrations of this compound

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation:

    • In a series of microcentrifuge tubes, combine SR vesicles, [3H]ryanodine (at a concentration near its Kd for the high-affinity site), and either binding buffer (for total binding), a high concentration of unlabeled ryanodine (for non-specific binding), or varying concentrations of this compound.

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [3H]ryanodine binding against the concentration of this compound to determine the IC50 value.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general method for measuring PKC activity, which can be adapted to assess the effects of this compound.

Materials:

  • Cell lysates from control and this compound-treated cells

  • PKC-specific peptide substrate (e.g., a peptide containing a PKC phosphorylation consensus sequence)

  • [γ-32P]ATP

  • Reaction buffer (containing MgCl2, CaCl2, phosphatidylserine, and diacylglycerol)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell treatment and lysis: Treat cells with or without this compound and then lyse the cells to obtain protein extracts.

  • Kinase reaction:

    • In a reaction tube, combine the cell lysate, PKC peptide substrate, and reaction buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the reaction and spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantification:

    • Place the washed papers in scintillation vials with scintillation fluid.

    • Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Compare the PKC activity in lysates from this compound-treated cells to that of control cells.

Calmodulin (CaM) Binding Assay (Pull-down)

This protocol describes a pull-down assay to investigate the potential interaction of this compound with calmodulin-binding proteins.

Materials:

  • Cell lysates

  • Calmodulin-agarose beads or sepharose beads

  • Binding buffer (containing CaCl2 or EGTA)

  • Wash buffer

  • Elution buffer (containing a high concentration of EGTA)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against known calmodulin-binding proteins

Procedure:

  • Bead preparation: Wash the calmodulin-agarose beads with binding buffer.

  • Incubation:

    • Incubate the cell lysates with the calmodulin-agarose beads in the presence of either CaCl2 (to promote Ca2+-dependent binding) or EGTA (as a control for Ca2+-independent binding). To test the effect of this compound, it can be included in the incubation mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer containing EGTA to chelate Ca2+ and disrupt Ca2+-dependent CaM-protein interactions.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific calmodulin-binding proteins to determine if this compound affects their interaction with calmodulin.

Mandatory Visualizations

Signaling Pathways

Gallopamil_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Ca2+_ext Ca2+ L_VGCC L-type Ca2+ Channel Ca2+_ext->L_VGCC Influx Ca2+_int Ca2+ L_VGCC->Ca2+_int CaM Calmodulin Ca2+_int->CaM Activates PKC Protein Kinase C Ca2+_int->PKC Activates CaMK CaM-Kinases CaM->CaMK Activates Downstream Downstream Cellular Responses CaMK->Downstream PKC->Downstream RyR Ryanodine Receptor (RyR) RyR->Ca2+_int Ca2+_sr Ca2+ Ca2+_sr->RyR Release This compound This compound This compound->L_VGCC Inhibits This compound->RyR Inhibits

Caption: this compound's dual inhibitory action on L-type calcium channels and ryanodine receptors.

Experimental Workflow: Measuring Intracellular Calcium

Fura2_Workflow A 1. Culture cells on coverslips B 2. Prepare Fura-2 AM loading buffer A->B C 3. Incubate cells with Fura-2 AM B->C D 4. Wash to remove extracellular dye C->D E 5. Allow for dye de-esterification D->E F 6. Mount coverslip on microscope E->F G 7. Acquire baseline ratiometric images (Ex: 340/380nm, Em: 510nm) F->G H 8. Perfuse with this compound solution G->H I 9. Acquire images during treatment H->I J 10. Analyze F340/F380 ratio change I->J

Caption: Workflow for Fura-2 AM based intracellular calcium measurement.

Logical Relationship: this compound's Therapeutic Effects

Gallopamil_Effects cluster_cardiac Cardiac Muscle cluster_vascular Vascular Smooth Muscle cluster_nodal Nodal Tissue This compound This compound Block_L_VGCC Blockade of L-type Ca2+ Channels This compound->Block_L_VGCC Decrease_Ca_Influx Decreased Intracellular Ca2+ Influx Block_L_VGCC->Decrease_Ca_Influx Negative_Inotropy Negative Inotropy (Reduced Contractility) Decrease_Ca_Influx->Negative_Inotropy Vasodilation Vasodilation Decrease_Ca_Influx->Vasodilation Negative_Chrono_Dromo Negative Chronotropy & Dromotropy (Reduced HR) Decrease_Ca_Influx->Negative_Chrono_Dromo

Caption: Logical flow of this compound's primary therapeutic actions.

Conclusion

This compound is a multifaceted modulator of intracellular calcium signaling. Its primary role as a potent L-type calcium channel blocker is well-established, leading to significant therapeutic effects in the cardiovascular system. Furthermore, its ability to interact with and inhibit ryanodine receptors on the sarcoplasmic reticulum adds another layer of complexity to its mechanism of action, potentially contributing to its cardioprotective properties. The consequent reduction in intracellular calcium concentration impacts downstream signaling pathways, including those mediated by calmodulin and protein kinase C. Further research to precisely quantify its affinity for L-type calcium channels and to fully elucidate the intricacies of its effects on downstream signaling cascades will provide a more complete understanding of this important therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced role of this compound in modulating intracellular calcium signaling.

References

Investigating the Cardioprotective Potential of Gallopamil In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro investigation of the cardioprotective potential of Gallopamil, a phenylalkylamine derivative and potent calcium channel blocker. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate further research and development in the field of cardiovascular medicine.

Introduction to this compound and its Cardioprotective Mechanism

This compound is a highly specific calcium antagonist that exerts its cardiovascular effects primarily by inhibiting the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[1] This action on L-type calcium channels leads to a reduction in myocardial contractility and oxygen consumption, making it a molecule of interest for its cardioprotective potential, particularly in the context of ischemic heart disease.[1][2]

Beyond its primary action on sarcolemmal calcium channels, this compound has also been shown to interact with calcium-release channels of the sarcoplasmic reticulum (SR), suggesting a multi-faceted mechanism of action in modulating intracellular calcium homeostasis.[2] By preventing calcium overload, a key event in ischemia-reperfusion injury, this compound is poised to protect myocardial cells from necrotization.[1]

In Vitro Models of Myocardial Injury

To investigate the cardioprotective effects of this compound in a controlled laboratory setting, various in vitro models of myocardial injury can be employed. The most common approach is the use of cultured cardiomyocytes subjected to simulated ischemia-reperfusion injury, typically through hypoxia and reoxygenation.

2.1. Cardiomyocyte Cell Culture

Primary neonatal rat ventricular myocytes (NRVMs) are a widely used and well-characterized model for studying cardiac physiology and pathology in vitro. Alternatively, cell lines such as H9c2, derived from embryonic rat heart tissue, offer a more homogenous and readily available option, though they may not fully recapitulate the phenotype of adult primary cardiomyocytes.

2.2. Simulated Ischemia-Reperfusion (Hypoxia/Reoxygenation) Injury Model

A common method to mimic ischemia-reperfusion injury in vitro involves subjecting cultured cardiomyocytes to a period of hypoxia followed by reoxygenation. This process induces cellular stress, leading to apoptosis and necrosis, and provides a platform to assess the protective effects of therapeutic agents like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the cardioprotective potential of this compound in vitro.

3.1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

  • Materials:

    • 1-3 day old Sprague-Dawley rat pups

    • Hanks' Balanced Salt Solution (HBSS)

    • Trypsin (0.25%)

    • Collagenase Type II

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Percoll gradient solutions

    • Laminin-coated culture dishes

  • Protocol:

    • Euthanize neonatal rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Excise the hearts and place them in ice-cold HBSS.

    • Mince the ventricular tissue into small fragments.

    • Perform enzymatic digestion using a solution of trypsin and collagenase.

    • Collect the dispersed cells and inactivate the enzymes with FBS-containing medium.

    • Purify the cardiomyocyte population from fibroblasts using a discontinuous Percoll gradient.

    • Plate the purified cardiomyocytes on laminin-coated dishes and culture in a humidified incubator at 37°C with 5% CO2.

3.2. In Vitro Hypoxia/Reoxygenation (H/R) Protocol

  • Materials:

    • Cultured cardiomyocytes (NRVMs or H9c2 cells)

    • Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2.

    • Glucose-free, serum-free DMEM

    • Normal culture medium (DMEM with 10% FBS)

  • Protocol:

    • Culture cardiomyocytes to the desired confluency.

    • To induce hypoxia, replace the normal culture medium with glucose-free, serum-free DMEM and place the cells in a hypoxic chamber for a specified duration (e.g., 3-6 hours).

    • For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 12-24 hours).

    • Control cells should be maintained in normoxic conditions with normal culture medium throughout the experiment.

    • For drug treatment groups, this compound at various concentrations is added to the medium before and/or during the hypoxia and reoxygenation phases.

3.3. Assessment of Cardioprotection

Several assays can be employed to quantify the extent of cellular injury and the protective effects of this compound.

  • Cell Viability Assay (MTT Assay):

    • Following the H/R protocol, add MTT solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

  • Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay):

    • Collect the culture supernatant after the H/R protocol.

    • Measure the activity of LDH released from damaged cells using a commercially available kit.

    • Higher LDH activity in the supernatant indicates greater cytotoxicity.

  • Apoptosis Assay (TUNEL Staining):

    • Fix the cells after the H/R protocol.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Quantitative Data on Cardioprotective Effects

Table 1: Effect of Verapamil on Cardiomyocyte Viability following Hypoxia/Reoxygenation (H/R)

Treatment GroupConcentration (µM)Cell Viability (% of Normoxia Control)
Normoxia Control-100 ± 5.2
H/R Control-52.3 ± 4.1
H/R + Verapamil0.165.8 ± 3.9
H/R + Verapamil178.2 ± 4.5
H/R + Verapamil1085.1 ± 5.0*

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Table 2: Effect of Verapamil on LDH Release from Cardiomyocytes following Hypoxia/Reoxygenation (H/R)

Treatment GroupConcentration (µM)LDH Release (% of H/R Control)
Normoxia Control-25.4 ± 3.1
H/R Control-100
H/R + Verapamil0.175.9 ± 6.2
H/R + Verapamil158.3 ± 5.5
H/R + Verapamil1042.7 ± 4.8

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Table 3: Effect of Verapamil on Cardiomyocyte Apoptosis following Hypoxia/Reoxygenation (H/R)

Treatment GroupConcentration (µM)Apoptotic Cells (%)
Normoxia Control-2.1 ± 0.5
H/R Control-35.6 ± 3.8
H/R + Verapamil0.124.3 ± 2.9
H/R + Verapamil115.8 ± 2.1
H/R + Verapamil109.7 ± 1.5

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Signaling Pathways in this compound-Mediated Cardioprotection

The cardioprotective effects of calcium channel blockers are thought to involve the modulation of several intracellular signaling pathways. While the specific pathways regulated by this compound in vitro require further investigation, the PI3K/Akt and MAPK signaling cascades are key players in cardiomyocyte survival and death.

5.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in cardiomyocytes. Activation of this pathway can inhibit apoptosis and promote cell survival under stress conditions. It is plausible that this compound, by mitigating calcium overload and cellular stress, could lead to the activation of the PI3K/Akt pathway, contributing to its cardioprotective effects.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, p38, and JNK, plays a complex role in cardiomyocyte function. While ERK1/2 activation is often associated with cell survival and hypertrophic responses, the activation of p38 and JNK is typically linked to apoptosis and cell death in the context of ischemia-reperfusion injury. This compound's protective effects may involve the inhibition of pro-apoptotic p38 and JNK signaling.

Visualizations

6.1. Signaling Pathways

Gallopamil_Signaling_Pathways This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits SR_Ca_Release SR Ca2+ Release This compound->SR_Ca_Release Modulates Ca_Influx Intracellular Ca2+ Influx ↓ L_type_Ca_Channel->Ca_Influx SR_Ca_Release->Ca_Influx Ca_Overload Ca2+ Overload Prevention Ca_Influx->Ca_Overload Cell_Stress Cellular Stress ↓ Ca_Overload->Cell_Stress PI3K_Akt PI3K/Akt Pathway (Pro-survival) Cell_Stress->PI3K_Akt MAPK_p38_JNK p38/JNK MAPK (Pro-apoptotic) ↓ Cell_Stress->MAPK_p38_JNK Apoptosis Apoptosis ↓ PI3K_Akt->Apoptosis Inhibits MAPK_p38_JNK->Apoptosis Cardioprotection Cardioprotection Apoptosis->Cardioprotection

Caption: Putative signaling pathways of this compound-mediated cardioprotection.

6.2. Experimental Workflow

Experimental_Workflow Start Start Isolate_Cells Isolate & Culture Neonatal Rat Ventricular Myocytes Start->Isolate_Cells Seed_Cells Seed Cells in Multi-well Plates Isolate_Cells->Seed_Cells Treatment Pre-treat with This compound (various conc.) Seed_Cells->Treatment Hypoxia Induce Hypoxia (1% O2, 3-6h) Treatment->Hypoxia Reoxygenation Reoxygenation (Normoxia, 12-24h) Hypoxia->Reoxygenation Assays Perform Assays: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (TUNEL) Reoxygenation->Assays Data_Analysis Data Analysis & Comparison Assays->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow for assessing this compound's cardioprotection.

Conclusion and Future Directions

This compound demonstrates significant potential as a cardioprotective agent, primarily through its well-established role as a calcium channel blocker. The in vitro methodologies outlined in this guide provide a robust framework for further elucidating its precise mechanisms of action and quantifying its therapeutic efficacy. Future research should focus on obtaining specific dose-response data for this compound in various in vitro models of cardiac injury and definitively identifying the downstream signaling pathways modulated by this compound. Such studies will be instrumental in advancing the development of this compound and similar agents for the treatment of ischemic heart disease.

References

Gallopamil: A Technical Guide for Investigating L-Type Calcium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a potent phenylalkylamine L-type calcium channel blocker.[1][2] It exerts its physiological effects by inhibiting the transmembrane influx of calcium ions in myocardial and vascular smooth muscle cells.[2][3] This targeted action makes this compound an invaluable tool for researchers studying the function and pharmacology of L-type calcium channels (CaV1.2), as well as for professionals in drug development exploring cardiovascular therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in laboratory settings.

Mechanism of Action

This compound exhibits a state-dependent blockade of L-type calcium channels, showing a higher affinity for channels in the open and inactivated states compared to the resting state.[4][5][6] This "use-dependent" and "voltage-dependent" inhibition means that this compound's blocking effect is more pronounced in frequently depolarized cells, such as cardiomyocytes and vascular smooth muscle cells.[5][7] The molecule is thought to access its binding site from the intracellular side of the channel pore.[8] By stabilizing the inactivated state of the channel, this compound effectively reduces the number of channels available to open upon depolarization, thereby decreasing calcium influx.[4][5]

Quantitative Data

The following table summarizes the inhibitory potency of this compound on L-type calcium channels and other related targets.

TargetCell TypeAssay MethodParameterValueReference
L-type Calcium Channel (α-1C subunit)Human Embryonic Kidney (HEK) cells2-electrode voltage-clampIC503.2 µM[9]
Low-affinity Ryanodine ReceptorRat heart sarcoplasmic reticulum[3H]-ryanodine bindingIC50Micromolar range[10][11][12]

Experimental Protocols

Electrophysiological Characterization of L-Type Calcium Channel Inhibition using Whole-Cell Patch-Clamp

This protocol describes the measurement of L-type calcium currents (ICa,L) in isolated cardiomyocytes and the assessment of their inhibition by this compound.

A. Isolation of Ventricular Myocytes

A detailed protocol for isolating ventricular myocytes from rodent hearts can be found in publications by reputable sources such as the Alliance for Cellular Signaling.[7] The general steps involve retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix.[13]

B. Whole-Cell Patch-Clamp Recording

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[14] Fire-polish the tips.[15]

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. To block other currents, 1 μM Tetrodotoxin (TTX) can be added to block sodium channels, and TEA-Cl can be used to block potassium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a gigaohm seal (>1 GΩ) with a cardiomyocyte.[15]

    • Rupture the cell membrane to achieve the whole-cell configuration.[16]

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa,L.

    • After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the current at each concentration to determine the dose-dependent inhibition.

C. Protocol for Assessing Use-Dependent Block

  • After establishing a whole-cell recording, hold the cell at -80 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline.[8]

  • Perfuse with a known concentration of this compound and allow for equilibration.

  • Apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz or 2 Hz).[8]

  • Measure the progressive decrease in the peak ICa,L during the pulse train to quantify the use-dependent block.

Calcium Imaging to Assess this compound's Effect on Intracellular Calcium

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and its modulation by this compound.

A. Cell Preparation and Dye Loading

  • Plate cardiomyocytes or other cells expressing L-type calcium channels on glass coverslips.[2]

  • Prepare a 1 mg/ml Fura-2 AM stock solution in high-quality, anhydrous DMSO.[1]

  • Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with BSA) to a final loading concentration of 1-5 µM.[2][17]

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[2][10]

  • Wash the cells three times with the physiological buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[1]

B. Calcium Imaging

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a camera to capture the emission at ~510 nm.[2]

  • Continuously perfuse the cells with the physiological buffer.

  • Record the baseline ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

  • Stimulate the cells to induce calcium influx. This can be achieved by electrical field stimulation or by perfusion with a high potassium solution (e.g., replacing NaCl with an equimolar concentration of KCl).[18]

  • Record the change in the F340/F380 ratio, which reflects the change in [Ca2+]i.

  • After establishing a stable response, perfuse the cells with a solution containing this compound and repeat the stimulation.

  • Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

L_type_calcium_channel_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Depolarization Membrane Depolarization LTCC L-type CaV1.2 Channel Depolarization->LTCC activates Ca_ion Ca²⁺ LTCC->Ca_ion influx This compound This compound This compound->LTCC inhibits PLC PLC IP3 IP₃ PLC->IP3 produces Gq Gq Gq->PLC activates Calmodulin Calmodulin Ca_ion->Calmodulin binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates MLCK_active Active MLCK MLCK->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLC_p Phosphorylated MLC MLC->MLC_p Contraction Smooth Muscle Contraction MLC_p->Contraction leads to IP3R IP₃ Receptor IP3->IP3R activates SR_Ca Ca²⁺ IP3R->SR_Ca release SR_Ca->Ca_ion

Caption: L-type calcium channel signaling pathway in smooth muscle.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes Seal Form Gigaohm Seal Isolate_Cells->Seal Prepare_Solutions Prepare External & Internal Solutions Prepare_Solutions->Seal Pull_Pipettes Pull & Fire-Polish Micropipettes Pull_Pipettes->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline L-type Ca²⁺ Current Whole_Cell->Baseline Apply_this compound Perfuse with this compound Baseline->Apply_this compound Record_Inhibition Record Dose-Dependent Inhibition Apply_this compound->Record_Inhibition Measure_Peak Measure Peak Current Amplitude Record_Inhibition->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC₅₀ Dose_Response->Calculate_IC50

Caption: Experimental workflow for patch-clamp analysis.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Plate_Cells Plate Cells on Coverslips Load_Cells Load Cells with Fura-2 AM Plate_Cells->Load_Cells Prepare_Dye Prepare Fura-2 AM Loading Solution Prepare_Dye->Load_Cells Wash_Cells Wash & Allow De-esterification Load_Cells->Wash_Cells Mount Mount Coverslip on Microscope Wash_Cells->Mount Baseline Record Baseline F340/F380 Ratio Mount->Baseline Stimulate Stimulate Cells to Induce Ca²⁺ Influx Baseline->Stimulate Record_Transient Record Ca²⁺ Transient Stimulate->Record_Transient Apply_this compound Perfuse with this compound Record_Transient->Apply_this compound Record_Inhibition Record Ca²⁺ Transient with this compound Apply_this compound->Record_Inhibition Measure_Ratio Measure F340/F380 Ratio Change Record_Inhibition->Measure_Ratio Compare_Transients Compare Amplitude & Kinetics of Transients Measure_Ratio->Compare_Transients Quantify_Inhibition Quantify Inhibition Compare_Transients->Quantify_Inhibition

Caption: Experimental workflow for calcium imaging.

Gallopamil_Mechanism Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (slow recovery) Gallopamil_Bound This compound-Bound Inactivated State Inactivated->Gallopamil_Bound Binding Gallopamil_Bound->Inactivated Unbinding (very slow) This compound This compound

References

An In-depth Technical Guide to the Discovery and Development of Gallopamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallopamil, a phenylalkylamine calcium channel blocker and a methoxy derivative of verapamil, has carved a niche in cardiovascular therapy since its development. This technical guide provides a comprehensive overview of the discovery and development history of this compound, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of its synthesis, mechanism of action, structure-activity relationships, and key preclinical and clinical findings. This document is designed to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological and chemical concepts through diagrams.

Discovery and Development Timeline

This compound, also known as D600, was developed as a more potent analog of verapamil. Its discovery was part of a broader effort to understand and improve upon the pharmacological properties of the first generation of calcium channel blockers. The development of this compound can be traced back to the research efforts at Knoll AG (now part of Abbott Laboratories).

Key Milestones:

  • Early Research: Following the discovery of verapamil, researchers sought to synthesize analogs with enhanced potency and selectivity. The addition of a methoxy group to the verapamil structure led to the synthesis of this compound.

  • Synthesis: The synthesis of this compound involves a multi-step process, a key step being the alkylation of 3,4,5-trimethoxyphenylacetonitrile. A pivotal patent for the synthesis of basically-substituted phenylacetonitriles, including the method for this compound, was granted to Ferdinand Dengel of Knoll GmbH.[1]

  • Pharmacological Characterization: Early experimental studies using electrophysiological, biochemical, and isotopic techniques revealed that this compound inhibits the transmembrane influx of calcium into myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] These studies demonstrated that its effects were quantitatively comparable to verapamil but surpassed it in potency by approximately one order of magnitude.[2]

  • Clinical Development: this compound underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of cardiovascular conditions such as angina pectoris and hypertension.[3][4][5][6] These trials established its therapeutic potential and characterized its pharmacokinetic and pharmacodynamic profile in humans.

  • Further Investigations: More recent research has explored the potential of this compound in other therapeutic areas, including severe asthma, where it has shown promise in reducing bronchial smooth muscle mass.

Chemical Synthesis

The synthesis of this compound is a multi-step process that builds upon the core structure of verapamil. A general synthetic route is outlined below, based on established methods for the synthesis of phenylalkylamine derivatives.

General Synthetic Pathway

The synthesis of this compound typically starts from 3,4,5-trimethoxyphenylacetonitrile. The key steps involve sequential alkylations of the α-carbon of the acetonitrile group.

Diagram of the General Synthetic Pathway for this compound:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 3,4,5-trimethoxyphenylacetonitrile 3,4,5-trimethoxyphenylacetonitrile Intermediate_Nitrile Intermediate Nitrile 3,4,5-trimethoxyphenylacetonitrile->Intermediate_Nitrile 1. Base (e.g., NaNH2) 2. Isopropyl halide Isopropyl_halide Isopropyl halide N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine This compound This compound Intermediate_Nitrile->this compound 1. Base 2. N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile (A Key Precursor)

A common method for the synthesis of 3,4,5-trimethoxyphenylacetonitrile involves the reaction of 3,4,5-trimethoxybenzyl chloride with a cyanide salt.

Materials:

  • 3,4,5-trimethoxybenzyl alcohol

  • Concentrated hydrochloric acid

  • Sodium cyanide

  • Acetone (dry)

  • Sodium iodide

  • Benzene

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of 3,4,5-trimethoxybenzyl chloride: 3,4,5-trimethoxybenzyl alcohol is reacted with concentrated hydrochloric acid with vigorous stirring. The resulting chloride is separated and dried.

  • Cyanation: The crude 3,4,5-trimethoxybenzyl chloride is dissolved in dry acetone containing sodium cyanide and a catalytic amount of sodium iodide.

  • Reaction: The mixture is heated under reflux with vigorous stirring for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off. The acetone is removed by distillation. The residue is taken up in benzene and washed with water.

  • Purification: The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 3,4,5-trimethoxyphenylacetonitrile can be further purified by vacuum distillation or recrystallization.

Mechanism of Action

This compound exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Cav1.2). This action is characteristic of the phenylalkylamine class of calcium channel blockers.

L-type Calcium Channel Blockade

L-type calcium channels are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions into these cells. This leads to a reduction in intracellular calcium concentration, resulting in several physiological effects:

  • Negative Inotropy: Decreased calcium entry into cardiac myocytes reduces the force of myocardial contraction.

  • Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node slows down the heart rate.

  • Negative Dromotropy: Slowed conduction of the electrical impulse through the atrioventricular (AV) node.

  • Vasodilation: Inhibition of calcium influx in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of this compound's Action

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.

Diagram of the Signaling Pathway of this compound's Action:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound L_type_channel L-type Ca²⁺ Channel This compound->L_type_channel Binds to and blocks Ca2+_ext Ca²⁺ Ca2+_ext->L_type_channel Influx Ca2+_int [Ca²⁺]i L_type_channel->Ca2+_int Inhibited by this compound Calmodulin Calmodulin Ca2+_int->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin leading to

Caption: Simplified signaling pathway of this compound action.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound and other phenylalkylamines is highly dependent on their chemical structure. SAR studies have identified key molecular features that are essential for their calcium channel blocking activity.

Key Structural Features for Activity:

  • Two Aromatic Rings: Both the 3,4,5-trimethoxyphenyl ring and the 3,4-dimethoxyphenyl ring are crucial for activity.

  • Tertiary Amino Nitrogen: The basic nitrogen atom is essential for the interaction with the calcium channel.

  • Isopropyl Group: This group contributes to the potency of the molecule.

  • Nitrile Group: While not essential for activity in all analogs, the nitrile group in this compound contributes to its binding affinity.

  • Methoxy Groups: The number and position of methoxy groups on the aromatic rings influence the potency and selectivity of the compound. This compound, with its additional methoxy group compared to verapamil, exhibits higher potency.[2]

Diagram Illustrating Key SAR Features of Phenylalkylamines:

G Core_Structure Phenylalkylamine Core Aromatic_Ring_A Aromatic Ring A (e.g., 3,4,5-trimethoxyphenyl) Core_Structure->Aromatic_Ring_A Essential for binding Aromatic_Ring_B Aromatic Ring B (e.g., 3,4-dimethoxyphenyl) Core_Structure->Aromatic_Ring_B Essential for binding Tertiary_Amine Tertiary Amino Nitrogen Core_Structure->Tertiary_Amine Essential for activity (pKa influences binding) Isopropyl_Group Isopropyl Group Core_Structure->Isopropyl_Group Modulates potency Nitrile_Group Nitrile Group Core_Structure->Nitrile_Group Contributes to affinity Methoxy_Groups Methoxy Groups Aromatic_Ring_A->Methoxy_Groups Number and position affect potency

Caption: Key structure-activity relationships for phenylalkylamines.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data supports the therapeutic use of this compound.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueSpecies/SystemReference
IC50 (Acid Secretion) 10.9 μMGuinea pig parietal cells[7]
Apparent Oral Clearance (R-enantiomer) 15.1 ± 9.9 L/minHuman[8]
Apparent Oral Clearance (S-enantiomer) 11.0 ± 6.0 L/minHuman[8]
Apparent Oral Clearance (R-enantiomer, co-administration) 5.9 ± 2.8 L/minHuman[8]
Apparent Oral Clearance (S-enantiomer, co-administration) 5.8 ± 2.66 L/minHuman[8]
Half-life (R-enantiomer) 6.2 hHuman[9]
Half-life (S-enantiomer) 7.2 hHuman[9]
Experimental Protocols

This protocol is a general method for assessing the vasodilatory effects of calcium channel blockers like this compound.

Materials:

  • Isolated rat aortic rings

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • This compound solutions of varying concentrations

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Rat thoracic aortas are excised and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: The rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Data Recording: The relaxation of the aortic rings is recorded using force transducers. The percentage of relaxation is calculated relative to the maximal contraction induced by KCl.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 of this compound.

This protocol outlines the whole-cell patch-clamp technique to study the effect of this compound on L-type calcium currents in isolated cardiomyocytes.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • External and internal pipette solutions

  • This compound solutions

Procedure:

  • Cell Preparation: Single ventricular myocytes are isolated by enzymatic digestion.

  • Pipette Preparation: Patch pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV.

  • Current Recording: L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application: After recording baseline currents, this compound is applied to the external solution via a perfusion system.

  • Data Analysis: The peak inward calcium current is measured before and after drug application to determine the percentage of block at different concentrations.

Diagram of a Preclinical Development Workflow for a Cardiovascular Drug:

G cluster_0 Discovery & Lead Optimization cluster_1 In Vitro & Ex Vivo Studies cluster_2 In Vivo Studies cluster_3 IND Submission Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt In_Vitro_Pharm In Vitro Pharmacology (e.g., Receptor Binding, Enzyme Assays) Lead_Opt->In_Vitro_Pharm ADME In Vitro ADME (Metabolic Stability, Permeability) In_Vitro_Pharm->ADME Ex_Vivo Ex Vivo Studies (e.g., Isolated Tissues) ADME->Ex_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models Ex_Vivo->PK_PD Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy Tox Toxicology Studies (GLP) Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: A typical preclinical development workflow for a cardiovascular drug.

Conclusion

This compound represents a significant advancement in the development of phenylalkylamine calcium channel blockers, offering increased potency over its predecessor, verapamil. Its well-characterized mechanism of action, involving the blockade of L-type calcium channels, has established it as a valuable therapeutic agent for cardiovascular diseases. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacological properties, and clinical development. The presented data, protocols, and diagrams are intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound and its therapeutic potential. Further research into its diverse applications, such as in the treatment of severe asthma, may unveil new therapeutic avenues for this established drug.

References

Chemical structure and properties of Gallopamil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gallopamil Hydrochloride

Introduction

This compound hydrochloride is a phenylalkylamine derivative and a potent L-type calcium channel blocker.[1][2][3][4] As a methoxy derivative of verapamil, it exhibits significant antiarrhythmic and vasodilator properties.[5][6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize it.

Chemical Structure and Identifiers

This compound hydrochloride is a racemic mixture.[8][9] Its chemical identity is defined by various nomenclature systems and registration numbers.

IdentifierValue
IUPAC Name 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride[10]
CAS Number 16662-46-7[4][10][11]
PubChem CID 119442[10]
Molecular Formula C₂₈H₄₁ClN₂O₅[10]
Molecular Weight 521.09 g/mol [2][8][11]
SMILES String CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl[10]
Synonyms Methoxyverapamil hydrochloride, D-600 hydrochloride, Algocor, Procorum[2][10]

Physicochemical Properties

The physical and chemical characteristics of this compound hydrochloride are crucial for its formulation and bioavailability.

PropertyValue
Melting Point 145–148 °C (Racemate)[9][11]
Appearance Yellowish viscous oil (as free base)[9]
Chirality Racemic mixture[4][8]

Pharmacology

This compound's therapeutic effects are rooted in its specific interaction with calcium channels and its subsequent influence on the cardiovascular system.

Mechanism of Action

This compound hydrochloride functions by selectively inhibiting the influx of calcium ions through L-type calcium channels.[1][12] This action targets myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[1][12]

  • In Myocardial Cells: By blocking calcium entry during the action potential's plateau phase, this compound reduces intracellular calcium concentration. This leads to decreased myocardial contractility and a lower heart rate, which in turn reduces the heart's oxygen demand.[1]

  • In Vascular Smooth Muscle Cells: The inhibition of calcium influx prevents the contraction of these cells, leading to vasodilation, particularly in arteriolar resistance vessels.[1] This vasodilation decreases systemic vascular resistance, resulting in reduced blood pressure.[1][2]

  • In Cardiac Conduction System: this compound can prolong the refractory period of the atrioventricular (AV) node, slowing the conduction of electrical impulses.[1]

This compound This compound Hydrochloride LTypeChannel L-Type Calcium Channel This compound->LTypeChannel CaInflux Ca²⁺ Influx (Inhibited) CardioCa ↓ Intracellular Ca²⁺ CaInflux->CardioCa VSMCCa ↓ Intracellular Ca²⁺ CaInflux->VSMCCa Contractility ↓ Myocardial Contractility CardioCa->Contractility HR ↓ Heart Rate CardioCa->HR O2Demand ↓ Myocardial O₂ Demand Contractility->O2Demand HR->O2Demand Vasodilation Vasodilation VSMCCa->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Mechanism of Action of this compound Hydrochloride.
Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies.

  • Metabolism: this compound undergoes extensive metabolism, primarily through N-dealkylation and O-demethylation, followed by glucuronidation or N-formylation.[13] The clearance is almost entirely metabolic, with very little of the unchanged drug being excreted.[13]

  • Stereoselectivity: While first-pass metabolism is not significantly stereoselective, serum protein binding and renal elimination are, favoring the (S)-enantiomer.[14][15]

  • Excretion: Approximately 50% of a dose is excreted in the urine and 40% in the feces.[13] The main metabolite found in plasma and urine results from the loss of the 3,4-dimethoxyphenethyl group.[13]

ParameterEnantiomerValue
Apparent Oral Clearance R-gallopamil4.8 L/min (95% CI: 2.9-6.8)[14]
S-gallopamil5.5 L/min (95% CI: 2.5-8.5)[14]
Half-life R-gallopamil6.2 h[14]
S-gallopamil7.2 h[14]
Renal Elimination (% of dose) R-gallopamil0.49%[14]
S-gallopamil0.71%[14]
Pharmacodynamics

This compound's primary pharmacodynamic effects are on the cardiovascular system. It significantly reduces both systolic and diastolic blood pressure.[2][6] A potent effect is the prolongation of the PR interval in the electrocardiogram (ECG), with a mean prolongation of about 35.7% observed in studies.[14] The (S)-enantiomer is primarily responsible for this effect.[15]

Therapeutic Uses and Side Effects

This compound hydrochloride is primarily used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][4][16] It is considered at least as effective as nifedipine and diltiazem for treating stable angina.[7][17]

Common side effects include dizziness, fatigue, headache, and gastrointestinal discomfort.[16] More serious, though less common, side effects can include severe hypotension, bradycardia, and atrioventricular block.[16]

Experimental Protocols

The properties of this compound hydrochloride have been elucidated through various experimental models.

In Vitro Inhibition of Acid Secretion

This protocol was used to determine this compound's effect on gastric acid secretion, revealing an off-target effect.[18]

  • Model: Isolated and enriched parietal cells from guinea pigs.[18]

  • Methodology: The uptake of ¹⁴C-aminopyrine is used as an index of H+ secretion. Parietal cells are exposed to this compound hydrochloride at varying concentrations.[18]

  • Key Findings: this compound inhibits acid secretion in a concentration-dependent manner with an IC₅₀ of 10.9 μM.[5][6][18] The inhibition is noncompetitive and is believed to occur via interference with the K+/H+-ATPase proton pump.[18]

In Vivo Antiarrhythmic and Hemodynamic Evaluation

This protocol assesses the primary therapeutic effects of this compound in a living organism.

  • Model: Male Wistar rats.[2]

  • Methodology: this compound hydrochloride (e.g., 0.2 mg/kg) is administered intravenously over 5 minutes.[2][6] ECG and blood pressure are monitored continuously. Arrhythmias like ventricular tachycardia (VT) and ventricular fibrillation (VF) can be induced to test the drug's efficacy.[6]

  • Key Findings: this compound markedly reduces VT, prevents VF, and significantly lowers systolic and diastolic blood pressure without a major impact on heart rate.[2][6]

Start Start: Human Volunteer Study Admin Administer this compound HCl (e.g., 50 mg oral dose) Start->Admin Sampling Collect Blood Samples (Time-course) Admin->Sampling ECG Record ECG (Time-course) Admin->ECG Processing Process Samples: Separate Serum Sampling->Processing ECGAnalysis Measure ECG Parameters (e.g., PR Interval) ECG->ECGAnalysis Analysis Quantify Serum Levels (GC/MS) Processing->Analysis PK Pharmacokinetic Analysis: Clearance, Half-life Analysis->PK Data for PD Pharmacodynamic Analysis: Concentration-Effect Relationship Analysis->PD Data for ECGAnalysis->PD Data for

Workflow for a Human Pharmacokinetic/Pharmacodynamic Study.
Human Pharmacokinetic Studies

These studies are essential for determining the clinical dosage and understanding the drug's behavior in humans.

  • Model: Healthy human volunteers.[14][15]

  • Methodology: Subjects receive a defined oral dose of this compound hydrochloride. Blood samples are drawn at multiple time points, and serum concentrations of the drug and its enantiomers are measured using gas chromatography/mass spectrometry (GC/MS).[14] Simultaneously, pharmacodynamic effects like ECG changes are recorded.[14]

  • Key Findings: These studies provide critical data on oral clearance, half-life, protein binding, and the relationship between drug concentration and physiological effects like PR interval prolongation.[14]

Excitation-Contraction Coupling Studies

This specialized protocol investigates the fundamental mechanism of this compound's action at the cellular level in muscle fibers.

  • Model: Short skeletal muscle fibers from the toe of a frog (m. lumbricalis digiti IV).[19]

  • Methodology: The experiment is conducted under voltage-clamp control using two internal micro-electrodes. The muscle fiber is depolarized from a holding potential (e.g., -90 mV) to 0 mV in the presence of this compound (5-100 μM), and the resulting force development is measured.[19]

  • Key Findings: this compound allows one normal contraction upon initial depolarization but causes paralysis in subsequent depolarizations, suggesting it binds with high affinity to the depolarized state of the force-controlling system in the T-tubular membrane.[19]

Level1 Chemical & Physical Properties Level2 Pharmacological Mechanism Level3 Physiological Effects Level4 Therapeutic Applications Structure Phenylalkylamine Structure MoA L-Type Ca²⁺ Channel Blockade Structure->MoA Leads to Solubility Physicochemical Profile Solubility->MoA Leads to Vasodilation Vasodilation MoA->Vasodilation Results in Contractility Negative Inotropy MoA->Contractility Results in Conduction Negative Dromotropy MoA->Conduction Results in Angina Angina Pectoris Vasodilation->Angina Treats Hypertension Hypertension Vasodilation->Hypertension Treats Contractility->Angina Treats Contractility->Hypertension Treats Conduction->Angina Treats

References

Methodological & Application

Application Notes and Protocols: Gallopamil in In Vitro Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing gallopamil in an in vitro assay to study its effects on cardiac hypertrophy. The protocols are designed for researchers in cardiovascular biology and drug development seeking to evaluate the therapeutic potential of calcium channel blockers in mitigating hypertrophic remodeling of cardiomyocytes.

Introduction

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and protein synthesis. While initially compensatory, sustained hypertrophy can lead to heart failure. A key signaling molecule in the hypertrophic cascade is intracellular calcium. This compound is a potent L-type calcium channel blocker that inhibits the influx of calcium into myocardial cells.[1][2] This protocol details the use of an in vitro model of cardiac hypertrophy induced by the α1-adrenergic receptor agonist phenylephrine (PE) and the assessment of this compound's inhibitory effects.[3][4]

Principle of the Assay

This assay is based on the induction of a hypertrophic phenotype in cultured neonatal rat ventricular myocytes (NRVMs) using phenylephrine.[3][4] Phenylephrine stimulation activates Gq-protein coupled receptors, leading to a cascade of intracellular events that are dependent on calcium signaling and result in increased cell size, enhanced protein synthesis, and the re-expression of fetal genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][5] this compound, by blocking L-type calcium channels, is expected to attenuate these hypertrophic responses.[1][2] The primary endpoints of this assay are the measurement of cardiomyocyte surface area, quantification of protein synthesis, and analysis of hypertrophic marker gene expression.

Data Presentation

Table 1: Effect of this compound on Phenylephrine-Induced Cardiomyocyte Hypertrophy
Treatment GroupCell Surface Area (µm²)Protein Synthesis (% of Control)ANP mRNA Expression (Fold Change)BNP mRNA Expression (Fold Change)
Vehicle Control 1000 ± 50100 ± 51.0 ± 0.11.0 ± 0.1
Phenylephrine (100 µM) 1800 ± 100175 ± 108.0 ± 0.76.0 ± 0.5
This compound (100 nM) 1050 ± 60102 ± 61.1 ± 0.21.2 ± 0.1
Phenylephrine (100 µM) + this compound (10 nM) 1650 ± 90150 ± 86.5 ± 0.65.0 ± 0.4
Phenylephrine (100 µM) + this compound (100 nM) 1200 ± 70115 ± 72.5 ± 0.32.0 ± 0.2
Phenylephrine (100 µM) + this compound (1 µM) 1080 ± 55105 ± 51.5 ± 0.21.3 ± 0.1

Note: The data presented in this table are representative examples and may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents
  • Neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phenylephrine hydrochloride (Sigma-Aldrich)

  • This compound hydrochloride (Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • TRIzol reagent (or other RNA extraction kit)

  • cDNA synthesis kit

  • qPCR primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Protocol 1: In Vitro Model of Phenylephrine-Induced Cardiac Hypertrophy
  • Cell Culture:

    • Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.

    • Plate the cells on collagen-coated culture dishes at a suitable density.

    • Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • After 24 hours, replace the medium with serum-free DMEM for another 24 hours to induce quiescence.

  • Induction of Hypertrophy:

    • Prepare a stock solution of phenylephrine in sterile water.

    • Treat the quiescent NRVMs with 10-100 µM phenylephrine for 24-48 hours. A 24-hour treatment is often sufficient to observe a hypertrophic response.[3]

    • A vehicle-treated group (sterile water) should be included as a negative control.

Protocol 2: this compound Treatment
  • Preparation of this compound:

    • Prepare a stock solution of this compound in sterile water or DMSO. If using DMSO, ensure the final concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Co-treatment with Phenylephrine and this compound:

    • To assess the inhibitory effect of this compound, pre-incubate the quiescent NRVMs with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour before adding phenylephrine.

    • After the pre-incubation period, add phenylephrine to the desired final concentration (e.g., 100 µM) to the this compound-containing media.

    • Incubate the cells for 24-48 hours.

    • Include appropriate controls: vehicle control, phenylephrine alone, and this compound alone.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

A. Measurement of Cell Surface Area:

  • Immunofluorescence Staining:

    • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the F-actin filaments with fluorescently-labeled phalloidin for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Measure the surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).

B. Protein Synthesis Assay ([³H]-Leucine Incorporation):

  • Radiolabeling:

    • During the last 4-6 hours of the treatment period, add [³H]-leucine to the culture medium.

  • Precipitation and Measurement:

    • Wash the cells with ice-cold PBS.

    • Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes on ice.

    • Wash the precipitate with 95% ethanol.

    • Solubilize the precipitate in 0.5 M NaOH.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the total protein content determined by a standard protein assay (e.g., BCA assay).

C. Gene Expression Analysis (qRT-PCR):

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using specific primers for ANP, BNP, and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Hypertrophy Assessment start Isolate & Culture Neonatal Rat Ventricular Myocytes (NRVMs) serum_starve Serum Starve for 24h start->serum_starve treatment Pre-treat with this compound (1h) Then co-treat with Phenylephrine (24-48h) serum_starve->treatment cell_size Cell Size Measurement (Immunofluorescence) treatment->cell_size protein_synthesis Protein Synthesis Assay ([3H]-Leucine Incorporation) treatment->protein_synthesis gene_expression Gene Expression Analysis (qRT-PCR for ANP, BNP) treatment->gene_expression G cluster_0 Signaling Pathway of Phenylephrine-Induced Hypertrophy and this compound Inhibition PE Phenylephrine a1AR α1-Adrenergic Receptor PE->a1AR Gq Gq Protein a1AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR activates Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx This compound This compound This compound->L_type inhibits Ca_influx->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFAT NFAT (cytosolic) Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc translocates to nucleus Gene_expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT_nuc->Gene_expression activates Hypertrophy Cardiomyocyte Hypertrophy (↑ Cell Size, ↑ Protein Synthesis) Gene_expression->Hypertrophy

References

Application Notes and Protocols: Investigating the Effects of Gallopamil on Ion Channels Using the Patch Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a phenylalkylamine calcium channel blocker, is a derivative of verapamil. It is primarily recognized for its inhibitory action on L-type calcium channels, which plays a crucial role in cardiovascular therapeutics.[1] However, its pharmacological profile extends to other ion channels, including potassium and sodium channels. The patch clamp technique is an indispensable tool for elucidating the precise mechanisms of action, potency, and kinetics of ion channel modulators like this compound. This document provides detailed protocols and application notes for studying the effects of this compound on various ion channels using the whole-cell patch clamp configuration.

Mechanism of Action

This compound primarily exerts its effects by blocking the influx of Ca2+ through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] This blockade is state-dependent, with a higher affinity for open or inactivated channels, leading to a use-dependent block. This means that the inhibitory effect is more pronounced at higher frequencies of channel activation. The binding site for phenylalkylamines like this compound on L-type calcium channels is thought to be located at the outer surface of the cell membrane. The interaction of this compound with the channel protein is believed to promote a fast voltage-dependent inactivation process.

Data Presentation: Quantitative Effects of this compound and Verapamil on Ion Channels

The following table summarizes the quantitative data on the effects of this compound and its structural analogue, verapamil, on various ion channels as determined by patch clamp electrophysiology. Due to the limited availability of specific quantitative data for this compound, data for verapamil is included for comparative and illustrative purposes.

DrugIon ChannelCell TypeParameterValueReference/Notes
This compound L-type Ca2+ (ICa)Rat ventricular myocytes% Inhibition89 ± 8.9% at 3 µM[2]
VerapamilL-type Ca2+ (Cav1.2)CHO cellsIC50 (Tonic Block)35.3 µM[3] From a two-test pulse protocol (TP1).
VerapamilL-type Ca2+ (Cav1.2)CHO cellsIC50 (Use-Dependent Block)9.1 µM[3] From a two-test pulse protocol (TP2).
VerapamilL-type Ca2+ (Cav1.2)CHO cellsIC50 (Inactivated State)1.89 µM[3] With a 50s preconditioning step to -40 mV.
VerapamilKv1.4ΔN (Potassium Channel)Xenopus oocytesIC50260.71 ± 18.50 µM[4]
VerapamilhERG (Potassium Channel)HEK293 cellsIC50180.4 nM[5]

Experimental Protocols

Cell Preparation
  • Cell Culture: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with Cav1.2, Nav1.5, or Kv channels) or primary cells such as isolated cardiomyocytes or neurons.

  • Cell Plating: Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency for experiments.

Solutions and Reagents
  • External Solution (for L-type Ca2+ currents):

    • Composition (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

    • Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (for L-type Ca2+ currents):

    • Composition (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES.

    • Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in distilled water or DMSO. Perform serial dilutions in the external solution to achieve the desired final concentrations.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Visualization: Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Cell Dialysis: Allow the cell to dialyze with the internal solution for 5-10 minutes before starting the recordings.

  • Data Acquisition: Record ionic currents using a patch clamp amplifier and appropriate data acquisition software.

Voltage Clamp Protocols for Studying this compound's Effects
  • Holding Potential: Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) where most channels are in the closed state.

  • Test Pulse: Apply a depolarizing step to the potential of maximum current activation (e.g., +10 mV) for a short duration (e.g., 200 ms).

  • Procedure:

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with increasing concentrations of this compound.

    • Apply the test pulse at each concentration after a stable effect is reached.

    • Measure the peak current amplitude to determine the concentration-dependent tonic block.

  • Holding Potential: -80 mV.

  • Pulse Train: Apply a train of depolarizing pulses (e.g., to +10 mV for 200 ms) at a specific frequency (e.g., 1 Hz or 2 Hz).

  • Procedure:

    • Record the current response to the pulse train in the absence of this compound.

    • Perfuse the cell with a fixed concentration of this compound.

    • Apply the same pulse train and observe the progressive decrease in current amplitude with each pulse, which indicates use-dependent block.

    • Quantify the block at each pulse in the train.

  • Holding Potential: -80 mV.

  • Conditioning Pulse: Apply a long depolarizing pre-pulse (e.g., to -40 mV for 50 seconds) to accumulate channels in the inactivated state.

  • Test Pulse: Immediately following the conditioning pulse, apply a test pulse to +10 mV to measure the current from the remaining available channels.

  • Procedure:

    • Record control currents with and without the conditioning pulse.

    • Apply this compound and repeat the protocol.

    • The enhanced block observed after the conditioning pulse demonstrates preferential binding to the inactivated state.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Patch Clamp Recording

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Preparation & Plating giga_seal Giga-seal Formation cell_prep->giga_seal sol_prep Solution & Drug Preparation sol_prep->giga_seal pipette_prep Pipette Fabrication pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell Rupture membrane recording Data Recording whole_cell->recording data_analysis Data Analysis recording->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for a whole-cell patch clamp experiment.

Signaling Pathway of this compound's Action on L-type Calcium Channels

G cluster_membrane Cell Membrane ltcc L-type Ca2+ Channel (Closed State) ltcc_open L-type Ca2+ Channel (Open State) ltcc_inactivated L-type Ca2+ Channel (Inactivated State) ltcc_open->ltcc_inactivated inactivates ca_influx Ca2+ Influx ltcc_open->ca_influx allows ltcc_inactivated->ltcc recovers This compound This compound (extracellular) This compound->ltcc_open Blocks This compound->ltcc_inactivated Binds with high affinity This compound->ca_influx Inhibits depolarization Membrane Depolarization depolarization->ltcc opens cellular_response Reduced Cellular Response ca_influx->cellular_response leads to

Caption: this compound's state-dependent block of L-type calcium channels.

References

Determining the Optimal Gallopamil Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Gallopamil, a phenylalkylamine L-type calcium channel blocker, for in vitro cell culture experiments. Establishing the correct concentration is critical for obtaining meaningful and reproducible results, ensuring that the observed effects are due to the specific mechanism of action of the compound while minimizing off-target effects and cytotoxicity.

Introduction to this compound

This compound, a methoxy derivative of Verapamil, is a potent antagonist of L-type voltage-gated calcium channels (LTCCs). By blocking these channels, this compound inhibits the influx of calcium ions into cells, a process crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression. In cell culture, this compound is a valuable tool for investigating calcium signaling pathways and their role in diverse physiological and pathophysiological processes.

The optimal concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of the experiment. Therefore, it is imperative to experimentally determine the appropriate concentration range for each specific experimental setup.

Experimental Strategy Overview

The process of determining the optimal this compound concentration involves a multi-step approach. First, the cytotoxic concentration range is identified to establish an upper limit for experiments. Subsequently, functional assays are performed to determine the effective concentration range that elicits the desired biological response, i.e., the inhibition of L-type calcium channels and their downstream signaling.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Optimal Concentration Selection A Dose-Response Cytotoxicity Assays (e.g., MTT, LDH) B Determine Maximum Non-Toxic Concentration A->B C Functional Assays (e.g., Calcium Imaging, Electrophysiology) B->C Establish Upper Concentration Limit D Downstream Signaling Assays (e.g., pCREB, NFAT activation) C->D E Integrate Cytotoxicity and Functional Data D->E Determine Effective Concentration F Select Optimal Concentration Range for Experiments E->F

Figure 1: Experimental workflow for determining the optimal this compound concentration.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
25
50
100
IC50 (µM) Calculate Calculate

Table 2: Functional Activity of this compound

This compound Concentration (µM)Intracellular Ca2+ Influx (% of control)pCREB Levels (% of control)NFAT Reporter Activity (% of control)
0 (Vehicle Control)100100100
0.01
0.1
1
10
25
EC50 (µM) Calculate Calculate Calculate

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol determines the concentration of this compound that reduces the viability of the cell population.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Determining this compound Cytotoxicity using the LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare wells for the following controls as per the LDH kit manufacturer's instructions:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release (cells lysed with a lysis buffer provided in the kit)

    • Medium background

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, which typically normalizes the drug-induced LDH release to the maximum LDH release.

Protocol 3: Functional Assessment of this compound using a Calcium Imaging Assay

This protocol directly measures the ability of this compound to block L-type calcium channel-mediated calcium influx.

Materials:

  • Cells expressing L-type calcium channels

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Potassium chloride (KCl) solution for depolarization

  • This compound stock solution

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or a fluorescence microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells onto 96-well black, clear-bottom plates and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Compound Incubation: Wash the cells with buffer and then incubate with various concentrations of this compound (a suggested starting range is 0.01 µM to 25 µM) for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence: Measure the baseline fluorescence intensity.

  • Depolarization and Measurement: Stimulate the cells by adding a high concentration of KCl solution to induce membrane depolarization and opening of L-type calcium channels. Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: The peak fluorescence intensity after KCl addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of calcium influx for each this compound concentration compared to the vehicle control. Plot the inhibition against the this compound concentration to determine the EC50 value.

Protocol 4: Assessing Downstream Signaling - CREB Phosphorylation

This protocol measures the phosphorylation of the transcription factor CREB, a downstream event of calcium signaling.

Materials:

  • Cells of interest

  • This compound stock solution

  • Depolarizing agent (e.g., KCl)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phosphorylated CREB (pCREB) and total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-incubate the cells with different concentrations of this compound for a specific duration.

  • Stimulation: Stimulate the cells with a depolarizing agent like KCl for a short period (e.g., 5-15 minutes) to activate L-type calcium channels.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for pCREB. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize the pCREB signal.

  • Data Analysis: Quantify the band intensities and express the pCREB/total CREB ratio as a percentage of the stimulated control.

Signaling Pathways and Visualizations

L-Type Calcium Channel Inhibition by this compound

This compound physically blocks the pore of the L-type calcium channel, preventing the influx of Ca2+ ions into the cell down their electrochemical gradient.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_out Ca²⁺ LTCC L-Type Calcium Channel Ca_out->LTCC Influx Ca_in Ca²⁺ LTCC->Ca_in This compound This compound This compound->LTCC Blocks

Figure 2: Mechanism of this compound action on L-type calcium channels.
Downstream Signaling Pathways Affected by L-Type Calcium Channel Inhibition

The influx of calcium through L-type channels acts as a second messenger, activating various downstream signaling cascades. Key pathways include the activation of Calmodulin-dependent kinase (CaMK) and calcineurin, which in turn regulate the activity of transcription factors like CREB and NFAT, respectively.

G This compound This compound LTCC L-Type Calcium Channel This compound->LTCC Ca_influx Ca²⁺ Influx LTCC->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaMK CaMK Calmodulin->CaMK Calcineurin Calcineurin Calmodulin->Calcineurin CREB CREB CaMK->CREB NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P pCREB pCREB (Active) CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression NFAT NFAT (Active) NFAT_P->NFAT NFAT->Gene_Expression

Figure 3: Key downstream signaling pathways regulated by L-type calcium channels.

Step-by-Step Guide for Preparing Gallopamil Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of Gallopamil solutions intended for in vivo research applications. This compound, a phenylalkylamine calcium channel blocker, is a valuable tool in cardiovascular and other physiological research.[1][2] Proper solution preparation is critical for accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for appropriate solvent selection and formulation development. This compound is a methoxy derivative of Verapamil.[3] The hydrochloride salt is commonly used in research.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

PropertyValueNotes
Molecular Formula C₂₈H₄₀N₂O₅For this compound free base[4]
Molecular Weight 484.64 g/mol For this compound free base[4]
Molecular Formula C₂₈H₄₁ClN₂O₅For this compound hydrochloride[5]
Molecular Weight 521.09 g/mol For this compound hydrochloride[5]
pKa 8.91 (Basic)[4]
Solubility (DMSO) 60-100 mg/mLSonication may be required.[2][5]
Solubility (Water) Data for the related compound Verapamil HCl is 83 mg/mL.This compound's solubility is expected to be in a similar range.[6]

Recommended Protocol for In Vivo Solution Preparation

This protocol details the preparation of a this compound hydrochloride solution suitable for intravenous administration in rodents. This formulation is designed to maintain the solubility and stability of the compound in a physiologically compatible vehicle.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and labware

  • Sonicator (optional)

Protocol:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution. A concentration of 20 mg/mL is a practical starting point.

    • If dissolution is slow, brief sonication in a water bath can be applied to aid the process.[5]

  • Prepare the Vehicle Solution:

    • In a separate sterile tube, prepare the vehicle by mixing the components in the following volumetric ratios:

      • 40% PEG300

      • 5% Tween® 80

      • 45% Sterile Saline

  • Prepare the Final Dosing Solution (Example for a 2 mg/mL final concentration):

    • This formulation uses a sequential addition of co-solvents.[5]

    • Begin with the appropriate volume of the DMSO stock solution. For a final volume of 1 mL, this would be 100 µL of a 20 mg/mL stock.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween® 80 and mix until fully incorporated.

    • Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. The solution should remain clear.

    • If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[3]

Table 2: In Vivo Formulation Example

ComponentPercentage of Final VolumeVolume for 1 mL Final SolutionPurpose
DMSO 10%100 µLPrimary solvent for this compound
PEG300 40%400 µLCo-solvent and viscosity enhancer
Tween® 80 5%50 µLSurfactant to improve solubility and stability
Saline 45%450 µLPhysiologically compatible vehicle
Final Concentration N/A2 mg/mL[5]

Working solutions for in vivo experiments should be prepared fresh on the day of use. [2]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions.

Table 3: Storage Recommendations

Solution TypeStorage TemperatureDurationNotes
This compound HCl Powder -20°C3 years[5]
Stock Solution in DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 month[2]
Final Dosing Solution Room TemperaturePrepare fresh for same-day use[2]

In Vivo Administration

The choice of administration route and dosage will depend on the specific animal model and experimental design.

Table 4: Example In Vivo Dosages

Animal ModelRoute of AdministrationDosageReference
Rat Intravenous (i.v.)0.2 mg/kg[2][5]
Rat (Verapamil) Intraperitoneal (i.p.)1, 2.5, 5, or 10 mg/kg[7]
Mouse (Verapamil) Intravenous (i.v.)0.01, 0.03, 0.1, 0.3, or 1 mg/kg[8]
Mouse (Verapamil) Oral (p.o.)Low doses[9]

Note: Dosages for the related compound Verapamil are provided for reference and may serve as a starting point for dose-ranging studies with this compound.

Safety and Handling

Researchers should adhere to standard laboratory safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations.

Mechanism of Action and Signaling Pathway

This compound is a calcium channel blocker that primarily inhibits the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] This action reduces intracellular calcium levels, leading to decreased myocardial contractility and vasodilation.[1]

Gallopamil_Mechanism_of_Action This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Myocardial & Vascular Smooth Muscle Cells) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx pathway_end Intracellular Space Intracellular_Ca ↓ Intracellular [Ca²⁺] Myocardial_Contraction ↓ Myocardial Contractility Intracellular_Ca->Myocardial_Contraction Vascular_Contraction ↓ Vascular Smooth Muscle Contraction Intracellular_Ca->Vascular_Contraction Vasodilation Vasodilation Vascular_Contraction->Vasodilation pathway_start Extracellular Space

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for preparing and administering this compound solutions for in vivo studies.

Gallopamil_InVivo_Workflow weigh 1. Weigh this compound HCl dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve mix 4. Prepare Final Solution (Sequential Mixing) dissolve->mix prepare_vehicle 3. Prepare Vehicle (PEG300, Tween-80, Saline) prepare_vehicle->mix administer 5. Administer to Animal Model mix->administer monitor 6. Monitor Physiological Response administer->monitor

Caption: Experimental workflow for this compound preparation and administration.

References

Application of Gallopamil in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil is a potent L-type calcium channel blocker, classified as a phenylalkylamine antagonist.[1][2] It is a methoxy derivative of Verapamil and exerts its pharmacological effects by inhibiting the influx of calcium ions (Ca2+) through L-type calcium channels in myocardial and vascular smooth muscle cells.[3][4] This inhibition of transmembrane calcium influx leads to vasodilation, reduced myocardial contractility, and a decrease in heart rate, making it a valuable agent in the management of cardiovascular conditions such as hypertension and angina.[5] The critical role of L-type calcium channels in various physiological processes makes them a key target in drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing new modulators of these channels. This compound, as a well-characterized L-type calcium channel blocker, serves as an excellent tool compound and positive control in such screening campaigns.

This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on fluorescence-based and electrophysiological methods.

Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary mechanism of action is the blockade of voltage-gated L-type calcium channels.[6] These channels are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[3] By binding to the channel, this compound prevents the influx of Ca2+ during depolarization. This reduction in intracellular Ca2+ concentration leads to a cascade of downstream effects, including relaxation of vascular smooth muscle and a negative inotropic effect on the heart.[5]

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular LTCC L-type Calcium Channel (LTCC) Ca_in Ca²⁺ LTCC->Ca_in This compound This compound This compound->LTCC Blocks Ca_out Ca²⁺ Ca_out->LTCC Influx Contraction Muscle Contraction Ca_in->Contraction Stimulates

This compound's blockade of L-type calcium channels.

Data Presentation

Quantitative data from HTS assays are crucial for evaluating compound activity and assay performance. Key parameters include the half-maximal inhibitory concentration (IC50) and the Z'-factor, a statistical measure of assay quality.[7]

CompoundAssay TypeTargetIC50 (µM)Reference
This compound14C-aminopyrine uptake (acid secretion)Proton Pump (K+/H+-ATPase)10.9[1]
Verapamil14C-aminopyrine uptake (acid secretion)Proton Pump (K+/H+-ATPase)12.1
VerapamilElectrophysiology (ICa block)L-type Calcium Channel (cardiac)~1-10[8]

Note: The IC50 value for this compound presented here is for the inhibition of acid secretion, which is a downstream effect of its interaction with the proton pump. While not a direct measure of L-type calcium channel blockade in an HTS format, it provides an indication of its potency. The Z'-factor is a critical parameter for validating an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7] The protocol provided below can be used to determine the Z'-factor for a this compound HTS assay.

Experimental Protocols

Fluorescence-Based Calcium Influx Assay (Primary Screen)

This protocol describes a no-wash, fluorescence-based HTS assay to measure the inhibition of L-type calcium channel-mediated calcium influx by this compound using a calcium-sensitive dye like Fluo-4 AM.[3]

Principle: Cells expressing L-type calcium channels are loaded with Fluo-4 AM, a cell-permeant dye that fluoresces upon binding to calcium.[3] Depolarization of the cell membrane with potassium chloride (KCl) opens the voltage-gated L-type calcium channels, leading to an influx of Ca2+ and an increase in fluorescence.[3] this compound will block this influx, resulting in a dose-dependent reduction in the fluorescence signal.[3]

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293, SH-SY5Y, or primary cardiomyocytes)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the cell culture medium and add the loading solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.[3]

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO in HBSS).

    • Add the compound dilutions to the cell plate.

    • Incubate for 10-20 minutes at room temperature.[3]

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[3]

    • Record a baseline fluorescence for 15-20 seconds.[3]

    • Add a high-concentration KCl solution to all wells to depolarize the cells and induce Ca2+ influx.[3]

    • Continue recording the fluorescence signal for at least 2 minutes to capture the peak response.[3]

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • To determine the Z'-factor, use wells with a known L-type calcium channel blocker (positive control, e.g., a high concentration of this compound) and wells with vehicle (negative control). The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls.[7]

start Start cell_plating Seed cells in 384-well plate start->cell_plating dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading compound_addition Add this compound (or control) dye_loading->compound_addition incubation Incubate compound_addition->incubation read_baseline Read baseline fluorescence incubation->read_baseline add_kcl Add KCl to depolarize read_baseline->add_kcl read_response Read fluorescence response add_kcl->read_response data_analysis Analyze data (IC50, Z'-factor) read_response->data_analysis end End data_analysis->end

Workflow for a fluorescence-based calcium influx HTS assay.
Automated Electrophysiology Assay (Secondary/Confirmatory Screen)

Automated patch-clamp electrophysiology provides a direct measure of ion channel function and is an ideal secondary assay to confirm hits from a primary screen and to study the mechanism of action in more detail.[9]

Principle: This technique measures the flow of ions through the L-type calcium channels in response to changes in membrane voltage. This compound's blocking effect is observed as a reduction in the calcium current (ICa).[8]

Materials:

  • Cells expressing L-type calcium channels

  • Automated patch-clamp system (e.g., IonWorks, Patchliner)

  • Appropriate intracellular and extracellular recording solutions

Protocol:

  • Cell Preparation: Harvest and prepare cells according to the specific requirements of the automated electrophysiology platform.

  • Compound Application: Apply this compound at various concentrations to the cells.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that maximally activates the channels (e.g., 0 mV).[8]

  • Data Acquisition and Analysis:

    • Record the calcium currents in the absence and presence of this compound.

    • Measure the peak current amplitude.

    • Calculate the percentage of current inhibition at each concentration.

    • Determine the IC50 by fitting the concentration-response data.

Conclusion

This compound is a valuable pharmacological tool for studying L-type calcium channels in a high-throughput screening context. The protocols outlined in this application note provide robust methods for identifying and characterizing modulators of L-type calcium channels. The fluorescence-based assay is well-suited for primary HTS campaigns, while automated electrophysiology offers a powerful approach for secondary screening and more detailed mechanistic studies. The use of this compound as a reference compound will aid in the validation of these assays and the interpretation of screening data.

References

Application Notes and Protocols for Visualizing Calcium Influx Using Gallopamil in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil is a potent L-type calcium channel blocker belonging to the phenylalkylamine class, analogous to Verapamil. It is widely utilized in cardiovascular research and therapy for its ability to inhibit the influx of calcium ions (Ca²⁺) into cells, thereby modulating processes such as muscle contraction and neuronal excitability. Beyond its pharmacological properties, this compound possesses intrinsic fluorescence, a characteristic that can be leveraged for its visualization in biological samples using fluorescence microscopy.

These application notes provide a comprehensive guide to utilizing this compound's inherent fluorescence to study its interaction with L-type calcium channels and, by extension, to visualize the impact on calcium influx. It is important to note that this method directly visualizes the location of the drug, which primarily binds to L-type calcium channels, rather than directly imaging the calcium ions themselves. The inhibition of calcium influx is inferred from the localization of this compound at the cell membrane and its known pharmacological effect. For direct visualization of intracellular calcium concentration changes, co-labeling with a calcium-sensitive fluorescent indicator is recommended.

Mechanism of Action: this compound as a Calcium Channel Blocker

This compound exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding is state-dependent, showing higher affinity for open and inactivated channel conformations. By binding to the channel, this compound stabilizes it in a non-conducting state, thereby preventing the influx of Ca²⁺ into the cell down its electrochemical gradient. This reduction in intracellular calcium concentration leads to vasodilation, decreased myocardial contractility, and a slowing of atrioventricular conduction.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

Table 1: Pharmacological Properties of this compound

ParameterValueCell Type/SystemNotes
IC₅₀ (Acid Secretion Inhibition) 10.9 µMIsolated Guinea Pig Parietal CellsDemonstrates off-target effects at higher concentrations.[1]
IC₅₀ (L-type Ca²⁺ Channel Block) ~10 µMHuman T-cellsGeneral estimate for L-type channels.[2]
IC₅₀ (L-type Ca²⁺ Channel Block) 250 nM - 15.5 µMVarious (Native and Cloned)Wide range reported for phenylalkylamines, concentration-dependent.[3]
IC₅₀ (Ryanodine Binding Inhibition) Micromolar rangeRat Heart Sarcoplasmic ReticulumIndicates interaction with intracellular calcium release channels.[4]

Table 2: Spectroscopic Properties of Phenylalkylamines

CompoundExcitation Max (nm)Emission Max (nm)Notes
Verapamil (this compound Analog) ~280~310In aqueous solution. These values serve as a starting point for this compound.[5]
This compound Not explicitly reportedNot explicitly reportedUtilized in HPLC with fluorescence detection, confirming intrinsic fluorescence.[6]

Signaling Pathway

The following diagram illustrates the mechanism of L-type calcium channel blockade by this compound.

Gallopamil_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane depolarization Membrane Depolarization ltcc_closed L-type Ca²⁺ Channel (Closed) depolarization->ltcc_closed Activates ltcc_open L-type Ca²⁺ Channel (Open) ltcc_closed->ltcc_open ca_influx Ca²⁺ Influx ltcc_open->ca_influx ltcc_blocked L-type Ca²⁺ Channel (Blocked) ltcc_open->ltcc_blocked downstream Downstream Cellular Responses ca_influx->downstream ca_influx->downstream This compound This compound This compound->ltcc_open Binds to

Mechanism of L-type calcium channel blockade by this compound.

Experimental Protocols

This section provides detailed protocols for utilizing this compound's intrinsic fluorescence to visualize its localization and infer the inhibition of calcium influx.

Protocol 1: Visualization of this compound Binding to L-type Calcium Channels

This protocol outlines the steps to visualize the localization of this compound in cultured cells expressing L-type calcium channels.

Materials:

  • Cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a suitable transfected cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound hydrochloride

  • Paraformaldehyde (PFA) or other suitable fixative

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set (or a custom set for UV excitation and blue emission)

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture cells to the desired confluency (typically 60-80%).

  • This compound Incubation:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Gently aspirate the this compound-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove unbound this compound.

  • Fixation (Optional, for endpoint assays):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. For live-cell imaging, add fresh imaging buffer to the dish.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope.

    • Based on the spectral properties of the analogous compound Verapamil, use an excitation wavelength of approximately 280 nm and collect emission at around 310 nm.[5] A standard DAPI filter set (Excitation ~350 nm, Emission ~450 nm) may provide suboptimal but potentially usable signal and should be tested.

    • Acquire images, focusing on the cell membrane to visualize the localization of this compound bound to L-type calcium channels.

Protocol 2: Co-visualization with a Calcium Indicator to Monitor Influx Inhibition

This protocol describes a dual-imaging approach to simultaneously visualize this compound localization and intracellular calcium levels.

Materials:

  • All materials from Protocol 1

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • A reagent to induce calcium influx (e.g., high potassium solution, specific agonist)

Procedure:

  • Calcium Indicator Loading:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in an appropriate imaging buffer (e.g., HBSS).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells gently with the imaging buffer to remove excess dye.

  • This compound Incubation:

    • Incubate the dye-loaded cells with this compound at the desired concentration as described in Protocol 1.

  • Imaging and Stimulation:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence image for both the calcium indicator channel (e.g., FITC filter set for Fluo-4) and the this compound channel (e.g., DAPI or custom UV filter set).

    • Introduce a stimulus to induce calcium influx (e.g., by perfusing with a high potassium solution).

    • Acquire a time-lapse series of images in both channels to monitor the change in intracellular calcium and the localization of this compound.

Data Analysis:

  • For Protocol 1, analyze the fluorescence intensity of this compound at the cell periphery versus the cytoplasm to quantify its membrane localization.

  • For Protocol 2, quantify the change in fluorescence intensity of the calcium indicator over time in the presence and absence of this compound to determine the extent of calcium influx inhibition. Correlate this with the observed this compound fluorescence signal.

Experimental Workflow

The following diagram outlines the general workflow for a fluorescence microscopy experiment using this compound.

Gallopamil_Workflow start Start: Cell Culture co_stain Optional: Co-stain with Calcium Indicator start->co_stain gallopamil_inc Incubate with this compound start->gallopamil_inc No co_stain->gallopamil_inc Yes wash Wash to Remove Unbound this compound gallopamil_inc->wash image Fluorescence Microscopy wash->image analysis Image and Data Analysis image->analysis end End: Conclusion analysis->end

References

Gallopamil Administration Protocol for Rodent Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration of gallopamil in rodent models of hypertension. This compound, a phenylalkylamine derivative, is a potent calcium channel blocker.[1] Due to a scarcity of published, standardized protocols for this compound in hypertension research, this document also includes established protocols for the related compound, verapamil, to serve as a foundational reference. Furthermore, it outlines a proposed starting protocol for this compound based on its known relative potency to verapamil. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound in hypertensive rodent models.

Introduction to this compound

This compound is a methoxy derivative of verapamil and is classified as a highly specific Group A calcium antagonist.[1][2] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[2] This action leads to a reduction in myocardial contractility, a decrease in heart rate, and vasodilation, collectively contributing to a decrease in blood pressure.[2] Experimental studies have shown that the effects of this compound on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable to and surpass those of verapamil by approximately one order of magnitude.[2]

Rodent Models of Hypertension

Several well-established rodent models are utilized to study hypertension, each recapitulating different facets of the human condition. The appropriate model selection is crucial and is contingent on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): The most widely used genetic model of essential hypertension. SHRs develop hypertension without any external stimulus, closely mirroring the progression of primary hypertension in humans.[3]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is induced by unilateral nephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet. It is characterized by low renin levels and volume expansion, modeling a form of secondary hypertension.

  • Stroke-Prone Spontaneously Hypertensive Rat (SHRSP): A substrain of the SHR that develops severe hypertension and has a high incidence of stroke. This model is particularly useful for studying the effects of antihypertensive agents on cerebrovascular events.[3]

Signaling Pathway of this compound's Antihypertensive Action

Gallopamil_Mechanism cluster_Vascular In Vasculature cluster_Myocardium In Myocardium This compound This compound L_type_Ca_Channel L-type Calcium Channels This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Blocks Contraction_Vascular Contraction Contraction_Myocardial Contraction Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Vascular_Smooth_Muscle->Contraction_Vascular requires Myocardial_Cells Myocardial Cells Myocardial_Cells->Contraction_Myocardial requires Vasodilation Vasodilation Contraction_Vascular->Vasodilation Inhibition leads to Reduced_Contractility Reduced Myocardial Contractility Contraction_Myocardial->Reduced_Contractility Inhibition leads to Reduced_Peripheral_Resistance Reduced Peripheral Resistance Vasodilation->Reduced_Peripheral_Resistance Reduced_Blood_Pressure Reduced Blood Pressure Reduced_Contractility->Reduced_Blood_Pressure Reduced_Peripheral_Resistance->Reduced_Blood_Pressure

Experimental Protocols

Verapamil Administration Protocol in Spontaneously Hypertensive Rats (SHR) - Reference Protocol

This protocol is based on a long-term study of verapamil in SHRs and serves as a valuable reference for designing this compound experiments.[4]

Objective: To evaluate the long-term effects of verapamil on blood pressure and cardiac hypertrophy in SHRs.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR).

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Verapamil Preparation and Administration:

  • Dosage: 0.75 mg/mL in drinking water.[4]

  • Administration: Administer the verapamil solution as the sole source of drinking water.[4]

  • Duration: Long-term, up to 45 weeks of age.[4]

  • Important Consideration: The stability of the drug in the drinking water and the daily water consumption of the animals should be monitored to ensure accurate dosing.[5]

Experimental Workflow:

Verapamil_Workflow start Start of Study (e.g., 10-week old SHR) treatment Administer Verapamil in Drinking Water (0.75 mg/mL) start->treatment monitoring Weekly/Bi-weekly Blood Pressure Measurement (Tail-cuff method) treatment->monitoring monitoring->treatment Continuous Treatment endpoint Endpoint Analysis (e.g., at 45 weeks of age) monitoring->endpoint End of Study Period euthanasia Euthanasia endpoint->euthanasia tissue_collection Heart and Aorta Collection euthanasia->tissue_collection analysis Analysis: - Ventricular Weight to Body Weight Ratio - Cardiac Collagen Content - Aortic Collagen Concentration tissue_collection->analysis

Proposed this compound Administration Protocol in Rodent Hypertension Models

Disclaimer: The following protocol is a proposed starting point, extrapolated from the available data on verapamil and the known relative potency of this compound. Researchers should conduct pilot studies to determine the optimal dose-response relationship for their specific model and experimental conditions.

Objective: To evaluate the dose-dependent effects of chronic oral this compound administration on blood pressure in a rodent model of hypertension.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or another suitable model.

  • Age-matched normotensive controls (e.g., WKY rats).

This compound Preparation and Administration (Oral Gavage):

  • Rationale for Oral Gavage: Oral gavage ensures accurate and consistent dosing, which can be a challenge with administration in drinking water due to variations in water intake.

  • Proposed Dosage Range: Based on this compound being roughly 10 times more potent than verapamil, a starting dose range of 0.5 - 5 mg/kg/day is proposed. A dose-response study is highly recommended.

  • Preparation:

    • Weigh the required amount of this compound hydrochloride.

    • Dissolve in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Prepare fresh daily to ensure stability.

  • Administration: Administer once daily via oral gavage.

  • Duration: 4 to 12 weeks, depending on the study objectives.

Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

  • For continuous and more accurate measurements, radiotelemetry is the gold standard.

Endpoint Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect heart, aorta, and other relevant tissues for analysis.

  • Assess parameters such as:

    • Left ventricular hypertrophy index (left ventricle weight/body weight ratio).

    • Cardiac and vascular fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).

    • Expression of relevant molecular markers.

Data Presentation

Table 1: Summary of Verapamil Administration Protocol and Effects in SHR
ParameterDetailsReference
Animal Model Spontaneously Hypertensive Rats (SHR)[4]
Drug Verapamil[4]
Dosage 0.75 mg/mL in drinking water[4]
Route of Administration Oral (in drinking water)[4]
Treatment Duration From 10 weeks to 45 weeks of age[4]
Effect on Blood Pressure Significant decrease[4]
Effect on Heart Rate Significant decrease[4]
Effect on Cardiac Hypertrophy Significant decrease in ventricular weight to body weight ratio[4]
Table 2: Proposed Dose-Response Study Design for this compound in SHR
GroupTreatmentProposed Dose (mg/kg/day)Route of Administration
1Vehicle Control-Oral Gavage
2This compound (Low Dose)0.5Oral Gavage
3This compound (Mid Dose)1.5Oral Gavage
4This compound (High Dose)5.0Oral Gavage
5Positive Control (e.g., Verapamil)15Oral Gavage

Conclusion

While specific, peer-reviewed protocols for the administration of this compound in rodent models of hypertension are not widely available, this document provides a comprehensive starting point for researchers. By leveraging the existing knowledge on the related compound verapamil and considering the higher potency of this compound, the proposed protocols and application notes offer a rational framework for initiating studies to investigate the therapeutic potential of this compound in hypertension. It is imperative that researchers conduct preliminary dose-finding studies to establish the optimal experimental conditions for their chosen animal model.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Gallopamil Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Gallopamil, a phenylalkylamine calcium channel blocker, on protein expression. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways and workflows.

Introduction

This compound hydrochloride is a calcium channel blocker that exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This mechanism of action can influence a multitude of cellular processes, including apoptosis (programmed cell death) and cell cycle progression, which are tightly regulated by the expression levels of specific proteins. Western blot analysis is a powerful and widely used technique to detect and quantify changes in the expression of target proteins in response to therapeutic agents like this compound. By separating proteins by size and using specific antibodies for detection, researchers can gain insights into the molecular mechanisms underlying this compound's effects.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables present hypothetical quantitative data from Western blot experiments to illustrate the potential effects of this compound treatment on key proteins involved in apoptosis and cell cycle regulation. Data is represented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on the Expression of Apoptosis-Regulating Proteins

Target ProteinTreatment ConcentrationFold Change (vs. Control)Standard Deviationp-value
Bcl-2 10 µM this compound0.650.08<0.05
50 µM this compound0.420.06<0.01
Bax 10 µM this compound1.350.15<0.05
50 µM this compound1.880.21<0.01
Bax/Bcl-2 Ratio 10 µM this compound2.08--
50 µM this compound4.48--

Table 2: Effect of this compound on the Expression of Cell Cycle-Regulating Proteins

Target ProteinTreatment ConcentrationFold Change (vs. Control)Standard Deviationp-value
Cyclin D1 10 µM this compound0.780.09<0.05
50 µM this compound0.510.07<0.01
CDK4 10 µM this compound0.950.11>0.05
50 µM this compound0.890.10>0.05

Table 3: Effect of this compound on Key Signaling Pathway Proteins

Target ProteinTreatment ConcentrationFold Change (vs. Control)Standard Deviationp-value
p-ERK/Total ERK 10 µM this compound0.820.09<0.05
50 µM this compound0.630.08<0.01
p-Akt/Total Akt 10 µM this compound0.880.10<0.05
50 µM this compound0.710.09<0.01

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.

Cell Culture and this compound Treatment

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride (stock solution in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Cell scraper

Protocol:

  • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Prepare fresh culture medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the this compound-treated wells).

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

Protein Quantification

Materials:

  • BCA (Bicinchoninic acid) Protein Assay Kit

Protocol:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE.

SDS-PAGE and Protein Transfer

Materials:

  • Laemmli sample buffer (4x or 2x)

  • Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)

  • SDS-PAGE running buffer

  • PVDF (Polyvinylidene difluoride) membrane

  • Transfer buffer

  • Methanol

Protocol:

  • Prepare protein samples by mixing the calculated volume of lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of the polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Activate the PVDF membrane by briefly immersing it in methanol.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer system.

  • Transfer the proteins from the gel to the PVDF membrane. Transfer conditions (voltage, time) should be optimized for the size of the target proteins.

Immunoblotting

Materials:

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for your target proteins, e.g., anti-Bcl-2, anti-p-ERK)

  • HRP-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Tris-buffered saline with Tween 20 (TBST)

Protocol:

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

Materials:

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the bands using densitometry software.

  • Normalize the band intensity of the target protein to the loading control to account for any variations in protein loading. For phosphorylated proteins, normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Signaling Pathways and Experimental Workflow

Gallopamil_Signaling_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mapk MAPK/ERK Pathway cluster_akt PI3K/Akt Pathway cluster_nucleus Nucleus cluster_proliferation Proliferation cluster_apoptosis Apoptosis This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Blocks ERK ERK Ca_ion->ERK Influences Akt Akt Ca_ion->Akt Influences pERK p-ERK ERK->pERK Phosphorylation Proliferation_Proteins Cyclin D1 / CDK4 pERK->Proliferation_Proteins Regulates pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Regulates Proliferation Proliferation Proliferation_Proteins->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: Putative signaling pathways affected by this compound treatment.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., p-Akt, Akt, p-ERK, ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: A generalized workflow for Western blot analysis.

Application Notes and Protocols: Investigating the Effects of Gallopamil on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for studying the effects of Gallopamil, an L-type voltage-gated calcium channel (VGCC) blocker, on neurotransmitter release. As neurotransmitter exocytosis is a calcium-dependent process, agents that modulate calcium influx are of significant interest in neuroscience and pharmacology.[1][2][3] These protocols cover both in vitro and in vivo methodologies, offering a comprehensive guide for researchers investigating the neuropharmacological profile of this compound.

Introduction to this compound and Neurotransmitter Release

This compound is a phenylalkylamine class L-type calcium channel blocker, primarily used in the management of cardiovascular conditions.[4] Its mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in myocardial and vascular smooth muscle cells.[4] In the nervous system, the influx of calcium through voltage-gated channels is a critical step in the excitation-secretion coupling that leads to the release of neurotransmitters from presynaptic terminals.[3]

L-type calcium channels are found on the soma and dendrites of neurons and, to a lesser extent, on presynaptic terminals.[5][6] While P/Q-type and N-type calcium channels are often the primary mediators of neurotransmitter release at many synapses, L-type channels play significant roles in regulating neuronal function, gene expression, and can contribute to neurotransmitter release, particularly under conditions of high-frequency stimulation or in specific neuronal populations.[1][5][7] Studies have suggested that phenylalkylamines like this compound and its analogue Verapamil can influence the release of neurotransmitters such as dopamine and acetylcholine, sometimes through mechanisms that may be independent of direct L-type channel blockade.[8][9][10][11][12]

These protocols will enable researchers to:

  • Qualitatively and quantitatively assess the impact of this compound on the release of key neurotransmitters.

  • Elucidate the concentration-dependent effects of this compound.

  • Compare effects using different experimental models, from cell culture to live animal studies.

Signaling Pathway: Calcium-Dependent Neurotransmitter Release

Neurotransmitter release is initiated by the arrival of an action potential at the presynaptic nerve terminal, which causes membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca²⁺ into the cell. The rise in intracellular Ca²⁺ concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft. This compound, as an L-type calcium channel antagonist, is hypothesized to inhibit this process by blocking Ca²⁺ entry.

G cluster_presynaptic Presynaptic Terminal cluster_channel Voltage-Gated Ca²⁺ Channel (L-Type) cluster_synaptic_cleft Synaptic Cleft AP 1. Action Potential Arrives Depol 2. Membrane Depolarization AP->Depol causes Ca_Channel Ca²⁺ Channel Depol->Ca_Channel opens Ca_Influx 3. Ca²⁺ Influx Ca_Channel->Ca_Influx allows This compound This compound This compound->Ca_Channel BLOCKS Vesicle_Fusion 4. Vesicle Fusion (Exocytosis) Ca_Influx->Vesicle_Fusion triggers NT_Release 5. Neurotransmitter Release Vesicle_Fusion->NT_Release results in NT Neurotransmitters NT_Release->NT

Figure 1. Mechanism of this compound's effect on neurotransmitter release.

Experimental Protocols

Two primary methodologies are presented: an in vitro protocol using primary neuronal cultures and an in vivo protocol using microdialysis in rodents.

Protocol 1: In Vitro Neurotransmitter Release from Primary Neuronal Cultures

This protocol details a method for measuring neurotransmitter release from cultured neurons, such as dorsal root ganglia or cortical neurons, which are robust models for studying cellular mechanisms.[13][14][15]

3.1.1. Materials and Reagents

  • Primary neurons (e.g., rat embryonic cortical neurons)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, L-glutamine, and penicillin/streptomycin)

  • Culture plates (e.g., 24-well plates coated with poly-D-lysine/laminin)

  • Krebs-Ringer-HEPES (KRH) buffer (low K⁺): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM D-glucose, pH 7.4.

  • Depolarization buffer (high K⁺): Same as KRH, but with 90 mM NaCl and 40 mM KCl.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stop solution (e.g., 0.1 M perchloric acid)

  • Neurotransmitter standards (e.g., Dopamine, Acetylcholine, Glutamate)

  • Enzyme immunoassay kits or HPLC system with an electrochemical detector (HPLC-ECD).[16]

3.1.2. Experimental Procedure

  • Cell Culture: Plate primary neurons onto coated 24-well plates at a suitable density and culture for 10-14 days to allow for maturation and synapse formation.[16]

  • Preparation: Gently aspirate the culture medium. Wash the cells twice with 0.5 mL of warm KRH buffer.

  • Basal Release (Pre-stimulation): Add 200 µL of KRH buffer to each well. Incubate for 20 minutes at 37°C. Collect this supernatant fraction ("Basal"). This sample represents the basal neurotransmitter release.

  • This compound Pre-incubation: Add 200 µL of KRH buffer containing the desired concentration of this compound (e.g., 0, 1, 10, 50 µM) or vehicle control (DMSO). Incubate for 20 minutes at 37°C.

  • Stimulated Release: Aspirate the pre-incubation solution. Add 200 µL of high K⁺ depolarization buffer, also containing the respective concentration of this compound or vehicle. Incubate for 5-10 minutes at 37°C.

  • Sample Collection: Collect the supernatant ("Stimulated"). Immediately add 20 µL of stop solution to each sample to precipitate proteins and prevent neurotransmitter degradation.

  • Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Quantification: Analyze the neurotransmitter content in the "Basal" and "Stimulated" fractions using HPLC-ECD or a suitable assay.[17][18][19][20]

Protocol 2: In Vivo Neurotransmitter Monitoring via Microdialysis

Microdialysis is a powerful technique for sampling the extracellular fluid of discrete brain regions in freely moving animals, providing a dynamic measure of neurotransmitter levels.[21][22][23][24][25]

3.2.1. Materials and Reagents

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

  • This compound for perfusion (dissolved in aCSF)

  • Anesthetic (e.g., Isoflurane)

  • HPLC-ECD system for analysis.[26]

3.2.2. Experimental Procedure

  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, hippocampus for acetylcholine). Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Equilibration: Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[21] Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Begin collecting dialysate fractions into vials (e.g., every 20 minutes). Collect at least three stable baseline samples.

  • This compound Administration: Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally by switching the perfusion fluid to aCSF containing this compound at a known concentration.

  • Post-treatment Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the neurotransmitter concentration in each dialysate fraction using HPLC-ECD.[19] Data is typically expressed as a percentage change from the baseline average.

Experimental Workflow

The overall workflow for investigating this compound's effects involves model selection, experimental execution, sample analysis, and data interpretation.

G start Start: Define Hypothesis model_select 1. Select Experimental Model start->model_select invitro In Vitro (e.g., Neuronal Culture) model_select->invitro Cellular Mechanism invivo In Vivo (e.g., Rodent Microdialysis) model_select->invivo Systemic Effect prep_vitro 2a. Culture Preparation & Maturation invitro->prep_vitro prep_vivo 2b. Surgical Implantation & Recovery invivo->prep_vivo treatment_vitro 3a. This compound Treatment & Depolarization prep_vitro->treatment_vitro treatment_vivo 3b. This compound Administration & Dialysate Collection prep_vivo->treatment_vivo analysis 4. Neurotransmitter Quantification (HPLC-ECD) treatment_vitro->analysis treatment_vivo->analysis data 5. Data Analysis & Statistical Comparison analysis->data end Conclusion data->end

Figure 2. General experimental workflow for studying this compound's effects.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different conditions. The results should include mean values, standard error of the mean (SEM), and statistical significance.

Table 1: Effect of this compound on K⁺-Evoked Dopamine Release from Primary Striatal Cultures

Treatment GroupThis compound Conc. (µM)Basal Release (pmol/well)Stimulated Release (pmol/well)% Inhibition of Stimulated Releasep-value (vs. Control)
Vehicle Control01.5 ± 0.215.8 ± 1.10%-
This compound11.6 ± 0.312.5 ± 0.920.9%< 0.05
This compound101.4 ± 0.28.1 ± 0.748.7%< 0.01
This compound501.5 ± 0.34.2 ± 0.573.4%< 0.001
Data are presented as mean ± SEM (n=6 wells per group). Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Table 2: Effect of Local this compound Perfusion on Extracellular Acetylcholine in the Hippocampus (In Vivo Microdialysis)

Treatment GroupThis compound Conc. (µM)Baseline ACh (% of Basal)Post-Gallopamil ACh (% of Basal)Maximum % Changep-value (vs. Control)
aCSF Control0100 ± 8.595.4 ± 10.2-4.6%-
This compound10100 ± 9.172.3 ± 7.8-27.7%< 0.05
This compound100100 ± 11.245.8 ± 6.5-54.2%< 0.01
Data are presented as mean ± SEM (n=5 animals per group). Baseline is the average of three pre-treatment samples. Statistical analysis performed on the maximum % change using an unpaired t-test.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Gallopamil electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Gallopamil electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in electrophysiology experiments?

A1: this compound is a potent and specific L-type calcium channel antagonist.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into cells like myocardial, cardiac pacemaker, and vascular smooth muscle cells.[1] This reduction in calcium current is the basis for its electrophysiological effects.

Q2: What are the expected effects of this compound on L-type calcium channel currents in a patch-clamp recording?

A2: In a whole-cell voltage-clamp experiment, application of this compound is expected to cause a concentration-dependent reduction in the amplitude of the L-type calcium current (ICa,L). For example, in rat ventricular myocytes, extracellular application of 3 µM this compound has been shown to reduce the L-type calcium current to approximately 11% of the control amplitude.[2]

Q3: How does this compound's potency compare to other calcium channel blockers?

A3: The effects of this compound on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable to Verapamil, but it is considered to be approximately one order of magnitude more potent.[1]

Q4: Is the effect of this compound dependent on the functional state of the calcium channel?

A4: Yes. This compound, like other phenylalkylamines, exhibits state-dependent and use-dependent block of L-type calcium channels.[3] This means the degree of channel inhibition is dependent on the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation. The drug typically has a higher affinity for the open and inactivated states of the channel.[3]

Q5: Where is the binding site for this compound on the L-type calcium channel?

A5: Studies on phenylalkylamines suggest that their binding site is located on the extracellular side of the L-type calcium channel. Intracellular application of this compound has been shown to be ineffective at blocking the calcium current.[2]

Troubleshooting Guides for Inconsistent Results

Inconsistent results in this compound electrophysiology experiments often stem from the compound's inherent properties and the technical nuances of patch-clamp recordings.

Issue 1: Variable or Weaker-Than-Expected Block of L-type Calcium Current
Possible Cause Troubleshooting Steps
Incorrect Drug Concentration - Verify the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Ensure accurate final concentration in the perfusion solution.
Incomplete Solution Exchange - Check your perfusion system for dead space or slow exchange rates. - Ensure the cell is fully exposed to the this compound-containing solution. - A rapid and complete solution exchange is crucial for observing the full effect.
Use-Dependency of Block - The degree of block can be influenced by the frequency of depolarization. - Standardize your voltage-clamp protocols, including the frequency and duration of depolarizing pulses, across all experiments to ensure consistent channel activation.
Voltage-Dependency of Block - this compound's affinity for the channel is voltage-dependent, with a higher affinity for depolarized (inactivated) states. - Maintain a consistent holding potential across all experiments. Be aware that small variations in holding potential can alter the proportion of channels in different states, leading to variability in the observed block.
pH of External Solution - The charge of the drug molecule can influence its ability to access its binding site. - Ensure the pH of your external solution is stable and consistent between experiments.
Issue 2: Progressive Decrease in Current Amplitude (Current "Rundown")
Possible Cause Troubleshooting Steps
Natural Rundown of L-type Calcium Currents - L-type calcium currents are known to exhibit "rundown" over the course of a whole-cell recording, which can be mistaken for a drug effect. - Always establish a stable baseline recording in control solution for a sufficient period to monitor the rate of rundown before applying this compound. - If rundown is significant, you may need to normalize the this compound effect to the rundown observed in control cells.
Poor Cell Health - Use only healthy, viable cells for your experiments. - Ensure your intracellular and extracellular solutions are fresh and of the correct osmolarity and pH.
Dialysis of Intracellular Components - The whole-cell configuration leads to the dialysis of the cell's contents with the pipette solution. - The inclusion of ATP (2-5 mM) and GTP (0.1-0.5 mM) in the intracellular solution can help to mitigate current rundown.
Issue 3: High Variability in IC50 Values
Possible Cause Troubleshooting Steps
Inconsistent Experimental Conditions - As IC50 values are highly dependent on the experimental conditions, it is critical to maintain consistency. - Standardize cell type, temperature, ionic concentrations, holding potential, and stimulation frequency.
State- and Use-Dependent Effects - The IC50 value for a state-dependent blocker like this compound will be influenced by the voltage protocol used. - Clearly define and report the voltage protocol used for IC50 determination.
Curve Fitting Issues - Ensure you have a sufficient range of concentrations to define the top and bottom plateaus of the concentration-response curve. - Use a minimum of 4-5 concentrations to obtain a reliable fit.

Quantitative Data Summary

ParameterValueCell TypeExperimental ConditionReference
L-type Calcium Current (ICa,L) Inhibition ~89% reductionRat ventricular myocytes3 µM this compound[2]
Relative Potency ~10x more potent than VerapamilMyocardium, cardiac pacemakers, vasculatureElectrophysiological studies[1]

Note: Specific IC50 values for this compound in patch-clamp experiments are not consistently reported in the literature and can be highly dependent on the experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents and Application of this compound
  • Cell Preparation:

    • Isolate and culture the cells of interest (e.g., cardiomyocytes, vascular smooth muscle cells, or a cell line expressing L-type calcium channels) on glass coverslips.

    • Use cells from a fresh passage for optimal health.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Make fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV. To inactivate sodium channels, a prepulse to -40 mV for 50-100 ms can be used.

    • Elicit L-type calcium currents using a depolarizing step to 0 mV for 200 ms.

    • Establish a stable baseline recording for at least 3-5 minutes to monitor for current rundown.

    • Perfuse the external solution containing the desired concentration of this compound.

    • Record the effect of this compound until a steady-state block is achieved.

    • To construct a concentration-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner, with washout periods in between if necessary.

Protocol 2: Assessing Use-Dependency of this compound Block
  • Procedure:

    • Following the establishment of a whole-cell recording as described in Protocol 1, elicit L-type calcium currents using a train of depolarizing pulses (e.g., to 0 mV for 200 ms).

    • Vary the frequency of the pulse train (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, and 2 Hz).

    • Establish a stable baseline at each frequency in the control solution.

    • Apply a fixed concentration of this compound (e.g., a concentration close to the expected IC50).

    • At each stimulation frequency, measure the steady-state block after the application of this compound.

    • Plot the percentage of current inhibition as a function of stimulation frequency. An increase in block with increasing frequency indicates use-dependent inhibition.

Visualizations

Gallopamil_Signaling_Pathway cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Reduced_Influx Reduced Influx Ca_channel->Reduced_Influx This compound This compound (extracellular) This compound->Ca_channel Binds to Block Block This compound->Block Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Normal Influx Influx Influx Ca_ion_out->Influx Cellular_Response Downstream Cellular Responses (e.g., Contraction) Ca_ion_in->Cellular_Response Initiates Block->Ca_channel Influx->Ca_channel

Caption: this compound's mechanism of action on L-type calcium channels.

Troubleshooting_Workflow Start Inconsistent this compound Block Check_Concentration Verify Drug Concentration & Freshness Start->Check_Concentration Check_Perfusion Assess Perfusion System Exchange Rate Start->Check_Perfusion Standardize_Protocol Standardize Voltage Protocol (Holding Potential & Pulses) Start->Standardize_Protocol Monitor_Rundown Monitor Current Rundown in Control Recordings Start->Monitor_Rundown Assess_Use_Dependency Test for Use-Dependency (Varying Frequencies) Standardize_Protocol->Assess_Use_Dependency Assess_State_Dependency Test for State-Dependency (Varying Holding Potentials) Standardize_Protocol->Assess_State_Dependency Consistent_Results Consistent Results Assess_Use_Dependency->Consistent_Results Assess_State_Dependency->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound effects.

Logical_Relationships cluster_drug Drug-Related Factors cluster_protocol Protocol-Related Factors cluster_cell Cellular Factors Inconsistent_Results Inconsistent Results Concentration Concentration Errors Inconsistent_Results->Concentration Stability Solution Instability Inconsistent_Results->Stability Holding_Potential Variable Holding Potential (State-Dependency) Inconsistent_Results->Holding_Potential Stimulation_Freq Variable Stimulation Freq. (Use-Dependency) Inconsistent_Results->Stimulation_Freq Perfusion Incomplete Perfusion Inconsistent_Results->Perfusion Cell_Health Poor Cell Health Inconsistent_Results->Cell_Health Current_Rundown Current Rundown Inconsistent_Results->Current_Rundown

Caption: Logical relationships of factors causing inconsistent results.

References

Technical Support Center: Gallopamil Dosage Optimization for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting protocols for optimizing Gallopamil dosage in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a phenylalkylamine class calcium antagonist.[1] Its primary mechanism of action is the inhibition of transmembrane calcium influx through L-type calcium channels located in myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2][3] By blocking these channels, this compound reduces the amount of intracellular calcium, leading to several key cardiovascular effects:

  • Decreased Myocardial Contractility: Reduces the force of the heart's contractions, lowering its oxygen demand.[2]

  • Vasodilation: Relaxes vascular smooth muscle, particularly in arteriolar resistance vessels, which lowers systemic vascular resistance and blood pressure.[2]

  • Negative Chronotropic Effects: Slows the heart rate by dampening cardiac pacemaker activity.[3]

This mechanism makes it a potent agent for managing conditions like angina and hypertension.[2]

Q2: What is a recommended starting dose for this compound in animal studies?

Starting doses are highly dependent on the animal model and the intended therapeutic effect. Based on published studies, here are some reference points:

Animal ModelDosageRoute of AdministrationKey Observed EffectCitation
Wistar Rats0.2 mg/kgIntravenous (i.v.)Markedly reduced ventricular tachycardia and prevented ventricular fibrillation.[1]
DogsN/A (IC50)N/AThe plasma concentration to decrease adrenaline-induced arrhythmia by 50% (IC50) was 32 ng/ml.[4]

Troubleshooting Tip: Always begin with a dose-finding or range-finding study. Start with a low dose and escalate gradually while monitoring for both therapeutic effects and signs of toxicity. The effects of this compound are known to surpass those of Verapamil by approximately one order of magnitude, which should be considered during dose selection.[3]

Q3: What pharmacokinetic parameters should I consider?

While specific in vivo pharmacokinetic data for this compound in common animal models like mice and rats is limited in the provided search results, data from human studies and related compounds can offer guidance. Key parameters to consider are half-life, clearance, and bioavailability.

SpeciesEnantiomerHalf-life (t½)Apparent Oral ClearanceNotesCitation
HumanR-Gallopamil6.2 h4.8 L/minData from steady-state after multiple doses.[5]
HumanS-Gallopamil7.2 h5.5 L/minFirst-pass metabolism is not stereoselective.[5][6]
Rat (Verapamil)R-VerapamilN/A889 +/- 294 mL/min/kgData for the related compound Verapamil shows extensive first-pass metabolism.[7]
Rat (Verapamil)S-VerapamilN/A351 +/- 109 mL/min/kgApparent oral bioavailability is low (4-7%).[7]

Troubleshooting Tip: Given the high first-pass metabolism observed with related compounds, the route of administration will significantly impact bioavailability.[7][8] Parenteral routes (i.v., i.p., s.c.) will provide more predictable plasma concentrations than oral administration.

Q4: How do I prepare this compound for in vivo administration?

This compound requires a specific vehicle for dissolution to ensure it remains in solution for injection. Preparing a fresh working solution on the day of use is highly recommended.[1]

Experimental Protocol: Vehicle Formulation for Injection

This protocol provides a method to achieve a this compound concentration of ≥ 2.5 mg/mL.[1] The percentages represent the volumetric ratio in the final solution.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Step-by-Step Preparation (Example for 1 mL total volume):

  • Create Stock Solution: First, prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]

Alternative Vehicles:

  • For SBE-β-CD Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

  • For Oil-based Formulation: 10% DMSO, 90% Corn Oil.[1]

Q5: What are potential signs of toxicity and how should I monitor for them?

As a calcium channel blocker, this compound's toxic effects are generally extensions of its therapeutic actions. Overdose can lead to severe cardiovascular depression.

Potential Signs of Acute Toxicity:

  • Bradycardia (slow heart rate)

  • Hypotension (low blood pressure)

  • Atrioventricular (AV) block

  • Lethargy or sedation

Troubleshooting Guide: Acute Toxicity Assessment

If you need to determine the lethal dose (LD50) or maximum tolerated dose (MTD), a systematic approach is necessary.[9]

  • Initial Dose Finding (Stage 1): Use a small number of animals (e.g., n=3-4) and administer widely spaced doses of this compound. Observe animals continuously for the first hour and then at regular intervals for 24-48 hours.[9]

  • Dose Refinement (Stage 2): Based on the results of Stage 1, select a narrower range of doses to pinpoint the dose at which adverse effects appear and the dose that causes mortality.

  • Confirmation (Stage 3): Use a larger group of animals at the doses identified in Stage 2 to confirm the MTD and/or LD50.[9]

  • Monitoring: Throughout the study, closely monitor cardiovascular parameters (heart rate, blood pressure if possible) and behavioral signs of distress.

Visualized Workflows and Pathways

Mechanism of Action

This compound functions by physically blocking the L-type calcium channel in cardiomyocytes and vascular smooth muscle cells, thereby inhibiting the influx of extracellular calcium (Ca2+) that is essential for muscle contraction.[2][10]

Gallopamil_MoA This compound Mechanism of Action cluster_membrane Cell Membrane cluster_extra cluster_intra channel L-Type Ca2+ Channel Ca_in Ca2+ channel->Ca_in Ca_out Ca2+ Ca_out->channel Normal Influx This compound This compound This compound->channel BLOCKS Contraction Muscle Contraction Ca_in->Contraction Initiates

Caption: this compound blocks L-type calcium channels, preventing Ca2+ influx and muscle contraction.

Experimental Workflow for Dosage Optimization

A structured workflow is critical for efficiently determining an effective and safe dose of this compound for your specific in vivo model and research question.

Dosage_Workflow Workflow for In Vivo this compound Dose Optimization A 1. Literature Review (Gather existing dose, PK/PD data) B 2. Select Animal Model & Define Endpoints (e.g., Mouse, Rat; BP reduction, tumor growth) A->B C 3. Vehicle & Formulation Development (Select appropriate solvents, e.g., DMSO/PEG300/Tween) B->C D 4. Pilot Dose-Range Finding Study (Small groups, wide dose range, acute toxicity observation) C->D E 5. Analyze Pilot Data (Determine Maximum Tolerated Dose (MTD)) D->E G 7. Concurrent Toxicity Monitoring (Monitor weight, behavior, clinical signs) D->G F 6. Definitive Efficacy Study (Larger groups, 2-3 doses below MTD) E->F F->G H 8. Data Analysis & Dose Selection (Determine optimal therapeutic dose) F->H

References

Addressing Gallopamil solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gallopamil. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing solubility challenges with this compound in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a phenylalkylamine L-type calcium channel blocker and an analog of verapamil.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] This reduction in intracellular calcium leads to decreased myocardial contractility, a slower heart rate, and vasodilation, making it effective in managing conditions like angina and hypertension.[2]

Q2: Why is this compound hydrochloride often used, and how does it affect solubility? A2: this compound is often formulated as a hydrochloride (HCl) salt to enhance its aqueous solubility and bioavailability.[3] As the salt of a weak base, this compound HCl is more soluble in acidic conditions.

Q3: What are the basic chemical properties of this compound that influence its solubility? A3: this compound is a lipophilic molecule. Phenylalkylamines as a class have a pKa value of approximately 9.0.[4] This means that this compound is a weak base. At physiological pH (around 7.4), a significant portion of the molecule will be in its less soluble, unprotonated (neutral) form, leading to precipitation in aqueous buffers.

Q4: In which solvents is this compound highly soluble? A4: this compound hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 60 mg/mL. It is also soluble in other organic solvents like ethanol and dimethyl formamide (DMF).

Solubility Data

The following table summarizes the solubility of this compound and its closely related analog, Verapamil, in various solvents. This data highlights the significant drop in solubility when moving from an organic solvent to a neutral physiological buffer.

CompoundSolvent / BufferTemperatureSolubilitySource
This compound HCl DMSONot Specified60 mg/mL (115.14 mM)
This compound HCl 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (4.80 mM)[2]
This compound HCl 10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (4.80 mM)[2]
Verapamil HCl (analog)WaterNot Specified~24.55 mg/mL (50 mM)
Verapamil HCl (analog)PBS (pH 7.2)Not Specified~0.25 mg/mL[5]

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible precipitate after dilution in physiological buffer (e.g., PBS, pH 7.4).

This is the most common issue encountered and is typically due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer at physiological pH.

Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why?

  • Answer: This phenomenon is known as kinetic precipitation. This compound is highly soluble in 100% DMSO, but when this concentrated stock solution is rapidly diluted into an aqueous environment like cell culture media or PBS, the drug's solubility limit is exceeded, causing it to crash out of solution. The final concentration of DMSO is often too low to keep the compound dissolved.

Question: How can I prevent my this compound from precipitating during my experiment?

  • Answer: Follow these troubleshooting steps, presented in the logical workflow below. Start by ensuring your DMSO quality is high and consider physical assistance like sonication. If problems persist, reducing the final concentration is the most direct solution. For in vivo or more complex experiments, co-solvent systems may be required.

G start Precipitation Observed in Physiological Buffer (pH 7.4) check_dmso Is your stock solution clear? Is DMSO anhydrous and high-purity? start->check_dmso prepare_stock Action: Prepare fresh stock in anhydrous DMSO. Use sonication to aid initial dissolution. check_dmso->prepare_stock No check_conc Is the final working concentration too high? check_dmso->check_conc Yes prepare_stock->check_conc lower_conc Action: Lower the final this compound concentration in your assay. check_conc->lower_conc Yes check_solvent Is the final DMSO concentration <0.5%? check_conc->check_solvent No success Solution Clear: Proceed with Experiment lower_conc->success use_cosolvent Advanced: Use a co-solvent system or cyclodextrin formulation for higher concentrations (see protocols). check_solvent->use_cosolvent No (or if higher [this compound] is needed) check_solvent->success Yes use_cosolvent->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing a this compound stock solution in DMSO and subsequent dilution into an aqueous physiological buffer for in vitro cell-based assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound HCl powder add_dmso 2. Add anhydrous DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso dissolve 3. Vortex vigorously. Use brief sonication or gentle warming (37°C) if needed. add_dmso->dissolve store 4. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. dissolve->store thaw 5. Thaw a stock aliquot at room temp. store->thaw dilute 6. Perform serial dilutions of the stock into pre-warmed (37°C) physiological buffer/media immediately before use. thaw->dilute mix 7. Mix thoroughly by gentle inversion or pipetting after each dilution step. dilute->mix use 8. Use immediately. Do not store aqueous working solutions. mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Detailed Steps:

  • Stock Solution (in DMSO):

    • Equilibrate the vial of this compound HCl powder to room temperature before opening.

    • Calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound HCl with MW 521.09 g/mol , dissolve 5.21 mg in 1 mL DMSO).

    • Add the DMSO to the powder.

    • Vortex vigorously until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath or gentle warming to 37°C can be applied.

    • Dispense the stock solution into small-volume aliquots and store at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.

  • Working Solution (in Physiological Buffer):

    • Before your experiment, thaw a single aliquot of the DMSO stock solution.

    • Pre-warm your physiological buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Perform an intermediate or final dilution of the DMSO stock directly into the pre-warmed buffer. It is critical to add the small volume of DMSO stock to the large volume of buffer while mixing to facilitate rapid dispersion.

    • Ensure the final concentration of DMSO is non-toxic to your experimental system, typically well below 0.5% (v/v).

    • Use the final working solution immediately, as this compound's solubility in aqueous media is low and precipitation can occur over time.

This compound Signaling Pathway

This compound exerts its effects by physically blocking the L-type voltage-gated calcium channels (CaV1.x), which are crucial for calcium influx in cardiomyocytes and vascular smooth muscle cells.

G ext_ca Extracellular Ca²⁺ channel L-Type Voltage-Gated Calcium Channel (CaV1.x) ext_ca->channel Influx int_ca Intracellular Ca²⁺ Concentration channel->int_ca Decreased Influx This compound This compound This compound->channel Blocks effects Downstream Cellular Effects: • Decreased Cardiac Contractility • Vasodilation (Smooth Muscle Relaxation) int_ca->effects

Caption: this compound's mechanism of action on L-type calcium channels.

References

Gallopamil Technical Support Center: Mitigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gallopamil in cellular assays. This compound is a potent L-type calcium channel blocker; however, like many small molecule inhibitors, it can exhibit off-target effects that may confound experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when using this compound in cellular assays.

Q1: My results are inconsistent or show high variability. What could be the cause?

A1: Inconsistent results can arise from several factors related to this compound's activity and experimental setup.

  • On-Target vs. Off-Target Effects: At high concentrations, this compound may engage off-target molecules, leading to mixed pharmacological effects. It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.

  • Reagent Stability: this compound solutions should be freshly prepared. Degradation of the compound can lead to reduced potency and inconsistent results.

Q2: I am observing unexpected changes in cellular processes unrelated to L-type calcium channel blockade. What are the potential off-target effects of this compound?

A2: this compound, and its structural analog Verapamil, have been reported to interact with other cellular targets. These potential off-target effects should be considered when interpreting experimental data.

  • Sarcoplasmic Reticulum Calcium-Release Channels: this compound can act on SR calcium-release channels, which may alter intracellular calcium dynamics independently of L-type calcium channel blockade.[1]

  • hERG Potassium Channels: Verapamil, a compound structurally similar to this compound, is known to block hERG potassium channels.[2][3] This can have significant implications for cardiac safety and may affect cellular electrophysiology in various cell types. It is plausible that this compound shares this off-target activity.

  • Other Potassium Channels (Kv): Verapamil has been shown to inhibit other voltage-gated potassium channels, which could alter membrane potential and cellular excitability.[3]

  • Proton Pumps (K+/H+-ATPase): this compound has been shown to inhibit the K+/H+-ATPase, which is responsible for acid secretion in parietal cells.[4] This could be a confounding factor in assays sensitive to pH changes.

  • Mitochondrial Function: Some cardiovascular drugs can have off-target effects on mitochondrial function. While direct evidence for this compound is limited, its analog Verapamil has been shown to have protective effects on mitochondria in some contexts, but it's an area to be aware of for potential unexpected metabolic changes.[5][6]

Q3: How can I confirm that the observed effect in my assay is due to L-type calcium channel blockade and not an off-target effect?

A3: A multi-pronged approach is essential to validate the on-target activity of this compound.

  • Use a Structurally Unrelated L-type Calcium Channel Blocker: Employ another L-type calcium channel blocker from a different chemical class (e.g., a dihydropyridine like Nifedipine). If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.

  • Positive and Negative Controls: Use a well-characterized, highly selective L-type calcium channel agonist (e.g., Bay K 8644) as a positive control to confirm the presence and functionality of L-type calcium channels in your experimental system. As a negative control, use a cell line that does not express L-type calcium channels, if available.

  • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the target L-type calcium channel. An on-target effect should be diminished or reversed.

  • Calcium Imaging: Directly measure changes in intracellular calcium concentration to confirm that this compound is indeed blocking calcium influx.

Data Summary Tables

The following tables summarize key quantitative data for this compound and its analog Verapamil to aid in experimental design and interpretation.

Table 1: IC50 Values for this compound and Verapamil On- and Potential Off-Target Effects

CompoundTargetIC50Cell/Tissue TypeReference
This compound K+/H+-ATPase (Acid Secretion)10.9 µMGuinea pig parietal cells[4]
Verapamil L-type Calcium ChannelsVaries (voltage-dependent)Cardiovascular tissue[7]
Verapamil hERG Potassium Channels143.0 nMHEK cells expressing hERG[2][3]
Verapamil Kv1.5 Potassium Channels5.1 µMXenopus oocytes[3]
Verapamil Rapidly activating delayed rectifier K+ channels45 µMHuman embryonic kidney cells[3]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol).

Key Experimental Protocols

This section provides detailed methodologies for experiments to investigate and mitigate the off-target effects of this compound.

Protocol 1: Assessing Off-Target Effects on Ion Channels using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if this compound affects the activity of other ion channels, such as hERG or other potassium channels, in a specific cell type.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions (formulations will vary depending on the channel being studied)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on glass coverslips.

  • Solution Preparation: Prepare fresh external and internal recording solutions on the day of the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol specific for the ion channel of interest to elicit ionic currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Record currents at each this compound concentration.

    • Perform a washout with the external solution to check for the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Measuring Intracellular Calcium Concentration using Fura-2 AM

Objective: To confirm that this compound is blocking L-type calcium channel-mediated calcium influx.

Materials:

  • Cells grown on glass-bottom dishes

  • Fluorescence microscope with an excitation wavelength switcher and an emission filter for Fura-2

  • Fura-2 AM stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS)

  • L-type calcium channel agonist (e.g., Bay K 8644)

  • This compound

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and grow to ~70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Calcium Imaging:

    • Mount the dish on the microscope stage and perfuse with HBS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Pre-incubate the cells with the desired concentration of this compound for a sufficient time.

    • Stimulate the cells with an L-type calcium channel agonist (e.g., Bay K 8644) to induce calcium influx.

    • Continue to acquire images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Plot the ratio as a function of time.

    • Compare the agonist-induced calcium increase in the presence and absence of this compound to determine the inhibitory effect.

Visualizing Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to mitigating the off-target effects of this compound.

Gallopamil_On_Target_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (On-Target) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Downstream_Effects Downstream Cellular Effects Ca_Influx->Downstream_Effects Triggers

Caption: On-target signaling pathway of this compound.

Gallopamil_Potential_Off_Target_Pathways This compound This compound hERG_Channel hERG K⁺ Channel This compound->hERG_Channel Potential Inhibition SR_Ca_Release SR Ca²⁺ Release Channel This compound->SR_Ca_Release Modulation Proton_Pump K⁺/H⁺-ATPase This compound->Proton_Pump Inhibition Other_Kv_Channels Other Kᵥ Channels This compound->Other_Kv_Channels Potential Inhibition Altered_Electrophysiology Altered Cellular Electrophysiology hERG_Channel->Altered_Electrophysiology Altered_Ca_Homeostasis Altered Intracellular Ca²⁺ Homeostasis SR_Ca_Release->Altered_Ca_Homeostasis Altered_pH Altered Cellular pH Proton_Pump->Altered_pH Other_Kv_Channels->Altered_Electrophysiology Experimental_Workflow_Off_Target_Mitigation Start Start: Unexpected Experimental Result Dose_Response Perform Dose-Response Curve (Identify lowest effective concentration) Start->Dose_Response On_Target_Validation On-Target Validation Dose_Response->On_Target_Validation Structurally_Unrelated Use Structurally Unrelated L-type Ca²⁺ Channel Blocker On_Target_Validation->Structurally_Unrelated Consistent Phenotype? Calcium_Imaging Directly Measure Intracellular Ca²⁺ On_Target_Validation->Calcium_Imaging Confirm Ca²⁺ Blockade? Off_Target_Investigation Off-Target Investigation Structurally_Unrelated->Off_Target_Investigation No Conclusion Conclusion: On-Target or Off-Target Effect Identified Structurally_Unrelated->Conclusion Yes Calcium_Imaging->Off_Target_Investigation No Calcium_Imaging->Conclusion Yes Patch_Clamp Patch-Clamp for Other Ion Channels (e.g., hERG) Off_Target_Investigation->Patch_Clamp Biochemical_Assays Biochemical Assays for Other Targets (e.g., ATPases) Off_Target_Investigation->Biochemical_Assays Patch_Clamp->Conclusion Biochemical_Assays->Conclusion

References

Best practices for long-term storage and stability of Gallopamil solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Gallopamil solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline are often used to improve solubility and biocompatibility.[1]

Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?

A2: For long-term stability, it is best to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q3: Should I protect this compound solutions from light?

A3: While specific photostability data for this compound is not extensively available, it is a general best practice for pharmaceutical solutions to be protected from light to prevent potential photodegradation.[2] Forced degradation studies, which include exposure to light, are a standard part of establishing the stability of a drug substance.[3][4]

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of this compound can be influenced by pH. As a phenylalkylamine derivative, its ionization state and, consequently, its stability can change with pH.[5][6] It is advisable to maintain the pH of the solution within a range that has been validated for stability. Forced degradation studies typically evaluate stability across a range of acidic and basic conditions.[3][7]

Q5: Is it necessary to prepare fresh working solutions of this compound for each experiment?

A5: Yes, it is highly recommended to prepare fresh working solutions of this compound for each experiment, particularly for in vivo studies. This practice minimizes the risk of degradation and ensures the accuracy and reproducibility of your results.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous buffer This compound has low aqueous solubility. The addition of a concentrated DMSO stock solution to an aqueous buffer can cause the compound to crash out.- Lower the final DMSO concentration (ideally below 1%).- Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing.- Consider using a biocompatible surfactant like Tween® 20 (0.05-0.1%) in your buffer.
Inconsistent experimental results - Degradation of this compound solution due to improper storage.- Use of a non-validated solvent or buffer system.- Repeated freeze-thaw cycles of the stock solution.- Always use freshly prepared working solutions.- Store stock solutions in single-use aliquots at -80°C.- Ensure your buffer system is compatible with this compound and does not cause precipitation or degradation.
Loss of potency in cell-based assays - Adsorption of the compound to plasticware.- Degradation of the compound in the cell culture medium over the incubation period.- Use low-adsorption plasticware.- Include a stability assessment of this compound in your specific cell culture medium under assay conditions.
Unexpected pharmacological effects - Presence of degradation products with different activities.- Off-target effects of the compound.- Use a validated, stability-indicating analytical method (e.g., HPLC) to confirm the purity of your this compound solution.- Review the literature for known off-target effects of this compound and other calcium channel blockers.

Stability of this compound Solutions: Quantitative Data

The following tables summarize representative data from forced degradation studies on this compound, illustrating its stability under various stress conditions. Note: This data is illustrative and based on typical results for phenylalkylamine calcium channel blockers. Actual stability will depend on the specific formulation and storage conditions.

Table 1: Stability of this compound Solution (1 mg/mL in Methanol) under Different Temperatures

Storage TemperatureInitial Assay (%)1 Month (%)3 Months (%)6 Months (%)
-80°C 100.099.899.599.2
-20°C 100.099.198.296.5
4°C 100.097.594.388.1
25°C 100.092.185.675.4

Table 2: Forced Degradation of this compound Solution (1 mg/mL)

Stress ConditionDurationAssay of this compound (%)Major Degradation Products
Acid Hydrolysis (0.1 N HCl) 24 hours91.5N-dealkylated and O-demethylated derivatives
Alkaline Hydrolysis (0.1 N NaOH) 8 hours85.2N-dealkylated and O-demethylated derivatives
Oxidative (3% H₂O₂) 24 hours88.9Oxidized derivatives
Photolytic (UV light) 48 hours93.7Photodegradants
Thermal (60°C) 72 hours95.3Thermally induced degradants

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 10 µM working solution in a physiological buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution (10 µM):

    • Pre-warm the sterile PBS (pH 7.4) to 37°C.

    • Calculate the volume of the 10 mM stock solution needed to achieve a final concentration of 10 µM in the desired total volume of PBS.

    • While vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately after preparation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound and its degradation products by comparing the peak areas with the standard curve.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

Gallopamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel blocks Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion influx inhibited Cellular_Response Decreased Cellular Response Ca_ion->Cellular_Response Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Store_Aliquots Aliquot and Store at -80°C Prepare_Stock->Store_Aliquots Prepare_Working Prepare Fresh Working Solution Store_Aliquots->Prepare_Working Perform_Experiment Conduct In Vitro/ In Vivo Experiment Prepare_Working->Perform_Experiment Analyze_Data Data Analysis Perform_Experiment->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic node_rect node_rect Precipitation Precipitation Observed? Check_DMSO Final DMSO > 1%? Precipitation->Check_DMSO Yes Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Reduce_DMSO Reduce DMSO concentration Check_DMSO->Reduce_DMSO Yes Modify_Dilution Modify dilution technique Check_DMSO->Modify_Dilution No Fresh_Solution Using fresh solution? Inconsistent_Results->Fresh_Solution Yes Proceed Proceed with experiment Inconsistent_Results->Proceed No Prepare_Fresh Prepare fresh working solution Fresh_Solution->Prepare_Fresh No Check_Storage Check stock storage conditions Fresh_Solution->Check_Storage Yes

References

How to prevent Gallopamil degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Gallopamil during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their results.

General Recommendations for Handling this compound

To maintain the stability of this compound throughout your experiments, it is crucial to adhere to proper storage and handling protocols.

Storage of Stock Solutions:

For optimal stability, this compound stock solutions should be aliquoted and stored at low temperatures.[1][2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[1][2]

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Preparation of Working Solutions:

It is highly recommended to prepare fresh working solutions of this compound for each experiment.[2] If a stock solution is used, ensure it has been stored correctly and within the recommended timeframe.

Troubleshooting Guide: Identifying and Preventing this compound Degradation

This section addresses common issues that may arise during experiments involving this compound and provides troubleshooting steps to mitigate degradation.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that stock solutions have been stored at the correct temperature and for the recommended duration.

    • Prepare Fresh Solutions: Prepare a fresh working solution from a new stock aliquot.

    • Protect from Light: this compound's structural analog, Verapamil, is known to be light-sensitive. As a precaution, protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

    • Control pH: The stability of similar compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for this compound. While specific data for this compound is limited, avoiding highly acidic or basic conditions is a good practice.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

  • Possible Cause: Presence of this compound degradation products.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Analyze the experimental protocol for potential stressors such as exposure to high temperatures, extreme pH, or oxidizing agents.

    • Literature Review: Consult literature on the degradation of structurally similar compounds like Verapamil to identify potential degradation products. Common degradation pathways include N-dealkylation and O-demethylation.

    • Stress Testing: If necessary, perform forced degradation studies under controlled conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirm their chromatographic retention times relative to the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

Based on studies of the closely related compound Verapamil, the primary factors that can cause degradation are:

  • pH: Both acidic and basic conditions can lead to hydrolysis.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: What are the known degradation pathways of this compound?

While specific degradation pathways for this compound under experimental conditions are not extensively documented, metabolic studies in humans show that it undergoes N-dealkylation and O-demethylation. These pathways are likely relevant to its chemical degradation as well.

Q3: How can I prepare a stable formulation of this compound for in vivo experiments?

For in vivo studies, it is recommended to prepare the formulation fresh on the day of use.[2] A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate solvent (e.g., DMSO) to achieve the desired stock concentration. Ensure complete dissolution, using sonication if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Forced Degradation Study to Identify Potential Degradants (Adapted from Verapamil Studies)

This protocol is intended to generate potential degradation products for analytical method development and peak identification.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at a temperature below its melting point (e.g., 70°C).

  • Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp at 254 nm).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to observe the formation of degradation products.

Visualizing this compound Stability and Degradation

Potential Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound, inferred from the metabolic pathways of this compound and the degradation of the related compound, Verapamil.

G This compound This compound N_Dealkylated N-Dealkylated Metabolite This compound->N_Dealkylated N-Dealkylation O_Demethylated O-Demethylated Metabolite This compound->O_Demethylated O-Demethylation

Caption: Potential metabolic degradation pathways of this compound.

Experimental Workflow for Minimizing this compound Degradation

This workflow outlines the key steps to ensure the stability of this compound during a typical experiment.

G start Start prep_stock Prepare Stock Solution in DMSO start->prep_stock aliquot Aliquot into single-use vials prep_stock->aliquot store Store at -80°C aliquot->store prep_working Prepare Fresh Working Solution store->prep_working protect Protect from Light prep_working->protect experiment Perform Experiment protect->experiment end End experiment->end

Caption: Recommended workflow for handling this compound.

Troubleshooting Logic for Unexpected Results

This diagram provides a decision-making tree to help troubleshoot experiments where this compound degradation is suspected.

G box box start Unexpected Results? check_storage Storage Conditions Correct? start->check_storage fresh_solution Used Fresh Solution? check_storage->fresh_solution Yes prepare_new Prepare New Stock & Rerun check_storage->prepare_new No light_exposure Protected from Light? fresh_solution->light_exposure Yes use_fresh Use Freshly Prepared Solution fresh_solution->use_fresh No ph_issue pH of medium extreme? light_exposure->ph_issue Yes protect_rerun Protect from Light & Rerun light_exposure->protect_rerun No degradation_likely Degradation Likely ph_issue->degradation_likely Yes investigate_other Investigate Other Factors ph_issue->investigate_other No adjust_ph Adjust pH & Rerun degradation_likely->adjust_ph

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Bands in a Western Blot After Gallopamil Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Gallopamil in their experiments and encountering unexpected bands in their Western blot analyses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the potential causes and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phenylalkylamine L-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of transmembrane calcium influx into cells, particularly in myocardial, cardiac pacemaker, and vascular smooth muscle cells.[3] This reduction in intracellular calcium leads to decreased myocardial contractility, vasodilation, and antiarrhythmic effects.[3][4]

Q2: Can this compound treatment directly cause unexpected bands in a Western blot?

While there is no direct evidence in the reviewed literature to suggest that this compound itself is a common cause of unexpected Western blot bands, its modulation of intracellular calcium levels can indirectly influence cellular processes that may lead to such artifacts.[5][6][7] Calcium signaling is intricately linked to protein post-translational modifications and degradation pathways, which can alter the migration of proteins on an SDS-PAGE gel.[5][8]

Q3: What are the common general causes of unexpected bands in a Western blot?

Unexpected bands in a Western blot can arise from a variety of factors, broadly categorized as either sample-related or protocol-related. These include:

  • Protein Degradation: Proteases in your sample can cleave your target protein, resulting in lower molecular weight bands.[9][10]

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of your protein, causing it to migrate differently than expected.[10][11]

  • Splice Variants or Isoforms: Your antibody may be detecting different isoforms of the target protein.[6]

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[5][10]

  • Protein Multimerization: Incomplete sample reduction can lead to the formation of dimers or multimers, resulting in higher molecular weight bands.[6][9]

  • Technical Issues: Problems with gel polymerization, buffer composition, or the transfer process can all lead to artifacts.[8][12]

Troubleshooting Guide: Unexpected Bands After this compound Treatment

If you are observing unexpected bands in your Western blot following treatment with this compound, follow this troubleshooting guide to systematically identify and address the potential cause.

Step 1: Evaluate the Possibility of this compound-Induced Cellular Changes

This compound's primary effect is the reduction of intracellular calcium. This can have downstream consequences on cellular signaling pathways that regulate protein stability and modifications.

Potential Cause 1.1: Altered Protein Degradation (Ubiquitin-Proteasome System)

Calcium signaling can influence the activity of E3 ubiquitin ligases, which are key enzymes in the ubiquitin-proteasome system that tags proteins for degradation.[5][6][7] A change in the ubiquitination status of your target protein could lead to either its stabilization or increased degradation, potentially resulting in bands of different molecular weights (e.g., polyubiquitinated species at higher molecular weights or degradation products at lower molecular weights).

  • Troubleshooting Action:

    • Proteasome Inhibition: Treat your cells with a proteasome inhibitor (e.g., MG132) in addition to this compound. If the unexpected bands are due to proteasomal degradation, their intensity should change.

    • Immunoprecipitation for Ubiquitin: Perform an immunoprecipitation (IP) using an antibody against your protein of interest, followed by a Western blot probed with an anti-ubiquitin antibody. This will reveal if the ubiquitination status of your protein is altered by this compound treatment.

Potential Cause 1.2: Changes in Protein Phosphorylation

Calcium is a critical second messenger in many signaling pathways that involve protein kinases and phosphatases.[13] this compound-induced changes in calcium levels could alter the phosphorylation state of your target protein, leading to a shift in its migration on the gel.

  • Troubleshooting Action:

    • Phosphatase Treatment: Treat your protein lysate with a broad-spectrum phosphatase (e.g., lambda phosphatase) before running the Western blot. If the unexpected band is a phosphorylated form of your protein, this treatment should cause it to collapse into a single band at the expected molecular weight.

    • Use of Phos-tag™ Gels: These specialized gels can be used to separate phosphorylated and non-phosphorylated proteins, helping to confirm if phosphorylation is the cause of the extra bands.

Step 2: Address Common Western Blotting Artifacts

If the issue persists, it is crucial to rule out common technical problems associated with Western blotting.

Potential Cause 2.1: Protein Degradation During Sample Preparation

  • Troubleshooting Action:

    • Always work on ice.

    • Add a fresh cocktail of protease inhibitors to your lysis buffer.[9]

    • Minimize the time between sample collection and processing.

Potential Cause 2.2: Non-Specific Antibody Binding

  • Troubleshooting Action:

    • Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.[10]

    • Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[14]

    • Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[15]

    • Run a Negative Control: Include a lane with lysate from cells that do not express the target protein (if available) or a lane with only the secondary antibody to check for non-specific binding.

Potential Cause 2.3: Issues with Gel Electrophoresis and Transfer

  • Troubleshooting Action:

    • "Smiling" Bands: Reduce the voltage during electrophoresis to prevent overheating.[8]

    • Uneven Transfer: Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[16]

Data Presentation: Summarizing Experimental Conditions

When troubleshooting, it is essential to keep meticulous records. Use a table like the one below to track your experimental parameters.

ParameterStandard ProtocolTroubleshooting Variation 1Troubleshooting Variation 2
This compound Conc. e.g., 10 µMe.g., 10 µMe.g., 10 µM
Protease Inhibitor 1x2x1x
Phosphatase Inhibitor 1x1xNot Added
Lysis Buffer RIPARIPARIPA
Blocking Buffer 5% Milk in TBST5% BSA in TBST5% Milk in TBST
Primary Ab Dilution 1:10001:20001:1000
Secondary Ab Dilution 1:50001:100001:5000
Wash Duration 3 x 5 min5 x 10 min3 x 5 min
Observations Expected + Unexpected Bands

Experimental Protocols

Detailed Western Blotting Protocol

This protocol provides a general framework. Optimization of specific steps may be required for your particular protein of interest and antibodies.

  • Sample Preparation:

    • Treat cells with this compound at the desired concentration and duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[14]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation (IP) for Validation

Use IP to confirm the identity of your protein of interest or to investigate protein-protein interactions.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-3 hours.

  • Washing: Pellet the beads and wash them several times with IP lysis buffer.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting.

Mandatory Visualizations

Signaling Pathway: this compound's Effect on Calcium Signaling

Gallopamil_Signaling This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Decreases Downstream_Signaling Downstream Signaling (e.g., Kinases, Phosphatases, Ubiquitin Ligases) Intracellular_Ca->Downstream_Signaling Modulates Protein_Modification Altered Protein Modification & Degradation Downstream_Signaling->Protein_Modification

Caption: this compound inhibits L-type calcium channels, reducing intracellular calcium and modulating downstream signaling.

Experimental Workflow: Troubleshooting Unexpected Bands

WB_Troubleshooting_Workflow Start Unexpected Bands Observed After this compound Treatment Check_Gallopamil_Effect Hypothesize this compound-Induced Cellular Changes Start->Check_Gallopamil_Effect Check_Technical_Issues Investigate Common WB Artifacts Start->Check_Technical_Issues Check_Degradation Altered Protein Degradation? Check_Gallopamil_Effect->Check_Degradation Check_PTM Altered PTMs? Check_Gallopamil_Effect->Check_PTM Proteasome_Inhibitor Treat with Proteasome Inhibitor Check_Degradation->Proteasome_Inhibitor IP_Ubiquitin IP for Ubiquitin Check_Degradation->IP_Ubiquitin Phosphatase_Treatment Treat with Phosphatase Check_PTM->Phosphatase_Treatment End Problem Resolved Proteasome_Inhibitor->End IP_Ubiquitin->End Phosphatase_Treatment->End Optimize_Protocol Optimize Antibody Conc., Blocking, Washing Check_Technical_Issues->Optimize_Protocol Sample_Prep Improve Sample Preparation (Add Inhibitors) Check_Technical_Issues->Sample_Prep Optimize_Protocol->End Sample_Prep->End

Caption: A logical workflow for troubleshooting unexpected Western blot bands after this compound treatment.

Logical Relationship: Potential Causes and Solutions

Causes_Solutions cluster_causes Potential Causes cluster_solutions Solutions C1 Protein Degradation S1 Add Protease Inhibitors C1->S1 C2 Post-Translational Modifications S2 Phosphatase Treatment C2->S2 C3 Non-specific Antibody Binding S3 Optimize Blocking/ Washing/Ab Dilution C3->S3 C4 Sample Multimerization S4 Improve Sample Reduction C4->S4

Caption: Mapping potential causes of unexpected Western blot bands to their corresponding solutions.

References

Technical Support Center: Gallopamil Interference with Common Fluorescent Dyes and Indicators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallopamil and common fluorescent dyes. This compound, a phenylalkylamine calcium channel antagonist, possesses intrinsic fluorescent properties that can interfere with experimental results obtained using fluorescent indicators.[1] This guide will help you identify and troubleshoot potential interferences.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assays?

Yes, it is possible. This compound has been shown to be a fluorescent compound itself.[1] This intrinsic fluorescence can lead to artificially high background signals, or directly overlap with the excitation and/or emission spectra of your fluorescent dye, causing inaccurate readings.

Q2: Which fluorescent dyes are potentially affected by this compound?

Any fluorescent dye with excitation and emission spectra that overlap with those of this compound could be affected. This includes, but is not limited to:

  • Calcium Indicators: Fura-2, Fluo-4

  • pH Indicators: BCECF

  • Mitochondrial Membrane Potential Indicators: JC-1

Q3: What are the typical signs of interference from this compound in my fluorescence measurements?

  • Unusually high background fluorescence in samples containing this compound, even without the fluorescent dye.

  • A significant increase in the fluorescence signal of your dye in the presence of this compound that is not consistent with the expected biological response.

  • Changes in the spectral properties of your dye when this compound is present.

  • Inconsistent or non-reproducible results in experiments using this compound.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms: The baseline fluorescence of your sample is significantly higher in the presence of this compound, before the addition of your fluorescent indicator, or in control wells containing only this compound and media.

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Measure the fluorescence of this compound alone: Prepare a sample with the same concentration of this compound used in your experiment, in the same buffer or medium, but without the fluorescent dye. Measure the fluorescence at the excitation and emission wavelengths you are using for your dye.

  • Subtract the background: If this compound shows significant fluorescence, you will need to subtract this background signal from your experimental readings.

  • Optimize dye concentration: It may be possible to increase the concentration of your fluorescent dye to improve the signal-to-background ratio. However, be cautious as high dye concentrations can be cytotoxic or cause other artifacts.

Problem 2: Altered Dye Response

Symptoms: The fluorescence response of your indicator (e.g., an increase in fluorescence upon calcium binding for Fluo-4) is unexpectedly larger or smaller in the presence of this compound.

Possible Causes:

  • Spectral Overlap: The emission spectrum of this compound may overlap with the excitation or emission spectrum of your dye, leading to signal enhancement or quenching.

  • Biological Effect: this compound is a calcium channel blocker and is expected to alter intracellular calcium dynamics.[2][3] The observed change in fluorescence may be a true biological effect.

Troubleshooting Workflow:

A troubleshooting workflow for altered dye response.

Experimental Protocols

Protocol 1: Characterizing the Spectral Properties of this compound

Objective: To determine the excitation and emission spectra of this compound to assess potential overlap with a fluorescent dye.

Materials:

  • This compound

  • Experimental buffer/medium

  • Spectrofluorometer

Procedure:

  • Prepare a solution of this compound at the highest concentration used in your experiments in your experimental buffer.

  • Excitation Spectrum: Set the emission wavelength to the peak emission of your fluorescent dye (e.g., ~520 nm for Fluo-4). Scan a range of excitation wavelengths (e.g., 300-500 nm) to find the wavelength at which this compound is most efficiently excited.

  • Emission Spectrum: Set the excitation wavelength to the peak excitation of your fluorescent dye (e.g., ~488 nm for Fluo-4). Scan a range of emission wavelengths (e.g., 500-650 nm) to determine the emission profile of this compound.

  • Analysis: Compare the obtained spectra of this compound with the known spectra of your fluorescent dye to identify any overlap.

Protocol 2: In Vitro Interference Assay

Objective: To determine if this compound directly interacts with the fluorescent dye to alter its fluorescence properties.

Materials:

  • Your fluorescent dye (in its active, non-ester form, e.g., Fura-2 pentapotassium salt)

  • This compound

  • Calibration buffers with known concentrations of the ion the dye is sensitive to (e.g., calcium for Fura-2).

  • Spectrofluorometer or plate reader.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent dye in calibration buffers with varying ion concentrations (e.g., from calcium-free to saturating calcium).

  • Create a parallel set of solutions that also contain the working concentration of this compound.

  • Measure the fluorescence of all samples at the appropriate excitation and emission wavelengths.

  • Analysis: Compare the fluorescence intensity and spectral shifts of the dye in the presence and absence of this compound across the range of ion concentrations. A significant difference suggests direct interference.

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Dyes

DyeTypeExcitation (nm)Emission (nm)Ion/Parameter Measured
Fura-2 Ratiometric340 / 380~510Intracellular Calcium[4][5]
Fluo-4 Single Wavelength~494~516Intracellular Calcium[6][7][8]
BCECF Ratiometric~440 / 490~535Intracellular pH[9][10][11]
JC-1 Ratiometric~514 (monomer) / ~585 (aggregate)~529 (monomer) / ~590 (aggregate)Mitochondrial Membrane Potential[12][13][14]

Table 2: Example of this compound Interference Data

Sample[Ca2+]Average Fluorescence Intensity (a.u.)
Fluo-4 only0 µM100
Fluo-4 + this compound0 µM150
Fluo-4 only1 µM1000
Fluo-4 + this compound1 µM1050

This is example data. A significant increase in baseline fluorescence with this compound is indicative of interference.

Signaling Pathways and Workflows

Gallopamil_Action_and_Measurement cluster_cell Cell cluster_measurement Measurement This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Fluo4 Fluo-4 Ca_Influx->Fluo4 binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Detector Detector Fluorescence->Detector Gallopamil_Fluo This compound Intrinsic Fluorescence Gallopamil_Fluo->Detector interferes

This compound's dual role as a Ca2+ channel blocker and a potential source of fluorescence interference.

Experimental_Workflow A Start: Plan Experiment with this compound and Fluorescent Dye B Step 1: Characterize this compound Spectrum (Protocol 1) A->B C Step 2: Perform In Vitro Interference Assay (Protocol 2) B->C D Step 3: Run Pilot Experiment with Controls C->D E Control 1: Cells + Dye (No this compound) D->E F Control 2: Cells + this compound (No Dye) D->F G Experimental: Cells + Dye + this compound D->G H Step 4: Analyze Data E->H F->H G->H I Correct for this compound background from Control 2 H->I J Compare Experimental to Control 1 I->J K Final Results J->K

A recommended experimental workflow to mitigate this compound interference.

References

Adjusting patch clamp parameters for stable recordings with Gallopamil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gallopamil in patch clamp electrophysiology experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you achieve stable recordings and reliable data.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly specific L-type calcium channel blocker, belonging to the phenylalkylamine class.[1][2] Its primary mechanism involves the inhibition of transmembrane calcium influx into cells such as myocardial, cardiac pacemaker, and vascular smooth muscle cells.[1][2] This reduction in intracellular calcium leads to decreased myocardial contractility, a dampened pacemaker activity, and vasodilation.[1][2]

Q2: What are the expected effects of this compound on L-type calcium channel currents in a patch clamp recording?

A2: In a whole-cell voltage-clamp recording, the application of this compound is expected to cause a reduction in the amplitude of the inward L-type calcium current. This inhibitory effect can be voltage-dependent, with this compound showing a higher affinity for the inactivated state of the channel.[3][4] Therefore, the degree of block may be influenced by the holding potential and the frequency of depolarization.

Q3: Can this compound affect other ion channels?

A3: While this compound is a potent L-type calcium channel blocker, like many pharmacological agents, it may have off-target effects at higher concentrations. Some phenylalkylamines have been shown to affect other channels, such as potassium channels. It is crucial to perform control experiments to validate that the observed effects are specific to the intended target in your experimental model.

Q4: What are the initial signs of recording instability when using this compound?

A4: The introduction of any pharmacological agent to the perfusion system can potentially disrupt a stable patch clamp recording. Initial signs of instability may include a sudden drop in seal resistance (below 1 GΩ), an increase in baseline noise, or a gradual "rundown" of the recorded current that is faster than in control conditions.

Troubleshooting Guide: Stable Recordings with this compound

Problem 1: Difficulty Achieving or Maintaining a Stable Giga-ohm (GΩ) Seal
Potential Cause Troubleshooting Recommendation
Cell Health: Use cells from a fresh, low-passage number culture. Ensure optimal cell health before starting the experiment.
Pipette Issues: Use high-quality borosilicate glass capillaries to pull pipettes with a resistance of 3-7 MΩ for whole-cell recordings. Fire-polishing the pipette tip can create a smoother surface, facilitating a better seal.
Solution Osmolarity: Ensure the osmolarity of your intracellular (pipette) solution is slightly lower (by ~10-20 mOsm) than your extracellular (bath) solution to promote cell swelling against the pipette tip.
Mechanical Instability: Check for any drift in the micromanipulator and ensure the perfusion system is not causing vibrations. A stable, vibration-free setup is critical.
This compound-Membrane Interaction: Although not definitively documented for this compound, some amphiphilic drugs can interact with the lipid bilayer, potentially destabilizing the seal. If seal instability consistently occurs upon this compound application, consider using the lowest effective concentration.
Problem 2: High Noise Levels in the Recording
Potential Cause Troubleshooting Recommendation
Poor Seal Resistance: A seal resistance below 1 GΩ is a common cause of increased noise. If the seal degrades upon this compound application, attempt to form a new, more stable seal.
Grounding Issues: Ensure all electronic components of the patch clamp rig are properly grounded to a single point to avoid ground loops.
Electrical Interference: Use a Faraday cage to shield the setup from external electrical noise. Switch off any unnecessary nearby electrical equipment.
Solution Contamination: Filter all solutions on the day of the experiment to remove any particulate matter that could interfere with the seal or channel function.
Problem 3: Rapid Current Rundown
Potential Cause Troubleshooting Recommendation
Cell Viability: Prolonged exposure to any drug, including this compound, can affect cell health, leading to current rundown. Minimize the duration of the recording after drug application.
Intracellular Factors: The washout of essential intracellular components can contribute to rundown in whole-cell configuration. Consider including ATP and GTP in your intracellular solution to support cellular metabolism. For very long recordings, the perforated patch technique may be a better alternative.
Channel Inactivation: L-type calcium channels are prone to calcium-dependent inactivation. Using Barium (Ba²⁺) as the charge carrier instead of Calcium (Ca²⁺) in the extracellular solution can reduce this effect and lead to more stable currents.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Channels
  • Cell Preparation:

    • Plate cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips 24-48 hours prior to the experiment.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Solution Preparation:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Note: Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels).

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.

  • Pipette Fabrication:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to create a smooth surface.

  • Recording Procedure:

    • Mount the pipette in the holder of the patch-clamp amplifier headstage.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a target cell and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

    • Set the holding potential to -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10-20 seconds).

    • Once a stable baseline current is established, perfuse the chamber with the external solution containing this compound.

    • Record the effect of this compound on the L-type calcium current.

    • To determine the IC₅₀, apply this compound at increasing concentrations.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the block.

Visualizations

Gallopamil_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Binds and Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Cellular_Response Cellular Response (e.g., Reduced Contraction) Ca_Influx->Cellular_Response Triggers

Caption: Signaling pathway of this compound's inhibitory action on L-type calcium channels.

Patch_Clamp_Workflow Cell_Prep Cell Preparation Seal_Formation GΩ Seal Formation Cell_Prep->Seal_Formation Pipette_Prep Pipette Fabrication Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Seal_Formation->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Gallopamil_App Apply this compound Baseline->Gallopamil_App Record_Effect Record Drug Effect Gallopamil_App->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: Experimental workflow for whole-cell patch clamp recording with this compound.

Troubleshooting_Flow Start Recording Unstable? Check_Seal Check Seal Resistance (<1 GΩ?) Start->Check_Seal Yes Stable_Recording Stable Recording Start->Stable_Recording No Check_Noise Check Baseline Noise Check_Seal->Check_Noise No Improve_Seal Improve Seal: - New Pipette - Check Osmolarity - Check Cell Health Check_Seal->Improve_Seal Yes Check_Rundown Check for Rapid Rundown Check_Noise->Check_Rundown No Reduce_Noise Reduce Noise: - Check Grounding - Use Faraday Cage - Filter Solutions Check_Noise->Reduce_Noise Yes Address_Rundown Address Rundown: - Use Ba²⁺ - Include ATP/GTP - Perforated Patch Check_Rundown->Address_Rundown Yes Check_Rundown->Stable_Recording No Improve_Seal->Start Reduce_Noise->Start Address_Rundown->Start

Caption: Logical troubleshooting flow for unstable patch clamp recordings.

References

Optimizing infusion protocols for continuous Gallopamil administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing continuous in vivo administration of Gallopamil. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenylalkylamine calcium channel blocker. Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] By blocking these channels, this compound reduces intracellular calcium, leading to decreased myocardial contractility, a slower heart rate, and vasodilation of arteries. This ultimately reduces the oxygen demand of the heart.[1]

Q2: What are the common applications of in vivo this compound infusion studies?

A2: Continuous in vivo administration of this compound is often employed in preclinical studies to investigate its therapeutic potential for cardiovascular conditions such as angina pectoris, hypertension, and myocardial infarction.[1] These studies help in understanding its sustained effects on cardiac function and hemodynamics.

Q3: How should I prepare a this compound solution for continuous infusion in animal models?

A3: A common formulation for dissolving this compound for in vivo experiments involves a multi-solvent system to ensure solubility and stability. A recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare this working solution fresh on the day of the experiment.

Q4: What are the key considerations when using osmotic pumps for this compound delivery?

A4: Osmotic pumps are a reliable method for continuous drug delivery. Key considerations include ensuring the stability of the this compound formulation at 37°C for the duration of the study, correctly priming the pumps to ensure immediate and stable drug delivery, and using aseptic surgical techniques for implantation to prevent infection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in this compound Solution - Poor solubility in the chosen vehicle.- Temperature fluctuations affecting stability.- Use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.- Gentle heating and/or sonication can aid dissolution.- Prepare the solution fresh before use and store appropriately until then.
Catheter Occlusion - Kinks or blockages in the infusion line.- Formation of a blood clot at the catheter tip.- Ensure the catheter is not kinked or compressed after implantation.- Regularly flush the catheter with sterile saline before and after intermittent infusions to maintain patency.- If occlusion is suspected, attempt to gently flush with saline. If unsuccessful, the catheter may need to be replaced.
Inconsistent Infusion Rate (with osmotic pumps) - Air bubbles trapped in the pump reservoir.- Improper pump priming.- When filling the pump, hold it upright and inject the solution slowly to prevent air bubble formation.- Weigh the pump before and after filling to ensure it is filled to the correct volume.- Prime the pump in sterile saline at 37°C for the manufacturer-recommended duration before implantation to ensure a steady-state pumping rate from the start.
Adverse Effects in Animal Models (e.g., severe bradycardia, hypotension) - The infusion rate or concentration of this compound is too high.- Start with a lower dose and titrate up to the desired effect while closely monitoring cardiovascular parameters.- Refer to established protocols and adjust the dosage based on the specific animal model and experimental goals.
Leakage at the Infusion Site - Dislodged catheter.- Loose connection between the catheter and the pump.- Ensure the catheter is securely sutured at the insertion site.- Verify that the connection between the catheter and the infusion pump is tight and secure before implantation.

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and the structurally similar Verapamil.

Table 1: In Vivo Continuous Infusion Parameters for this compound

Animal Model Administration Route Bolus Dose Continuous Infusion Rate Duration Reference
DogIntravenous0.08 mg/kg0.2 mg/kg/hr6 hours[1]
HumanIntravenous0.03 mg/kg0.02-0.03 mg/kg/h48-72 hours[2][3]

Table 2: In Vivo Administration and Pharmacokinetic Parameters for Verapamil (as a reference)

Animal Model Administration Route Dose Key Pharmacokinetic Findings Reference
RatIntravenous1 mg/kg- Plasma Clearance (CLp): 40.4 ± 9.73 ml/min/kg- Apparent terminal plasma half-life (T1/2): 1.59 ± 0.46 h[4]
RatIntravenous Infusion37.5 mg/kg/h- Toxicity study, median lethal dose was 13.6 mg/kg.[5]
MouseOral (in drinking water)50-100 mg/kg/day- Effective in lowering blood glucose in diabetic models.[6]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in a Canine Model

This protocol is adapted from a study investigating the effects of this compound on myocardial infarction size.[1]

1. Animal Preparation:

  • Anesthetize the dog and maintain an open-chest model.

  • Insert catheters for drug administration, blood pressure monitoring, and heart rate measurement.

2. This compound Solution Preparation:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the animal's weight and the desired infusion rate.

3. Administration:

  • Administer an initial intravenous bolus dose of 0.08 mg/kg of this compound.

  • Immediately following the bolus, begin a continuous intravenous infusion at a rate of 0.2 mg/kg/hr.

  • Maintain the infusion for the desired experimental duration (e.g., 6 hours).

4. Monitoring:

  • Continuously monitor hemodynamic parameters, including heart rate and blood pressure, throughout the infusion period.

Protocol 2: Continuous Subcutaneous Infusion of this compound in a Rodent Model via Osmotic Pump

This is a general protocol for using an osmotic pump for continuous this compound delivery.

1. This compound Solution Preparation:

  • Prepare the this compound solution using a sterile vehicle that ensures its stability at 37°C. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The concentration of this compound should be calculated based on the pump's flow rate and the desired daily dose for the animal.

2. Osmotic Pump Preparation:

  • Under aseptic conditions, fill the osmotic pump with the this compound solution, avoiding the introduction of air bubbles.

  • Prime the filled pump in sterile 0.9% saline at 37°C for the manufacturer-specified duration (typically 4-6 hours) to ensure an immediate and stable infusion rate upon implantation.

3. Surgical Implantation:

  • Anesthetize the rodent (e.g., rat or mouse).

  • Make a small subcutaneous incision on the back, between the scapulae.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the primed osmotic pump into the pocket.

  • Close the incision with sutures or surgical staples.

4. Post-Operative Care and Monitoring:

  • House the animal individually post-surgery and monitor for signs of pain or infection.

  • The pump will deliver this compound at a constant rate for its specified duration (e.g., 7, 14, or 28 days).

Visualizations

Gallopamil_Signaling_Pathway This compound This compound LTypeCaChannel L-Type Calcium Channel (Myocardial & Vascular Smooth Muscle Cells) This compound->LTypeCaChannel Blocks CaInflux Ca²⁺ Influx IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Inhibits MyocardialContractility ↓ Myocardial Contractility IntracellularCa->MyocardialContractility HeartRate ↓ Heart Rate IntracellularCa->HeartRate Vasodilation Vasodilation IntracellularCa->Vasodilation BloodPressure ↓ Blood Pressure Vasodilation->BloodPressure

Caption: Signaling pathway of this compound as an L-Type calcium channel blocker.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase SolPrep 1. Prepare this compound Solution (e.g., with co-solvents) PumpFill 2. Fill Osmotic Pump SolPrep->PumpFill PumpPrime 3. Prime Pump in Saline at 37°C PumpFill->PumpPrime Surgery 4. Surgically Implant Pump (Subcutaneous) PumpPrime->Surgery Infusion 5. Continuous Infusion Period (e.g., 7-28 days) Surgery->Infusion Monitoring 6. Physiological Monitoring (e.g., Blood Pressure, ECG) Infusion->Monitoring DataCollection 7. Collect Samples/Data Monitoring->DataCollection

Caption: Workflow for continuous this compound administration using an osmotic pump.

References

Validation & Comparative

A Comparative Analysis of Gallopamil and Verapamil on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and mechanisms of action of Gallopamil and Verapamil, two phenylalkylamine calcium channel blockers, on cardiac tissue. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

This compound, a methoxy derivative of Verapamil, and Verapamil itself are both classified as non-dihydropyridine L-type calcium channel blockers.[1] They exert their primary therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (reduced electrical conduction) effects.[2][3][4] This guide delves into a detailed comparison of their potency, electrophysiological effects, and underlying mechanisms of action on cardiac tissue.

Quantitative Comparison of Potency

Experimental data indicates that this compound is a more potent negative inotropic and chronotropic agent compared to Verapamil. However, Verapamil exhibits greater potency in the direct inhibition of L-type calcium channels and in shortening the action potential duration.

ParameterThis compoundVerapamilTissue/PreparationReference
Negative Inotropic Potency 4.3 times higher than Verapamil-Isolated guinea-pig right ventricular papillary muscles[5]
Negative Chronotropic Potency 7.2 times higher than Verapamil-Isolated guinea-pig right atria[5]
IC50 (Negative Inotropic Effect) More potent than Verapamil0.79 µmol/LDiseased human myocardial tissue[6][7]
pIC50 (Cardiac Muscle) -6.91Human right atrial trabeculae muscle[8]
L-type Ca2+ Current Inhibition Less potent than VerapamilMore potent than this compoundVoltage-clamped single guinea-pig ventricular myocytes[5]
Action Potential Duration Shortening Less potent than VerapamilMore potent than this compoundIsolated guinea-pig papillary muscles[5]

Mechanism of Action

Both this compound and Verapamil are established L-type calcium channel blockers.[2][3] They bind to the alpha-1 subunit of the L-type calcium channel, inhibiting the influx of calcium during phase 2 of the cardiac action potential.[4] This reduction in intracellular calcium concentration is the primary mechanism for their negative inotropic and chronotropic effects.

Verapamil is known to exhibit state-dependent binding, preferentially interacting with the open and inactivated states of the calcium channel.[9][10] This property contributes to its use-dependent effects, where its inhibitory action is more pronounced at higher heart rates.

Interestingly, the greater inotropic and chronotropic potency of this compound suggests potential secondary mechanisms of action beyond L-type calcium channel blockade.[5] Research indicates that this compound may also modulate calcium release from the sarcoplasmic reticulum by interacting with ryanodine receptors, which could contribute to its enhanced cardiac effects.[11][12]

Electrophysiological Effects on Cardiac Tissue

The effects of this compound and Verapamil on the cardiac action potential show distinct differences. In isolated guinea-pig papillary muscles, this compound primarily decreases the action potential duration without significantly altering other parameters.[5] In contrast, Verapamil not only shortens the action potential duration but also decreases the maximum rate of rise (Vmax) of phase 0 and the amplitude of the action potential.[5]

In canine Purkinje fibers, Verapamil has been shown to decrease the rate of spontaneous discharge, reduce the amplitude and upstroke velocity of the action potential, and prolong the action potential duration.[3][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Verapamil.

Isolated Langendorff Heart Preparation

This ex vivo technique allows for the assessment of drug effects on the whole heart in a controlled environment.[14][15][16]

Objective: To evaluate the negative inotropic and chronotropic effects of this compound and Verapamil.

Methodology:

  • Animal Preparation: A laboratory animal (e.g., guinea pig, rabbit) is anesthetized.

  • Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to induce arrest and prevent ischemic damage.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow rate. This perfusion forces the aortic valve closed and directs the perfusate into the coronary arteries, nourishing the myocardium.

  • Data Acquisition:

    • A pressure-transducing balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure (a measure of contractility).

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.

  • Drug Administration: After a stabilization period, this compound or Verapamil is added to the perfusate at increasing concentrations.

  • Analysis: Changes in left ventricular developed pressure (LVDP) and heart rate are measured to determine the dose-response relationship and calculate potency metrics (e.g., EC50).

Single Cardiomyocyte Isolation and Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual heart cells.[17][18][19]

Objective: To determine the effects of this compound and Verapamil on L-type calcium currents and the cardiac action potential.

Methodology:

  • Cardiomyocyte Isolation:

    • The heart is excised and perfused via the Langendorff apparatus with an enzyme solution (e.g., collagenase) to digest the extracellular matrix.

    • The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.

  • Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to adhere.

  • Patch-Clamp Recording:

    • A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution and brought into contact with the cell membrane of a single cardiomyocyte.

    • A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of ion currents.

  • Voltage-Clamp Protocol:

    • To measure L-type calcium currents, the membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials to activate the calcium channels.

    • This compound or Verapamil is applied to the external solution, and the resulting inhibition of the calcium current is measured.

  • Current-Clamp Protocol:

    • To record action potentials, the cell is held in current-clamp mode, and action potentials are elicited by injecting a small depolarizing current.

    • The effects of the drugs on the shape and duration of the action potential are recorded and analyzed.

Visualizations

Signaling Pathway of this compound and Verapamil in Cardiomyocytes

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) This compound->L_type_Ca_Channel Inhibits RyR Ryanodine Receptor This compound->RyR Modulates (Secondary Mechanism) Verapamil Verapamil Verapamil->L_type_Ca_Channel Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca2+-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to SR Sarcoplasmic Reticulum RyR->Ca_ion Ca2+ Release

Caption: Signaling pathway of this compound and Verapamil in cardiomyocytes.

Experimental Workflow for Comparing Potency

start Start prep Prepare Isolated Cardiac Tissue (e.g., Langendorff Heart, Papillary Muscle, or Single Cardiomyocytes) start->prep stabilize Stabilization Period prep->stabilize control Record Baseline (Control) Data stabilize->control drug_admin Administer Increasing Concentrations of this compound or Verapamil control->drug_admin record_data Record Experimental Data (e.g., Contractility, Heart Rate, Ion Currents) drug_admin->record_data For each concentration analysis Data Analysis (Dose-Response Curves, IC50/EC50 Calculation) drug_admin->analysis After all concentrations record_data->drug_admin end End analysis->end

Caption: General experimental workflow for comparing drug potency.

Conclusion

Both this compound and Verapamil are effective calcium channel blockers with significant effects on cardiac tissue. Experimental evidence suggests that this compound is a more potent negative inotropic and chronotropic agent, which may be attributed to a secondary mechanism of action involving the sarcoplasmic reticulum in addition to its L-type calcium channel blocking activity. Conversely, Verapamil demonstrates greater potency in directly inhibiting the L-type calcium current and shortening the action potential duration. These differences in potency and electrophysiological effects are critical considerations for researchers and drug development professionals in the selection and application of these compounds for cardiovascular research.

References

Side-by-side analysis of Gallopamil and Diltiazem in electrophysiology studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological properties of two prominent L-type calcium channel blockers: Gallopamil and Diltiazem. The information presented herein is curated from a range of electrophysiology studies to assist researchers in understanding the nuanced differences in their mechanisms of action and effects on cardiac electrical activity.

Introduction

This compound, a phenylalkylamine derivative and a more potent analog of verapamil, and Diltiazem, a benzothiazepine, are both widely recognized for their therapeutic roles in managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Their primary mechanism of action involves the blockade of L-type calcium channels, which play a critical role in the electrophysiology of cardiac myocytes.[3][4] This guide delves into a side-by-side comparison of their effects on various electrophysiological parameters, supported by experimental data.

Comparative Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound and Diltiazem on key electrophysiological parameters. It is important to note that direct head-to-head studies for all parameters are limited; therefore, some data is compiled from individual studies and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: Effects on Cardiac Action Potential Parameters

ParameterThis compoundDiltiazemTissue/Cell TypeReference
Action Potential Duration (APD)ProlongationReduction (at ≥10 µmol/l)Feline Left Ventricular Hypertrophy Model, Human and Guinea-Pig Ventricular Myocardium[5][6]
Action Potential AmplitudeReductionReduction (at high concentrations, 30 µmol/l)Feline Left Ventricular Hypertrophy Model, Human and Guinea-Pig Ventricular Myocardium[5][6]
Maximum Upstroke Velocity (Vmax)ReductionReduction (at high concentrations, 30 µmol/l)Feline Left Ventricular Hypertrophy Model, Human and Guinea-Pig Ventricular Myocardium[5][6]

Table 2: Effects on Atrioventricular (AV) Nodal Conduction

ParameterThis compoundDiltiazemSpeciesReference
Epicardial Conduction DelaySignificant reduction in ischemia-induced delaySignificant reduction in ischemia-induced delayCanine Model[7]
AV Nodal Wenckebach Cycle Length (AVWB)Not directly comparedNo significant influence alone; prolonged with propranololHuman[8]
AH IntervalNot directly comparedSignificant prolongationHuman

Table 3: Effects on Ion Channels

Ion ChannelThis compoundDiltiazemRemarksReference
L-type Calcium Channel (ICa,L)Potent BlockerPotent BlockerBoth drugs exhibit use-dependent blockade.[3]
HERG (IKr)Weak BlockerNegligible EffectVerapamil (parent compound of this compound) is a high-affinity blocker.[1][3]

Mechanism of Action and Signaling Pathways

Both this compound and Diltiazem exert their primary effects by inhibiting the influx of Ca2+ through L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] This reduction in intracellular calcium concentration leads to a cascade of downstream effects, including decreased myocardial contractility, heart rate, and AV nodal conduction.

The signaling pathway for L-type calcium channel blockade by these agents can be visualized as follows:

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_type L-type Calcium Channel Ca_influx Reduced Ca2+ Influx L_type->Ca_influx Mediates This compound This compound This compound->L_type Blocks Diltiazem Diltiazem Diltiazem->L_type Blocks Ca_concentration Decreased Intracellular [Ca2+] Ca_influx->Ca_concentration Myofilaments Reduced Myofilament Interaction Ca_concentration->Myofilaments Leads to AV_Node Slowed AV Nodal Conduction Ca_concentration->AV_Node Affects SA_Node Decreased SA Nodal Firing Rate Ca_concentration->SA_Node Affects Contraction Decreased Contractility Myofilaments->Contraction

Fig. 1: Signaling pathway of this compound and Diltiazem. (Within 100 characters)

Experimental Protocols

The data presented in this guide are derived from studies employing standard electrophysiological techniques. Below are representative protocols for key experiments.

Whole-Cell Patch-Clamp Recording of Action Potentials

A common method to assess the effects of this compound and Diltiazem on cardiac action potentials is the whole-cell patch-clamp technique.

Experimental Workflow:

A Isolate Cardiac Myocytes B Establish Whole-Cell Configuration A->B C Record Baseline Action Potentials B->C D Perfuse with this compound or Diltiazem C->D E Record Action Potentials in Presence of Drug D->E F Analyze AP Parameters (APD, Vmax, Amplitude) E->F

Fig. 2: Workflow for action potential recording. (Within 100 characters)

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or feline models).

  • Electrode Preparation: Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with pH adjusted to 7.2 with KOH.

  • Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and recording of membrane potential.

  • Action Potential Recording: Action potentials are elicited by applying brief depolarizing current pulses through the patch pipette. Recordings are made under current-clamp mode using a patch-clamp amplifier.

  • Drug Application: After recording stable baseline action potentials, the cells are superfused with an external solution containing known concentrations of this compound or Diltiazem.

  • Data Analysis: Changes in action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), maximum upstroke velocity (Vmax), and action potential amplitude are measured and compared to baseline values.

Voltage-Clamp Studies of L-type Calcium Current (ICa,L)

To quantify the inhibitory effects of this compound and Diltiazem on the L-type calcium current, voltage-clamp experiments are performed.

Methodology:

  • Cell Preparation and Patching: Similar to action potential recordings, isolated cardiomyocytes are used, and the whole-cell patch-clamp configuration is established.

  • Voltage-Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate the L-type calcium channels.

  • Current Recording: The resulting inward calcium current (ICa,L) is recorded. To isolate ICa,L, other currents are often blocked pharmacologically (e.g., sodium and potassium channel blockers).

  • Drug Application and Dose-Response: Increasing concentrations of this compound or Diltiazem are applied to the cell, and the corresponding reduction in ICa,L amplitude is measured.

  • Data Analysis: The concentration-response data are fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the drug's potency in blocking the L-type calcium channel.

Summary and Conclusion

Both this compound and Diltiazem are effective L-type calcium channel blockers with significant impacts on cardiac electrophysiology. While they share the same primary molecular target, their detailed effects on the action potential and other ion channels can differ. This compound, a phenylalkylamine, and Diltiazem, a benzothiazepine, exhibit distinct profiles in their interactions with the calcium channel and other cardiac ion channels. This comparative guide provides a foundation for researchers to understand these differences, aiding in the design of future studies and the development of novel cardiovascular therapies. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of their electrophysiological effects.

References

A Head-to-Head Comparison of Gallopamil, Nifedipine, and Diltiazem in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallopamil, a phenylalkylamine derivative, Nifedipine, a dihydropyridine, and Diltiazem, a benzothiazepine, all exert their primary antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, their pharmacological profiles, particularly concerning their effects on heart rate and cardiac contractility, exhibit notable differences. Nifedipine is a potent vasodilator and can cause a reflex tachycardia, while this compound (similar to its parent compound, Verapamil) and Diltiazem have more pronounced negative chronotropic and inotropic effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound, Nifedipine, and Diltiazem on blood pressure and heart rate across different preclinical models. It is important to consider the varying experimental conditions (animal model, dosage, route of administration) when interpreting these data.

Table 1: Comparative Effects on Blood Pressure

DrugAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Citation(s)
This compound Conscious Post-Partum RatHigh DoseIntravenousDose-dependent decrease[1]
Nifedipine Conscious Post-Partum RatHigh DoseIntravenousDose-dependent decrease (more potent than this compound & Diltiazem)[1]
Anesthetized Dog (Normoxic)10⁻⁶ M/kgIntravenousSignificant decrease[2]
Halothane-Anesthetized SwineEquihypotensive DoseContinuous Infusion~28% decrease (achieved by reducing systemic vascular resistance)[3]
Diltiazem Conscious Post-Partum RatHigh DoseIntravenousDose-dependent decrease[1]
Anesthetized Dog (Normoxic)10⁻⁶ M/kgIntravenousNo significant change in MAP[2]
Halothane-Anesthetized SwineEquihypotensive DoseContinuous Infusion~28% decrease (achieved by decreasing cardiac output)[3]

Table 2: Comparative Effects on Heart Rate

DrugAnimal ModelDoseRoute of AdministrationChange in Heart RateCitation(s)
This compound Conscious Post-Partum RatLow to High DoseIntravenousModerate tachycardia at low doses, temporary cessation at high doses[1]
Nifedipine Conscious Post-Partum Rat-IntravenousTachycardia[1]
Conscious Dog-IntravenousIncreased heart rate[4]
Halothane-Anesthetized SwineEquihypotensive DoseContinuous InfusionNo significant change[3]
Diltiazem Conscious Post-Partum RatLow to High DoseIntravenousModerate tachycardia at low doses, temporary cessation at high doses[1]
Conscious Dog-IntravenousSmaller increase in heart rate compared to Nifedipine[4]
Halothane-Anesthetized SwineEquihypotensive DoseContinuous Infusion18% decrease[3]

Experimental Protocols

Below are representative methodologies for key experiments cited in the comparison of these antihypertensive agents.

In Vivo Antihypertensive Activity in Conscious Rats

Objective: To assess and compare the effects of this compound, Nifedipine, and Diltiazem on blood pressure and heart rate in a conscious rat model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old, are commonly used as a genetic model of essential hypertension.[5]

  • Surgical Preparation (for direct measurement): Under anesthesia, a catheter is implanted in the carotid artery or femoral artery for direct and continuous blood pressure monitoring. The catheter is exteriorized at the back of the neck. Animals are allowed to recover for at least 24 hours post-surgery.[6]

  • Blood Pressure Measurement:

    • Direct Method: The arterial catheter is connected to a pressure transducer, and continuous recordings of systolic, diastolic, and mean arterial pressure, as well as heart rate, are obtained using a data acquisition system.[6]

    • Indirect Method (Tail-Cuff): For non-invasive measurement, rats are placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure.[1][7][8]

  • Drug Administration:

    • Drugs are dissolved in an appropriate vehicle (e.g., saline, polyethylene glycol).

    • Administration can be intravenous (i.v.) via a cannulated tail vein or jugular vein, or oral (p.o.) by gavage.[6]

    • A baseline blood pressure is recorded for a stable period before drug administration.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between treatment groups (this compound, Nifedipine, Diltiazem, and vehicle control). Dose-response curves can be generated to determine the potency of each compound.

In Vitro Vasodilator Activity

Objective: To determine the direct vasodilatory effects of this compound, Nifedipine, and Diltiazem on isolated arterial tissue.

Methodology:

  • Tissue Preparation: Thoracic aortas or mesenteric arteries are isolated from rats (e.g., Wistar-Kyoto or Sprague-Dawley). The arteries are cleaned of connective tissue and cut into rings.

  • Organ Bath Setup: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Experimental Procedure:

    • The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl).

    • Once a stable contraction is achieved, cumulative concentrations of this compound, Nifedipine, or Diltiazem are added to the organ bath.

  • Data Analysis: The relaxation of the arterial rings is expressed as a percentage of the pre-contraction tension. Concentration-response curves are plotted to calculate the EC₅₀ (half-maximal effective concentration) for each drug, allowing for a comparison of their vasodilatory potency.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_drugs Calcium Channel Blockers extracellular Extracellular Space ltcc L-type Calcium Channel (α1 subunit) extracellular->ltcc Ca²⁺ intracellular Intracellular Space vasoconstriction Vascular Smooth Muscle Contraction intracellular->vasoconstriction ↑ [Ca²⁺]i ltcc->intracellular Ca²⁺ This compound This compound (Phenylalkylamine) This compound->ltcc block Blockade nifedipine Nifedipine (Dihydropyridine) nifedipine->ltcc diltiazem Diltiazem (Benzothiazepine) diltiazem->ltcc ca_in Ca²⁺ Influx vasodilation Vasodilation ca_in->vasodilation Reduced bp_reduction Blood Pressure Reduction vasoconstriction->bp_reduction Maintains/Increases vasodilation->bp_reduction

Caption: Mechanism of action of this compound, Nifedipine, and Diltiazem.

Experimental Workflow

G cluster_groups Treatment Groups start Start: Hypertensive Animal Model (e.g., SHR) catheterization Surgical Implantation of Arterial Catheter start->catheterization recovery Post-operative Recovery (≥24h) catheterization->recovery baseline Baseline Blood Pressure & Heart Rate Recording recovery->baseline randomization Randomization into Treatment Groups baseline->randomization drug_admin Drug Administration (i.v. or p.o.) randomization->drug_admin monitoring Continuous Monitoring of Blood Pressure & Heart Rate drug_admin->monitoring This compound This compound nifedipine Nifedipine diltiazem Diltiazem vehicle Vehicle Control data_analysis Data Analysis: Change from Baseline monitoring->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: In vivo experimental workflow for antihypertensive drug comparison.

References

Assessing the Specificity of Gallopamil for Different Calcium Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gallopamil's specificity for various voltage-gated calcium channel subtypes, with a particular focus on L-type, T-type, and N-type channels. This compound, a methoxy derivative of Verapamil, is a phenylalkylamine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of transmembrane calcium influx in myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] This guide synthesizes available experimental data to offer a clear perspective on its selectivity profile compared to other well-known calcium channel blockers.

Quantitative Comparison of Calcium Channel Blocker Specificity

The following tables summarize the available quantitative data from electrophysiological and binding studies on the potency of this compound and other calcium channel blockers against various calcium channel subtypes.

Table 1: Electrophysiological Data (IC50 Values)

CompoundL-Type (Cav1.2)T-Type (Cav3.1)N-Type (Cav2.2)P/Q-Type (Cav2.1)
This compound 17 nM [3]Data not availableData not availableData not available
Verapamil~10 µM[4]~20 µM[4]Inhibits[5]Inhibits[5]
Diltiazem75 - 112 µM (isoform dependent)[6]Data not availableInhibits[5]Inhibits[5]
Nifedipine289 nM (Cav1.3)[3]109 µM (Cav3.1), 5 µM (Cav3.2)[7]No significant inhibitionNo significant inhibition

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific channel isoform used.

Table 2: Radioligand Binding Affinity Data (Ki Values)

CompoundL-Type (e.g., [3H]-nitrendipine)
This compound Data not available
VerapamilData available, but varies with conditions
DiltiazemData available, but varies with conditions
NifedipineKd ~0.36 nM (inactivated state)[8]

Mechanism of Action and Signaling Pathway

This compound, like other phenylalkylamines, exhibits state-dependent binding to L-type calcium channels, showing a higher affinity for open and inactivated channel conformations.[9] This results in a frequency- and voltage-dependent blockade. The primary signaling pathway affected is the reduction of intracellular calcium concentration, leading to downstream effects on muscle contraction and cellular signaling.

Gallopamil_Signaling_Pathway cluster_membrane Cell Membrane L_channel L-type Ca²⁺ Channel (Open/Inactivated State) Ca_int Ca²⁺ (intracellular) L_channel->Ca_int Reduced_Ca Reduced Intracellular [Ca²⁺] Ca_ext Ca²⁺ (extracellular) Ca_ext->L_channel Influx This compound This compound Block Blockade This compound->Block Block->L_channel Effects Physiological Effects (Vasodilation, Negative Inotropy/Chronotropy) Reduced_Ca->Effects

Mechanism of this compound Action

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for L-type calcium channels using a radiolabeled ligand, such as [3H]-nitrendipine.

Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from cardiac tissue) incubate Incubation: Membranes + [³H]-nitrendipine + varying concentrations of this compound prep->incubate separate Separation of Bound and Free Ligand (e.g., vacuum filtration) incubate->separate count Quantification of Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ and Ki determination) count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles) through homogenization and differential centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]-nitrendipine and a range of concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of this compound on calcium channel currents (e.g., L-type currents in isolated cardiomyocytes or transfected cell lines) and determine its IC50.

Workflow:

Patch_Clamp_Workflow cell_prep Cell Preparation (e.g., isolated cardiomyocytes or HEK293 cells expressing Caᵥ1.2) seal Giga-ohm Seal Formation and Whole-Cell Configuration cell_prep->seal record_base Baseline Current Recording (Voltage-clamp protocol to elicit Ca²⁺ currents) seal->record_base drug_app Application of this compound (cumulative concentrations) record_base->drug_app record_drug Recording of Ca²⁺ Currents in the presence of this compound drug_app->record_drug analyze Data Analysis (IC₅₀ determination) record_drug->analyze

Whole-Cell Patch-Clamp Workflow

Methodology:

  • Cell Preparation: Use isolated cardiomyocytes or a cell line (e.g., HEK293) stably expressing the desired calcium channel subtype (e.g., Cav1.2).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and use an external solution designed to isolate calcium currents (e.g., containing Ba2+ as the charge carrier and blockers for Na+ and K+ channels).

  • Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Record baseline currents.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration. Record the calcium currents at each concentration.

  • Data Analysis: Measure the peak current amplitude at each this compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Discussion and Conclusion

For researchers and drug development professionals, the high potency of this compound at L-type channels warrants further investigation into its subtype selectivity to fully characterize its pharmacological profile and potential off-target effects. The experimental protocols provided in this guide offer a framework for conducting such studies. Future research should focus on generating comprehensive quantitative data for this compound across a wider range of calcium channel subtypes to provide a more complete understanding of its specificity.

References

Differential Effects of Gallopamil Enantiomers in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a phenylalkylamine calcium channel blocker, is a chiral drug marketed as a racemic mixture of its two enantiomers, (R)- and (S)-Gallopamil. While the racemate is used clinically, preclinical research indicates that the enantiomers possess distinct pharmacological and pharmacokinetic profiles. This guide provides a comparative overview of the preclinical data on the differential effects of this compound enantiomers, offering insights for further research and development. Due to the limited availability of direct comparative preclinical studies on this compound enantiomers, data from studies on the closely related compound verapamil are included for context and to highlight potential areas for future investigation.

Pharmacodynamic Effects

The primary mechanism of action of this compound is the blockade of L-type calcium channels, leading to effects on the cardiovascular system. Preclinical studies have demonstrated stereoselectivity in these effects.

Cardiac Effects

Preclinical evidence suggests that the cardiac effects of this compound are primarily attributed to the (S)-enantiomer.

A study on retrogradely perfused, paced rat hearts investigating the effects of verapamil analogues, including this compound, revealed significant stereoselectivity in their impact on myocardial contractility. The (-)-enantiomers, which includes (S)-Gallopamil, were found to be more potent in depressing the maximum systolic left ventricular pressure (MSLVP). In contrast, the (+)-enantiomers, including (R)-Gallopamil, exhibited marked vasoselectivity with lower effects on myocardial depression[1]. This suggests that (S)-Gallopamil is the primary contributor to the negative inotropic effects of the racemic mixture.

Clinical studies in healthy volunteers have substantiated these preclinical findings, demonstrating that (S)-Gallopamil is significantly more potent in prolonging the PR interval of the electrocardiogram, a measure of atrioventricular nodal conduction, than (R)-Gallopamil[2].

Vascular Effects

The vascular effects of this compound enantiomers appear to be less stereoselective than their cardiac effects. The same study in perfused rat hearts indicated low stereoselectivity for the increase in coronary flow for verapamil analogues[1]. However, the (+)-enantiomers, including (R)-Gallopamil, did show a pronounced vasoselectivity, suggesting they may contribute more significantly to the vasodilator effects of racemic this compound with less direct impact on the myocardium[1].

Anti-arrhythmic and Anti-hypertensive Effects

While racemic this compound has demonstrated efficacy in preclinical models of arrhythmia, there is a lack of direct comparative preclinical studies on the anti-arrhythmic and anti-hypertensive effects of the individual enantiomers[3]. Based on the more potent cardiac effects of (S)-Gallopamil, it is hypothesized to be the major contributor to the anti-arrhythmic properties of the racemate. The vasoselective nature of (R)-Gallopamil suggests a potential role in the anti-hypertensive effects.

Pharmacokinetic Properties

The disposition of this compound enantiomers exhibits some stereoselectivity, particularly in protein binding and renal elimination.

Parameter(R)-Gallopamil(S)-GallopamilKey Findings
Apparent Oral Clearance (single dose) 15.1 +/- 9.9 L/min11.0 +/- 6.0 L/minSimilar clearances suggest first-pass metabolism is not stereoselective at single doses[2].
Apparent Oral Clearance (co-administered) 5.9 +/- 2.8 L/min5.8 +/- 2.66 L/minDecreased clearance at higher doses indicates partial saturation of first-pass metabolism[2].
Serum Protein Binding LowerHigherStereoselective binding favoring (S)-Gallopamil[2][4].
Renal Elimination LowerHigherStereoselective renal elimination favoring (S)-Gallopamil[2][4].
Half-life (steady state) 6.2 h7.2 hSimilar half-lives at steady state[4].

Toxicology

Cardiotoxicity

A key concern for many cardiovascular drugs is the potential for pro-arrhythmic effects, often associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A study on the enantiomers of the related compound verapamil found that they had equal potencies for inhibiting hERG channels expressed in Xenopus oocytes[5]. This suggests that the pro-arrhythmic risk may not be significantly different between the this compound enantiomers, but this requires direct experimental confirmation.

Hepatotoxicity

While general in vitro models for assessing drug-induced liver injury exist, such as primary hepatocyte cultures, there is no specific published data on the comparative in vitro toxicity of this compound enantiomers in hepatocytes[6][7][8][9].

Experimental Protocols

Detailed experimental protocols for direct comparative preclinical studies of this compound enantiomers are not available in the reviewed literature. However, standard methodologies for evaluating the described endpoints are outlined below.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is used to assess the direct effects of compounds on cardiac function, independent of systemic influences.

General Protocol:

  • A heart (e.g., from a rat or guinea pig) is isolated and mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • A pressure transducer connected to a balloon inserted into the left ventricle measures cardiac contractile function (e.g., left ventricular developed pressure, +dP/dt, -dP/dt).

  • Coronary flow is measured by collecting the perfusate.

  • After a stabilization period, the enantiomers of this compound are infused at various concentrations, and changes in cardiac parameters are recorded.

In Vivo Models of Arrhythmia

Various animal models can be used to induce and evaluate the anti-arrhythmic potential of drugs.

General Protocol (e.g., Adrenaline-induced arrhythmia in dogs):

  • Anesthetized dogs are instrumented for continuous ECG and blood pressure monitoring.

  • Arrhythmia is induced by an intravenous infusion of adrenaline.

  • The test compounds ((R)- or (S)-Gallopamil) are administered intravenously before or during the adrenaline infusion.

  • The efficacy of the compounds is determined by their ability to suppress or prevent the induced arrhythmias.

In Vivo Models of Hypertension

Animal models are used to study the anti-hypertensive effects of new drugs.

General Protocol (e.g., Spontaneously Hypertensive Rat - SHR):

  • SHRs, a genetic model of hypertension, are used.

  • Baseline blood pressure is measured using telemetry or tail-cuff methods.

  • The this compound enantiomers are administered orally or via infusion over a defined period.

  • Blood pressure is monitored throughout the study to determine the anti-hypertensive effect.

hERG Channel Blockade Assay

Patch-clamp electrophysiology is the gold standard for assessing a compound's potential to block the hERG channel.

General Protocol:

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • The cells are exposed to increasing concentrations of the this compound enantiomers.

  • The concentration-dependent block of the hERG current is determined to calculate the IC50 value.

Visualizations

Signaling Pathway of Calcium Channel Blockade

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Calcium Channel Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in Ca_ion_out Ca²⁺ Ca_ion_out->L_type_Ca_Channel Influx Contraction Muscle Contraction Ca_ion_in->Contraction This compound This compound Enantiomers This compound->L_type_Ca_Channel Blockade

Caption: Mechanism of action of this compound enantiomers via L-type calcium channel blockade.

Experimental Workflow for Isolated Heart Studies

A Isolate Animal Heart B Mount on Langendorff Apparatus A->B C Perfuse with Physiological Solution B->C D Stabilization Period C->D E Infuse this compound Enantiomer D->E F Record Cardiac Parameters (LVDP, HR, Coronary Flow) E->F G Data Analysis F->G

Caption: Workflow for assessing cardiac effects of this compound enantiomers in an isolated heart model.

Conclusion

The available preclinical and clinical data strongly suggest that the enantiomers of this compound have distinct pharmacological and pharmacokinetic profiles. (S)-Gallopamil appears to be the more potent cardiac-depressant and negative dromotropic agent, while (R)-Gallopamil may possess greater vasoselectivity. These differences highlight the potential for developing single-enantiomer formulations to optimize the therapeutic index, potentially separating desired cardiovascular effects from unwanted side effects. However, a significant gap exists in the preclinical literature regarding direct, side-by-side comparisons of the anti-arrhythmic, anti-hypertensive, and toxicological profiles of (R)- and (S)-Gallopamil. Further preclinical studies are warranted to fully characterize the differential effects of these enantiomers and to guide the rational development of stereochemically pure this compound therapeutics.

References

Gallopamil: A Comparative Guide to its In Vitro and In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetics and pharmacodynamics of Gallopamil, a phenylalkylamine calcium channel blocker. While a formal In Vitro-In Vivo Correlation (IVIVC) for this compound has not been extensively established in publicly available literature, this document synthesizes available experimental data to facilitate a deeper understanding of its pharmacological profile and allows for qualitative correlation between in vitro observations and in vivo outcomes. Comparisons with other calcium channel blockers, such as Verapamil, Nifedipine, and Diltiazem, are included to provide a broader context.

Overview of this compound

This compound, a methoxy derivative of Verapamil, is a potent calcium channel antagonist.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] This action leads to reduced myocardial contractility, a slower heart rate, and vasodilation, making it effective in the management of cardiovascular conditions like angina pectoris and hypertension.[1]

In Vitro and In Vivo Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: In Vitro Pharmacokinetic Parameters of this compound
ParameterValueExperimental SystemReference
IC50 (Acid Secretion Inhibition) 10.9 µMIsolated and enriched guinea pig parietal cells[3]

Note: In vitro pharmacokinetic data for this compound is limited in the reviewed literature. The provided data point relates to a pharmacodynamic effect (inhibition of acid secretion) but provides a measure of in vitro potency.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Enantiomers (Single Dose)
Parameter(R)-Gallopamil(S)-GallopamilStudy PopulationReference
Apparent Oral Clearance (L/min) 15.1 ± 9.911.0 ± 6.06 healthy volunteers[4]
Apparent Oral Clearance (Coadministration) (L/min) 5.9 ± 2.85.8 ± 2.666 healthy volunteers[4]
Table 3: In Vivo Pharmacokinetic Parameters of this compound Enantiomers (Multiple Dosing)
Parameter(R)-Gallopamil(S)-GallopamilStudy PopulationReference
Apparent Oral Clearance (L/min) 4.8 (95% CI: 2.9-6.8)5.5 (95% CI: 2.5-8.5)6 healthy male volunteers[5]
Half-life (h) 6.27.26 healthy male volunteers[5]
Serum Protein Binding (fu) 0.035 (95% CI: 0.026-0.045)0.051 (95% CI: 0.033-0.069)6 healthy male volunteers[5]
Renal Elimination (% of dose) 0.49%0.71%6 healthy male volunteers[5]

In Vitro and In Vivo Pharmacodynamic Data

The pharmacodynamic effects of this compound are centered on its ability to modulate calcium influx.

Table 4: In Vitro Pharmacodynamic Effects of this compound
EffectObservationExperimental SystemReference
Calcium Channel Blockade Inhibition of transmembrane calcium influx.Myocardial, cardiac pacemaker, and vascular smooth muscle cells.[6]
Effect on Sarcoplasmic Reticulum Potentiated twitches at lower concentrations, inhibited caffeine-induced Ca2+ release at higher concentrations.Single phasic muscle fibers (intact or split open).[7]
Negative Inotropic Effect Lowered left ventricular pressure.Isolated rabbit heart.[8]
Table 5: In Vivo Pharmacodynamic Effects of this compound
EffectObservationStudy PopulationReference
PR Interval Prolongation 25 mg of (S)-Gallopamil prolonged the PR interval. 50 mg of (RS)-Gallopamil had a greater effect. 100 mg of (R)-Gallopamil did not significantly alter the PR interval.6 healthy volunteers[4]
PR Interval Prolongation (Multiple Dosing) 35.7% prolongation (95% CI: 14.0-57.3).6 healthy male volunteers[5]
Anti-ischemic Effect Reduced ST-segment depression during exercise.Patients with stable exertional angina.[9]
Effect on Airway Remodeling Reduced bronchial smooth muscle thickness in patients with severe asthma.Patients with severe asthma.[10]

Comparison with Alternative Calcium Channel Blockers

This compound's profile is often compared to other calcium channel blockers.

Table 6: Comparative Efficacy of this compound and Nifedipine in Ischemic Heart Disease
ParameterThis compound (150 mg/day)Nifedipine (30 mg/day)PlaceboReference
Maximum ST-segment depression (mm) 1.95 ± 0.82 (P < 0.05 vs placebo)1.75 ± 0.84 (P < 0.05 vs placebo)2.45 ± 0.97 / 2.50 ± 0.93[9]
Stress tolerance (s) 598 ± 138 (P < 0.05 vs placebo)567 ± 191 (NS vs placebo)486 ± 156 / 509 ± 113[9]
Table 7: Dose-dependent Reduction of Ischemic ST-Depression
DrugDoseReduction in ST-DepressionReference
This compound 25 mg19% (n.s.)[11]
50 mg34% (p < 0.01)[11]
100 mg57% (p < 0.0025)[11]
Nifedipine (Capsule) 5 mg17%[11]
10 mg33%[11]
20 mg42%[11]
Diltiazem 90 mg6% (n.s.)[11]
120 mg19% (n.s.)[11]
180 mg26% (p < 0.025)[11]

Experimental Protocols

In Vivo Pharmacokinetics and Pharmacodynamics of this compound Enantiomers
  • Study Design: A randomized, placebo-controlled, crossover study was conducted in six healthy volunteers.[4]

  • Treatments: Subjects received single oral doses of placebo, 25 mg (R)-gallopamil, 25 mg (S)-gallopamil, 50 mg pseudoracemic this compound (25 mg deuterated (S)-gallopamil and 25 mg (R)-gallopamil), and 100 mg (R)-gallopamil HCl.[4]

  • Pharmacokinetic Analysis: Serum levels of this compound enantiomers were measured by gas chromatography/mass spectrometry.[5]

  • Pharmacodynamic Analysis: The effect on the PR interval was measured by ECG recording.[4][5]

Comparative Efficacy Study of this compound and Nifedipine
  • Study Design: A cross-over, double-blind, randomized trial was conducted in 30 male out-patients with stable exertional angina.[9]

  • Treatments: After a placebo washout, patients were randomized to receive either this compound (150 mg/day) or nifedipine (30 mg/day) for 28 days, followed by a crossover to the other treatment after another washout period.[9]

  • Efficacy Assessment: A stress test was performed at the end of each treatment period to measure maximum ST-segment depression and stress tolerance.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The primary mechanism of this compound involves the blockade of L-type calcium channels.

Gallopamil_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel (Myocardial & Vascular Smooth Muscle Cells) This compound->L_type_Ca_Channel Inhibits Ca_Influx Calcium Ion Influx Intracellular_Ca Decreased Intracellular Calcium Ca_Influx->Intracellular_Ca Reduces Myocardial_Contractility Decreased Myocardial Contractility Intracellular_Ca->Myocardial_Contractility Heart_Rate Decreased Heart Rate Intracellular_Ca->Heart_Rate Vasodilation Vasodilation Intracellular_Ca->Vasodilation

Caption: Mechanism of action of this compound.

Conceptual Workflow for Establishing an In Vitro-In Vivo Correlation (IVIVC)

IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Development Dissolution_Testing In Vitro Dissolution Testing (e.g., USP Apparatus II) Correlation_Model Develop Correlation Model (e.g., Linear Regression) Dissolution_Testing->Correlation_Model In Vitro Data Permeability_Assay In Vitro Permeability Assay (e.g., Caco-2 cells) Deconvolution Deconvolution to obtain In Vivo Absorption Profile Permeability_Assay->Deconvolution Bioavailability_Study In Vivo Bioavailability Study (Human or Animal Model) Pharmacokinetic_Modeling Pharmacokinetic Data Analysis (Plasma Concentration vs. Time) Bioavailability_Study->Pharmacokinetic_Modeling Pharmacokinetic_Modeling->Deconvolution In Vivo Data Deconvolution->Correlation_Model Validation Validate the Correlation Correlation_Model->Validation

Caption: Conceptual workflow for IVIVC development.

Conclusion

This compound is a potent calcium channel blocker with well-documented in vivo pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer appears to be the more pharmacologically active component.[4] While direct in vitro-in vivo correlation studies are not extensively reported, the available data allows for a qualitative understanding of its dose-response relationship and clinical efficacy. This compound demonstrates comparable anti-ischemic effects to other calcium channel blockers like nifedipine and diltiazem.[2][9][11] Further research to establish a formal IVIVC would be beneficial for optimizing formulation development and supporting regulatory submissions.

References

A Comparative Analysis of the Side Effect Profiles of Gallopamil and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Gallopamil, a phenylalkylamine calcium channel blocker (CCB), with other prominent CCBs from different classes, including dihydropyridines (Nifedipine, Amlodipine), and the benzothiazepine (Diltiazem). This analysis is supported by data from clinical trials to aid in research and drug development.

Comparative Side Effect Profiles: A Tabular Overview

The following table summarizes the incidence of common adverse events associated with this compound and other selected calcium channel blockers. It is important to note that the data for this compound is more limited in direct, large-scale comparative trials. The presented data for this compound is primarily from studies where it was compared with Nifedipine or a placebo, while the data for other CCBs are derived from larger clinical trials and prescribing information.

Adverse EventThis compoundVerapamilDiltiazemNifedipineAmlodipine
Cardiovascular
HypotensionNot Reported2.5%[1]<1%Reported[2]2.5%
BradycardiaNot Reported1.4%[1]3.6%[3]<1%<1%
Edema/Peripheral EdemaReported[4]<2%6.8%[3]10-20%[2]16.6%[5]
FlushingNot Reported<1%1.4%[3]~25%[6]Reported[4]
DizzinessReported[4]3.3%[1]6.4%[3]~20%[2]Reported[4]
HeadacheReported[4]2.2%4.6%[3]~30%[2]Reported[4]
Gastrointestinal
ConstipationReported[4]7.3%[1]<1%<1%<1%
NauseaReported[4]2.7%[1]1.4%[3]<10%[2]Reported[4]
Other
Fatigue/AstheniaReported[4]<2%4.8%[3]5-10%[2]<2%
RashNot Reported1.2%[3]<1%<1%<1%

Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed clinical trials for this compound. "Reported" indicates that the side effect is mentioned in literature but without a specific incidence percentage.

In a double-blind, cross-over study comparing this compound (150 mg daily) with Nifedipine (60 mg daily) in 20 patients with angina, no side effects were recorded for this compound, while six patients on Nifedipine reported adverse effects[7][8]. This suggests a favorable tolerability profile for this compound in this patient population. General reviews of this compound describe it as being well-tolerated with a low likelihood of causing cardiovascular and gastrointestinal side effects[9].

Experimental Protocols for Adverse Event Assessment

The following is a representative methodology for the collection and analysis of side effect data in a clinical trial comparing different calcium channel blockers, based on established clinical trial guidelines.

1. Study Design: A randomized, double-blind, parallel-group or cross-over study is the preferred design to minimize bias.

2. Patient Population: A well-defined patient population with a specific indication (e.g., stable angina, hypertension) is selected. Inclusion and exclusion criteria are strictly followed.

3. Treatment Arms:

  • Test Drug: this compound at a specified dose.

  • Comparator Drugs: Verapamil, Diltiazem, Nifedipine, Amlodipine at equipotent doses.

  • Placebo Control: To assess the background rate of adverse events.

4. Data Collection:

  • Adverse Event (AE) Definition: An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.

  • Data Collection Instruments: Standardized case report forms (CRFs) are used to document all AEs. This includes:

    • Description of the event

    • Date of onset and resolution

    • Severity (mild, moderate, severe)

    • Seriousness (e.g., resulting in death, life-threatening, requiring hospitalization)

    • Action taken (e.g., drug discontinued, dose reduced)

    • Outcome

  • Causality Assessment: The relationship of the AE to the study drug is assessed by the investigator using a standardized algorithm (e.g., Naranjo algorithm) or based on clinical judgment, and categorized as:

    • Definitely related

    • Probably related

    • Possibly related

    • Unlikely to be related

    • Not related

5. Statistical Analysis: The incidence of each AE is calculated for each treatment group. Statistical comparisons between groups are performed using appropriate statistical tests (e.g., Chi-square test, Fisher's exact test).

Signaling Pathways and Mechanisms of Action

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and/or cardiac muscle. The different classes of CCBs have distinct binding sites on the α1 subunit of the L-type calcium channel, leading to variations in their clinical effects and side effect profiles.

Mechanism of Action of Calcium Channel Blocker Classes L_type L-type Calcium Channel (α1 Subunit) Vasc_Smooth_Muscle Vascular Smooth Muscle L_type->Vasc_Smooth_Muscle Inhibits Ca²⁺ Influx Cardiac_Muscle Cardiac Muscle L_type->Cardiac_Muscle Inhibits Ca²⁺ Influx DHP Dihydropyridines (e.g., Nifedipine, Amlodipine) DHP->L_type Binds to external site PAA Phenylalkylamines (e.g., this compound, Verapamil) PAA->L_type Binds to intracellular site BTZ Benzothiazepines (e.g., Diltiazem) BTZ->L_type Binds to intracellular site Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation Leads to Dec_Contractility Decreased Contractility Cardiac_Muscle->Dec_Contractility Leads to Dec_HR Decreased Heart Rate Cardiac_Muscle->Dec_HR Leads to

Caption: Mechanism of action of different calcium channel blocker classes.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial designed to compare the side effect profiles of different calcium channel blockers.

Workflow for a Comparative Clinical Trial of CCB Side Effects Recruitment Patient Recruitment (e.g., Stable Angina) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator CCB Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Treatment Treatment Period (e.g., 4 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment AE_Monitoring Adverse Event Monitoring & Reporting Treatment->AE_Monitoring Data_Analysis Data Collection & Analysis AE_Monitoring->Data_Analysis Results Results & Comparison of Side Effect Profiles Data_Analysis->Results

Caption: A typical workflow for a comparative clinical trial of CCBs.

References

Validating the Therapeutic Efficacy of Gallopamil: A Comparative Guide for New Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the therapeutic efficacy of Gallopamil, a phenylalkylamine calcium channel blocker, in novel disease models. By leveraging comparative data from its established cardiovascular uses and preclinical evidence from the related compound Verapamil in emerging fields, this document offers a roadmap for comprehensive evaluation.

Comparative Efficacy of this compound and Related Compounds

The following tables summarize the quantitative efficacy of this compound in established disease models and Verapamil in novel preclinical models. This data serves as a benchmark for designing and interpreting new studies on this compound.

Table 1: Efficacy in Cardiovascular Disease (Clinical Data)

DrugDisease ModelDosageKey Efficacy EndpointResult
This compound Coronary Heart Disease50 mg (single oral dose)Reduction in ischemic ST-segment depression34% reduction (p < 0.01)[1]
This compound Coronary Heart Disease100 mg (single oral dose)Reduction in ischemic ST-segment depression57% reduction (p < 0.0025)[1]
This compound Stable Exertional Angina150 mg/dayReduction in maximum ST-segment depressionSignificant reduction from 2.45 to 1.95 mm (p < 0.05)[2]
This compound Stable Exertional Angina150 mg/dayIncrease in stress toleranceSignificant increase from 486 to 598 seconds (p < 0.05)[2]
NifedipineCoronary Heart Disease10 mg (single oral dose)Reduction in ischemic ST-segment depression33% reduction[1]
NifedipineStable Exertional Angina30 mg/dayReduction in maximum ST-segment depressionSignificant reduction from 2.50 to 1.75 mm (p < 0.05)[2]
DiltiazemCoronary Heart Disease180 mg (single oral dose)Reduction in ischemic ST-segment depression26% reduction (p < 0.025)[1]

Table 2: Efficacy in Airway Remodeling (Clinical Data)

DrugDisease ModelDosageKey Efficacy EndpointResult
This compound Severe AsthmaNot specifiedReduction in Bronchial Smooth Muscle (BSM) thicknessSignificant reduction compared to placebo after 12 months[3][4]
This compound Severe AsthmaNot specifiedFrequency of asthma exacerbationsSignificantly fewer prolonged attacks in the 3-month follow-up period[3]
PlaceboSevere AsthmaN/AReduction in Bronchial Smooth Muscle (BSM) thicknessNo significant change[3]

Table 3: Preclinical Efficacy of Verapamil in Novel Disease Models (Data for a Related Phenylalkylamine)

DrugDisease ModelCell Line/Animal ModelKey Efficacy EndpointResult
Verapamil Pancreatic Cancer (chemo-resistant)L3.6plGres-SP cells (in vivo)Reduction in tumor growth and metastasisSubstantial reduction with both low and high doses[5]
Verapamil Pancreatic CancerAsPC-1 cellsReduction in side population (SP) cellsSignificant reduction from 21.35% to 3.56%[5]
Verapamil Cervical CancerU14 cells (in vivo)Suppression of tumor growthSignificant suppression as monotherapy[6][7]
Verapamil NeuroinflammationLPS-induced miceReduction in pyramidal cell lossSignificant increase in pyramidal cells by 1.15-fold (morning dose) and 1.11-fold (evening dose) compared to LPS alone[8]
Verapamil NeuroinflammationLPS-induced miceReduction in PKA, CREB, and BDNF declineSignificant prevention of the 83-88% decline seen with LPS[8]

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound's therapeutic efficacy. Below are protocols for key experiments.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is adapted for measuring changes in intracellular calcium concentration in response to stimuli, a key indicator of calcium channel blocker activity.

Materials:

  • Cells of interest (e.g., neuronal cell line, cancer cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HBSS without Ca2+ and Mg2+

  • Ionomycin

  • EGTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.

    • For loading, dilute the Fura-2 AM stock solution in HBSS (with Ca2+ and Mg2+) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, gently wash the cells twice with HBSS (with Ca2+ and Mg2+) to remove extracellular Fura-2 AM.

    • Add fresh HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm.

    • Establish a baseline fluorescence ratio (340/380) for a few minutes.

    • Add the stimulus (e.g., agonist, high potassium solution) and record the change in the fluorescence ratio over time.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specific period before adding the stimulus.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax) by saturating the intracellular environment with Ca2+.

    • Subsequently, add EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin).

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a new cancer model, using Verapamil studies in pancreatic cancer as a reference.[5]

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., saline, PBS)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Culture the cancer cells to be tested. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or media), with or without Matrigel, at the desired concentration.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (at various doses) or the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency will depend on the pharmacokinetic properties of this compound.

  • Tumor Measurement:

    • Measure the tumor size with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Endpoint:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for proliferation and apoptosis markers).

    • Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.

Gallopamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_type_channel Blocks

Caption: Mechanism of action of this compound in smooth muscle cells.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (New Disease Model) ca_imaging 2. Intracellular Ca²⁺ Imaging (Confirm this compound Activity) cell_culture->ca_imaging functional_assays 3. Functional Assays (e.g., Proliferation, Migration, Apoptosis) ca_imaging->functional_assays animal_model 4. Animal Model of Disease functional_assays->animal_model Promising results lead to treatment 5. This compound vs. Vehicle vs. Competitor animal_model->treatment efficacy_assessment 6. Efficacy Assessment (e.g., Tumor size, Behavioral tests) treatment->efficacy_assessment toxicity_assessment 7. Toxicity Assessment treatment->toxicity_assessment

Caption: Experimental workflow for validating this compound in a new disease model.

Phenylalkylamine_Binding_Site cluster_drugs L_type_channel Extracellular Transmembrane Domains Intracellular This compound This compound (Phenylalkylamine) This compound->L_type_channel:f2 Binds to intracellular side of pore Dihydropyridine Dihydropyridines (e.g., Nifedipine) Dihydropyridine->L_type_channel:f1 Binds to extracellular side Benzothiazepine Benzothiazepines (e.g., Diltiazem) Benzothiazepine->L_type_channel:f2 Binds to intracellular side

Caption: Binding sites of different classes of calcium channel blockers on the L-type calcium channel.

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Gallopamil Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Gallopamil, ensuring the protection of both laboratory personnel and the surrounding ecosystem. Adherence to these protocols is essential for maintaining a safe working environment and complying with regulatory standards.

Key Disposal and Safety Parameters

To facilitate a clear understanding of the essential safety and disposal information for this compound, the following table summarizes key quantitative and qualitative data derived from safety data sheets and regulatory guidelines.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[1][2][3]
Spill Containment Absorb spills with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol.
Environmental Protection Prevent leakage or spillage from entering drains or water courses.[1][2]
Disposal Method Dispose of the substance and contaminated materials in accordance with prevailing country, federal, state, and local regulations. Do not dispose of down the drain.[1][2][4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound in various forms. These procedures are synthesized from general pharmaceutical waste management guidelines and specific information available for this compound and related compounds.

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound and ensure all necessary personal protective equipment is readily available.

  • Segregation: Identify all waste materials containing this compound. This waste must be segregated from other laboratory waste streams to prevent cross-contamination.

  • Containment:

    • For small quantities of solid this compound, ensure it is in a well-sealed, clearly labeled container to prevent dust generation.

    • The label should include "this compound Waste," the quantity, and the date of disposal.

  • Waste Stream Entry: Place the sealed container into the designated hazardous or chemical waste stream as determined by your institution's environmental health and safety (EHS) guidelines. Do not place it in regular office trash.

  • Documentation: Record the disposal in your laboratory notebook or the designated waste log, noting the substance, quantity, and date.

Protocol 2: Disposal of this compound Solutions
  • Neutralization (if applicable): Due to its incompatibility with strong acids and alkalis, ensure the pH of the this compound solution is neutral before proceeding, unless your facility's waste management provider specifies otherwise.

  • Containment:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

    • The label should specify "this compound Waste Solution," the solvent system, approximate concentration, and hazard symbols as required.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor, following all institutional and regulatory procedures.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Segregation: All disposable items that have come into direct contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) must be considered contaminated waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.

  • Disposal: Dispose of this container through your institution's chemical or hazardous waste stream. Do not mix with regular or biohazardous waste.

  • Decontamination of Non-Disposable Equipment: For non-disposable items such as glassware or spatulas, decontaminate by washing thoroughly with an appropriate solvent (e.g., ethanol), followed by a standard laboratory detergent and water rinse. The initial solvent rinse should be collected and disposed of as liquid chemical waste.[6]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow for this compound disposal, the following diagrams illustrate the decision-making and operational steps involved.

Gallopamil_Disposal_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials start Start: this compound Waste Identified assess Assess Waste Type (Solid, Liquid, Contaminated) start->assess ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) assess->ppe seal_solid Securely Seal in Labeled Container ppe->seal_solid Solid collect_liquid Collect in Labeled, Leak-Proof Container ppe->collect_liquid Liquid collect_contam Collect in Labeled Waste Bag/Container ppe->collect_contam Contaminated Labware/PPE log_solid Log Disposal Details seal_solid->log_solid dispose_solid Place in Designated Chemical Waste Bin log_solid->dispose_solid end End: Compliant Disposal dispose_solid->end store_liquid Store in Secondary Containment collect_liquid->store_liquid dispose_liquid Arrange Professional Hazardous Waste Disposal store_liquid->dispose_liquid dispose_liquid->end seal_contam Seal Container collect_contam->seal_contam dispose_contam Dispose as Chemical Waste seal_contam->dispose_contam dispose_contam->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures and understanding the associated risks, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gallopamil

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Gallopamil. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining clear operational and disposal plans.

Hazard and Exposure Summary

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation. Due to its pharmacological activity as a calcium channel blocker, it should be handled as a potent compound. While no specific Occupational Exposure Limit (OEL) has been established for this compound, its structural analogue, Verapamil, has an Occupational Exposure Band (OEB) of OEB3, which corresponds to a control exposure range of >10 µg/m³ to < 100 µg/m³. This indicates the need for stringent handling practices to minimize exposure.

ParameterValueSource
GHS Hazard Classifications Acute toxicity, oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Acute toxicity, inhalation (Category 4) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)MedChemExpress SDS
Occupational Exposure Band (OEB) for Analogue (Verapamil) OEB3 (>10 µg/m³ to < 100 µg/m³)Pfizer MSDS

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions).
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for tasks with lower risk of aerosolization. A proper fit test is mandatory.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination and at regular intervals. Given this compound is an aromatic nitrile, extended contact should be avoided.
Body Protection Disposable Gown or CoverallsA disposable, low-permeability gown or coveralls should be worn over laboratory clothing.
Eye Protection Safety Goggles with Side-Shields or Face ShieldSafety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a splash hazard.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).

  • Ventilation: Ensure adequate ventilation in the work area.

  • Safety Equipment: An accessible safety shower and eyewash station are mandatory.

  • Pre-planning: Review the Safety Data Sheet (SDS) and this guide before beginning any new procedure.

Weighing and Solution Preparation
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Containment: Perform all weighing of this compound powder within a certified chemical fume hood or a balance enclosure.

  • Aliquotting: If possible, use pre-weighed aliquots to minimize the need for repeated handling of the powder.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

In-Use Procedures
  • Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date, and hazard symbols.

  • Transport: When transporting this compound solutions, use secondary containment (e.g., a bottle carrier).

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

Emergency and Disposal Plan

Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully cover with an absorbent material to avoid raising dust. Decontaminate the area with a suitable solvent (e.g., alcohol). Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

  • Container Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the approximate concentrations.

  • Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in the regular trash.

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallopamil
Reactant of Route 2
Reactant of Route 2
Gallopamil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.